SCR7

Catalog No.
S548258
CAS No.
1533426-72-0
M.F
C18H14N4OS
M. Wt
334.39
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
SCR7

CAS Number

1533426-72-0

Product Name

SCR7

IUPAC Name

5-(benzylideneamino)-6-[(E)-benzylideneamino]-2-sulfanylidene-1H-pyrimidin-4-one

Molecular Formula

C18H14N4OS

Molecular Weight

334.39

InChI

InChI=1S/C18H14N4OS/c23-17-15(19-11-13-7-3-1-4-8-13)16(21-18(24)22-17)20-12-14-9-5-2-6-10-14/h1-12H,(H2,21,22,23,24)/b19-11?,20-12+

InChI Key

NEEVCWPRIZJJRJ-AYKLPDECSA-N

SMILES

C1=CC=C(C=C1)C=NC2=C(NC(=S)NC2=O)N=CC3=CC=CC=C3

solubility

Soluble in DMSO, not in water

Synonyms

SCR7; SCR-7; SCR 7.

The exact mass of the compound 5,6-Bis((E)-benzylideneamino)-2-mercaptopyrimidin-4(3H)-one is 334.08883 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO, not in water. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

nonhomologous end joining NHEJ inhibition by SCR7

Author: Smolecule Technical Support Team. Date: February 2026

Mechanism of Action and Workflow

SCR7 specifically inhibits DNA ligase IV, a key enzyme in the canonical NHEJ pathway [1] [2]. By blocking this dominant, error-prone repair pathway, this compound provides a longer window for the cell to use an alternative, precise method to repair the double-strand break [3].

G DSB CRISPR/Cas9 Induces DSB Decision Cellular Repair Pathway Decision DSB->Decision NHEJ NHEJ Pathway Decision->NHEJ Dominant HDR HDR Pathway Decision->HDR Less Frequent Indel Indel Mutations (Gene Knockout) NHEJ->Indel Precise Precise Editing (Gene Correction) HDR->Precise This compound This compound Inhibitor This compound->NHEJ  Inhibits This compound->HDR  Favors

This compound inhibits the NHEJ pathway to favor precise HDR in CRISPR-Cas9 editing.

Detailed Experimental Protocol

The following protocol for using this compound in human cell lines is adapted from a 2018 Cell & Bioscience study [3].

G Step1 1. Pre-treatment Incubate cells with this compound (e.g., 1µM) for 4 hours Step2 2. Transfection Nucleofect with: - Cas9/sgRNA plasmid - ssODN template Step1->Step2 Step3 3. Post-treatment Refresh medium with this compound Continue incubation for 48 hours Step2->Step3 Step4 4. Analysis Harvest cells and analyze HDR efficiency Step3->Step4

Standard workflow for this compound application in CRISPR-Cas9 experiments.

Key Reagents and Setup [3]:

  • This compound Source: Commercially available from suppliers like Xcess Biosciences or can be synthesized [3].
  • Cell Lines: Protocol validated in HCT-116, MCF-7, and K562 human cancer cell lines.
  • Editing Construct: Use a co-expression vector (e.g., pCS2-Cas9-IRES-GFP-polyA-U6-sgRNA) delivering Cas9, the target sgRNA, and a fluorescent marker for sorting.
  • Template: Single-stranded oligodeoxynucleotides (ssODNs) with homology to the target site.

Key Considerations and Modern Context

While this compound is a well-characterized tool, your experimental design should account for several factors:

  • Cell Health and Toxicity: The combined stress of transfection and drug treatment can affect cell viability and proliferation.
  • Variable Efficacy: The enhancement of HDR can vary significantly based on cell type, target locus, and the specific this compound formulation used.
  • Modern Safety Concerns: Recent research highlights that inhibiting core NHEJ factors (like DNA-PKcs) can exacerbate large-scale genomic aberrations, including megabase-scale deletions and chromosomal translocations [4]. While much of this data involves different inhibitors, it underscores the importance of thorough genomic integrity assessment after editing with NHEJ suppression [4].

Suggested Applications and Alternatives

This compound is primarily used to improve precise genome editing outcomes. The table below outlines its main research contexts.

Application Context Primary Goal Notes
Gene Correction Introduce specific point mutations or insert tags using an ssODN template. Protocol above is directly applicable [3].
Disease Modeling Create isogenic cell lines with specific pathogenic mutations. Enhanced HDR efficiency improves success rate.
Basic DNA Repair Research Study the balance between NHEJ and HDR pathways in cells. This compound serves as a specific chemical tool to perturb NHEJ [2].

For future work, you may also explore more recent HDR-enhancing strategies, such as using engineered Cas9 fusion proteins or timing edits to specific cell cycle phases, though these also require careful validation for unintended structural variations [4].

References

SCR7 in cancer therapy overview

Author: Smolecule Technical Support Team. Date: February 2026

SCR7 in Cancer Therapy

The rationale for using this compound in cancer therapy is based on the concept of synthetic lethality. Many radiotherapy and chemotherapy treatments work by causing DNA damage, particularly double-strand breaks. Cancer cells often rely on efficient DNA repair pathways, like NHEJ, to survive these treatments.

  • Mechanism of Action: By inhibiting Ligase IV, this compound disrupts the NHEJ pathway. This prevents cancer cells from repairing their DNA after insult from genotoxic therapies, leading to increased cell death [1].
  • Experimental Evidence: Preclinical studies have shown that this compound can enhance the cytotoxic effects of radiation and drugs like Doxorubicin in various cancer models, including breast adenocarcinoma and HeLa cells [1]. It has been reported to act as both a single agent and a combinational therapy to reduce tumor growth in mouse models [1].

This compound in CRISPR Genome Engineering

In CRISPR-Cas9 gene editing, the creation of a DNA double-strand break can be repaired by the cell via two competing pathways: the error-prone NHEJ or the precise Homology-Directed Repair (HDR). HDR is essential for precise gene corrections but is generally less efficient.

  • Mechanism of Action: this compound inhibits the dominant NHEJ pathway, thereby shifting the cellular repair balance toward HDR. This allows for a higher frequency of precise genetic modifications when a donor DNA template is provided [2].
  • Experimental Evidence: A 2023 study demonstrated that treating HEK293T cells with 1μM this compound simultaneously with CRISPR-Cas9 components led to a 1.7-fold increase in HDR efficiency [2]. The study noted that while the effect was consistent, it was more modest than the enhancement achieved by knocking down other repair factors [2].

The following diagram illustrates how this compound modulates DNA repair pathways in the context of both cancer therapy and genome engineering.

G DSB DNA Double-Strand Break NHEJ Non-Homologous End Joining (NHEJ) DSB->NHEJ HDR Homology-Directed Repair (HDR) DSB->HDR LIG4 Ligase IV NHEJ->LIG4 Precise Precise Gene Editing HDR->Precise Mut Indel Mutations LIG4->Mut This compound This compound Inhibitor This compound->LIG4 Inhibits Death Cell Death Mut->Death In Cancer Therapy

Experimental Protocols

Below is a detailed methodology from a recent study that successfully demonstrated the HDR-enhancing effect of this compound in cell culture [2].

Protocol Step Details
Cell Line HEK293T-eGFPmut (stably expressing a mutant eGFP with a 1bp frameshift deletion).
CRISPR System Co-transfection of Cas9-sgRNA plasmid and single-stranded oligodeoxynucleotide (ssODN) donor template.

| This compound Treatment | Concentration: 1 μM. Administration: Added to the culture medium simultaneously with the Cas9-sgRNA/ssODN transfection. | | Analysis | Time: Cells collected 72 hours post-transfection. Method: HDR efficiency quantified by flow cytometry for GFP-positive cells and confirmed by DNA sequencing (TIDER analysis). |

Key Considerations and Controversies

When evaluating this compound for research use, it is critical to be aware of the following points:

  • Debated Specificity: A 2016 study in DNA Repair challenged the initial characterization of this compound. The authors found that this compound is "neither a selective nor a potent inhibitor of human DNA ligase IV" and reported that it actually has greater activity against DNA ligases I and III [3]. This controversy underscores the need for careful controls in experiments.
  • Chemical Variability: The existence of different forms of this compound (parental, cyclized, pyrazine) with potentially different activities and specificities can affect experimental reproducibility. Researchers should confirm the specific form and source of the compound used [1].

References

SCR7 cytotoxicity in cancer cell lines

Author: Smolecule Technical Support Team. Date: February 2026

SCR7 Cytotoxicity Profile

Cancer Cell Line IC₅₀ (μM) Assay Method Key Findings
T47D (Breast Cancer) 8.5 MTT / Trypan Blue Highest sensitivity observed [1]
HT1080 (Fibrosarcoma) 10 MTT / Trypan Blue High sensitivity [1]
A549 (Lung Cancer) 34 MTT / Trypan Blue Moderate sensitivity [1]
MCF7 (Breast Cancer) 40 MTT / Trypan Blue Moderate sensitivity [1]
HeLa (Cervical Cancer) 44 MTT / Trypan Blue Moderate sensitivity [1]
Nalm6 (Leukemia) 50 MTT / Trypan Blue Moderate sensitivity [1]
A2780 (Ovarian Cancer) 120 MTT / Trypan Blue Lower sensitivity [1]

Mechanism of Action

This compound exerts its cytotoxic effect by specifically targeting the final step of the NHEJ pathway [1]. It binds to the DNA binding domain of DNA Ligase IV, preventing it from sealing double-strand breaks (DSBs) [2]. In cancer cells where the alternative repair pathway, Homologous Recombination (HR), is often impaired, this inhibition leads to an accumulation of unrepaired DNA damage, triggering apoptosis (programmed cell death) [2].

The following diagram illustrates this core mechanism and the resulting cellular fate.

G DSB Double-Strand Break (DSB) NHEJ NHEJ Repair Pathway DSB->NHEJ LIG4 DNA Ligase IV (Seals the break) NHEJ->LIG4 Repair Successful Repair Cell Survival LIG4->Repair This compound This compound Inhibitor This compound->LIG4 Inhibits Block Ligase IV Blocked (No Sealing) This compound->Block Apoptosis Accumulated DSBs Trigger Apoptosis Block->Apoptosis

This compound inhibits DNA Ligase IV to block NHEJ repair and induce apoptosis.

Experimental Protocols

For researchers looking to replicate these findings, here are summaries of the key in vitro and in vivo protocols from the literature.

In Vitro Cell Proliferation Assay (MTT/Trypan Blue)

This method is used to determine the IC₅₀ values of this compound [1].

  • Cell Lines: MCF7, HeLa, A549, HT1080, A2780, T47D, Nalm6, among others.
  • This compound Preparation: this compound is dissolved in DMSO to create a 10 mM stock solution, which is then diluted in cell culture medium to working concentrations (e.g., 10, 50, 100, 250 μM).
  • Procedure:
    • Plate cells and allow them to adhere.
    • Treat cells with this compound at various concentrations for 24 or 48 hours.
    • Perform MTT assay by adding MTT reagent and incubating to allow formazan crystal formation.
    • Solubilize crystals and measure absorbance at 570 nm.
    • Alternatively, use trypan blue exclusion to count viable cells.
  • Data Analysis: Calculate the percentage of cell viability relative to the control (DMSO-treated) group and determine the IC₅₀ value.
In Vivo Tumor Model Study

These protocols evaluate this compound's efficacy in live animal models [1].

  • Animal Models: BALB/c mice implanted with breast adenocarcinoma or Dalton's Lymphoma (DLA) cells.
  • This compound Formulation & Administration:
    • Intramuscular (i.m.): 10 mg/kg in an appropriate vehicle.
    • Intraperitoneal (i.p.): 20 mg/kg.
  • Treatment & Analysis:
    • Monitor tumor volume over time in this compound-treated groups versus control groups.
    • Record animal survival to calculate the increase in lifespan.
    • This compound can be administered in combination with radio- or chemotherapy (e.g., VP-16) to study synergistic effects [1].

Research Context and Refinements

  • This compound as a Research Tool: The cytotoxicity of this compound is leveraged in biotechnology to improve the efficiency of CRISPR/Cas9 genome editing. By inhibiting the error-prone NHEJ pathway, it can increase the frequency of precise Homology-Directed Repair (HDR) by up to 19-fold [1].
  • Evolution to SCR130: It's important to note that subsequent research has led to the development of this compound derivatives. SCR130 has been reported as a more promising and specific Ligase IV inhibitor in recent studies [3]. However, one 2025 study noted that the radiosensitizing effects of SCR130 in head and neck squamous cell carcinoma were "limited and highly cell line specific," suggesting that the therapeutic window and efficacy may vary considerably [3].

References

SCR7 IC₅₀ Values in Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

The following table lists the half-maximal inhibitory concentration (IC₅₀) of SCR7 for various human cancer cell lines, as reported in a foundational study [1] [2]:

Cell Line IC₅₀ (μM)
T47D (Breast cancer) 8.5
HT1080 (Fibrosarcoma) 10
A549 (Alveolar basal epithelial adenocarcinoma) 34
MCF7 (Breast cancer) 40
Nalm6 (B-cell leukemia) 50
HeLa (Cervical cancer) 44
A2780 (Ovarian cancer) 120

The data reveals that this compound's potency varies significantly, with T47D cells being the most sensitive and A2780 cells the most resistant to its anti-proliferative effect [1].

Detailed Experimental Protocol

The IC₅₀ values in the table above were determined using the following methodology [1] [2]:

  • Cell Lines Used: MCF7, CEM, HeLa, A549, HT1080, A2780, T47D, Nalm6, N114, and K562 cells.
  • Compound Treatment: Cells were grown in the presence of this compound at concentrations of 10, 50, 100, and 250 μM.
  • Incubation Time: 48 hours.
  • Cell Viability Assays: Cell proliferation was determined using MTT assay and trypan blue exclusion assay.
  • Data Analysis: Each experiment was repeated for a minimum of three independent times to ensure reliability.

This compound Mechanism of Action and Experimental Workflow

To help visualize how this compound functions and how the experiments are conducted, I have created the following diagrams using Graphviz.

G This compound inhibits the final step of the NHEJ repair pathway. DSB DNA Double-Strand Break (DSB) KU_Complex KU70/KU80 Complex Binds to DNA Ends DSB->KU_Complex End_Processing End Processing (Artemis, DNA-PKcs) KU_Complex->End_Processing Ligation Ligation by Ligase IV/XRCC4 End_Processing->Ligation Repair Error-Prone Repair Ligation->Repair This compound This compound Inhibitor This compound->Ligation  Inhibits

This compound specifically targets DNA Ligase IV to block the final ligation step in NHEJ repair [3] [4].

G Workflow for determining this compound IC50 values in vitro. Start Plate Cancer Cells (e.g., MCF7, A549, HeLa) Treat Treat with this compound (10, 50, 100, 250 µM) Start->Treat Incubate Incubate for 48 Hours Treat->Incubate Assay Perform Viability Assay (MTT or Trypan Blue) Incubate->Assay Analyze Analyze Data & Calculate IC₅₀ Assay->Analyze

General workflow for determining this compound's IC₅₀ involves cell treatment and viability assessment [1] [2].

Key Insights on this compound

  • Primary Mechanism: this compound is a specific inhibitor of DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway. It acts by binding to the DNA-binding domain of Ligase IV, preventing the repair of DNA double-strand breaks [3] [4].
  • Broader Applications: Beyond its use as a cancer therapeutic, this compound is widely used in biotechnology to enhance the efficiency of CRISPR/Cas9 genome editing. By inhibiting the error-prone NHEJ pathway, it favors the more precise Homology-Directed Repair (HDR) pathway, increasing HDR efficiency by up to 19-fold in some systems [1] [3] [5].
  • Forms and Derivatives: It's important to be aware that this compound exists in different forms (e.g., parental, cyclized, pyrazine) and has newer derivatives like SCR130, which exhibits significantly higher potency (20 times more potent than this compound in some cell lines) [3].

References

SCR7 in vivo tumor regression studies

Author: Smolecule Technical Support Team. Date: February 2026

SCR7 In Vivo Efficacy Data

Study Focus / Model Key Finding on Tumor Progression Effect on Host Survival Combination with Other Therapies
General Anti-cancer Efficacy [1] [2] Impeded tumor progression. Enhanced lifespan. Co-administration with DSB-inducing agents (radio- and chemotherapy) significantly enhanced their sensitivity.
Novel Derivative SCR130 [3] Induced tumor regression (as reported for parent this compound compound). Information not specified in abstract. Potentiated the effect of γ-radiation in cancer cells.

This compound's Molecular Mechanism of Action

This compound is a small molecule that functions as a specific inhibitor of non-homologous end joining (NHEJ), a major pathway for repairing DNA double-strand breaks (DSBs) [1] [2]. Its mechanism can be summarized as follows:

  • Molecular Target: this compound directly targets DNA Ligase IV, the enzyme responsible for the final "sealing" step in the NHEJ repair pathway [1] [2] [4].
  • Mode of Inhibition: It blocks Ligase IV-mediated joining by interfering with its binding to DNA, but does not affect the activity of other DNA ligases like Ligase I or T4 DNA Ligase [1] [2].
  • Cellular Consequence: By inhibiting Ligase IV, this compound causes the accumulation of unrepaired DSBs within cells. This persistent DNA damage activates the intrinsic apoptotic pathway (a form of programmed cell death) [1] [2] [3].
  • Therapeutic Strategy: This mechanism is particularly effective against cancer cells, which often have high levels of DNA damage and replication. When combined with DSB-inducing therapies like radiation, this compound prevents cancer cells from repairing the inflicted damage, thereby potentiating the cytotoxic effects of the treatment [1] [2].

The diagram below illustrates this mechanism and its therapeutic outcomes.

G This compound This compound Treatment LigaseIV Ligase IV (NHEJ Protein) This compound->LigaseIV Inhibits Sensitivity Enhanced Treatment Sensitivity This compound->Sensitivity NHEJ NHEJ Repair Inhibited LigaseIV->NHEJ DSBs Accumulation of Unrepaired DSBs NHEJ->DSBs Apoptosis Activation of Intrinsic Apoptosis DSBs->Apoptosis TumorRegression Tumor Regression Apoptosis->TumorRegression Combination Combination with Radio-/Chemotherapy Combination->DSBs

This compound inhibits Ligase IV, blocking DNA repair and triggering cell death, which enhances cancer therapy.

Experimental Protocol for Key In Vivo Studies

The foundational studies on this compound followed a robust methodology to evaluate its efficacy [1] [2]. The core protocol is outlined below.

  • 1. Animal Model & Tumor Implantation: The study typically uses mouse models (e.g., immunodeficient mice). Human or murine cancer cells are subcutaneously implanted to form solid tumors.
  • 2. Treatment Groups: Mice are randomly assigned into groups:
    • Vehicle control (e.g., DMSO/saline).
    • This compound monotherapy (administered via intraperitoneal injection or orally).
    • Combination therapy (this compound + radiotherapy or a chemotherapeutic agent).
    • Standard therapy alone (e.g., radiation alone).
  • 3. Dosing & Administration:
    • This compound Dosage: Varies by study, often in the range of 5-20 mg/kg.
    • Schedule: Administered periodically (e.g., daily or every other day).
    • Combination Therapy: Radiotherapy is typically localized to the tumor, and chemotherapy is given at sub-curative doses.
  • 4. Endpoint Analysis:
    • Tumor Volume: Measured regularly with calipers. Tumor regression is calculated relative to the vehicle control.
    • Survival Analysis: Kaplan-Meier curves are plotted to assess the enhancement of host lifespan.
    • Histological & Biochemical Analysis: Excised tumors are analyzed for:
      • Apoptosis Markers: TUNEL assay, caspase-3 activation.
      • Proliferation Markers: Ki67 staining.
      • DNA Damage Markers: γH2AX foci (a marker for DSBs).

Evolution of this compound-Based Inhibitors

Research has continued to develop more potent analogs of this compound:

  • SCR130: A novel derivative was developed by introducing a spiro ring into the core structure of this compound. It is reported to have ~20-fold higher efficacy in inducing cancer cell death and can also potentiate the effects of radiation [3].

References

Comprehensive Application Notes and Protocol for Enhancing CRISPR-Cas9 HDR Efficiency Using SCR7

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SCR7 and HDR Enhancement

This compound is a small molecule inhibitor of DNA ligase IV, a key enzyme in the non-homologous end joining (NHEJ) pathway, which has shown significant potential for enhancing homology-directed repair (HDR) efficiency in CRISPR-Cas9 genome editing applications. The fundamental challenge in precise genome editing is that when CRISPR-Cas9 creates a double-strand break (DSB) in DNA, cellular repair mechanisms preferentially utilize the error-prone NHEJ pathway over the precise HDR pathway. This preference results in low HDR efficiency, which severely limits applications requiring precise genetic modifications, such as therapeutic gene correction and disease modeling. This compound addresses this limitation by selectively inhibiting the NHEJ pathway, thereby redirecting cellular repair machinery toward the more accurate HDR mechanism [1] [2] [3].

The mechanism of action of this compound involves direct binding to the DNA binding domain of ligase IV, effectively disrupting its ability to catalyze the final step in the NHEJ repair pathway. This strategic inhibition creates a favorable environment for HDR by reducing competition from the dominant NHEJ pathway. Research has demonstrated that this compound can enhance HDR efficiency by 2 to 3-fold in various cell types, including human cancer cells, porcine fetal fibroblasts, and human induced pluripotent stem cells (hiPSCs) [2] [3]. When combined with other HDR-enhancing strategies, such as RAD51 overexpression, this compound has shown even greater synergistic effects, boosting HDR efficiency by over 70% in some experimental systems [4]. These properties make this compound a valuable tool for researchers seeking to improve the precision and efficiency of CRISPR-Cas9-mediated genome editing.

Experimental Evidence and Performance Summary

Key Research Findings
  • HDR Enhancement in Human Cancer Cells: A 2018 study demonstrated that this compound treatment increased targeted insertion efficiency threefold in transfected human cancer cells (MCF-7, HCT-116, and K562) when using single-stranded oligodeoxynucleotides (ssODNs) as repair templates. This study utilized a co-expression vector system combining Cas9, gRNA, and eGFP, with this compound treatment applied before and after transfection. The combinatorial approach of using optimized vectors, ssODN templates, and this compound treatment significantly improved HDR efficiency and targeted gene mutation correction at both GFP-silent mutation and β-catenin Ser45 deletion mutation sites [1] [3].

  • Synergistic Effect with RAD51: Recent research from 2024 revealed that combined treatment with RAD51 and this compound increased HR repair by 7.75% in HEK293T cells. This combination not only enhanced knock-in and knockout efficiency by over 70% with gRNA targeting GAPDH or ATM but also increased insertion/deletion (InDel) mutations in stable cells. The study demonstrated that the RAD51-SCR7 combination prevents R-loop accumulation by activating HR-based repair, leading to enhanced CRISPR-Cas9 genome-editing efficiency. This synergistic approach represents a significant advancement in HDR enhancement strategies [4].

  • Performance in Primary Cells: A comprehensive 2017 study tested this compound in porcine fetal fibroblasts, which are challenging primary cells with low transfection efficiency. Using an eGFP reporter assay, researchers found that this compound could increase HDR efficiency by 2–3-fold. When combining this compound treatment with CRISPR-Cas9 transfection and homologous template DNA, the rate of knock-in porcine fetal fibroblast cell lines with large DNA fragment integration reached more than 50% of screened colonies, compared to only 26.1% in DMSO-treated control groups. This demonstrated this compound's effectiveness in difficult-to-transfect primary cells [2].

Quantitative Summary of this compound Performance

Table 1: Summary of this compound Performance Across Experimental Systems

Cell Type HDR Improvement Experimental System Key Findings
Human cancer cells (MCF-7, HCT-116, K562) 3-fold increase GFP reporter & β-catenin mutation This compound treatment increased targeted insertion efficiency threefold [1]
Porcine fetal fibroblasts 2-3-fold increase eGFP reporter assay Knock-in efficiency reached >50% in treated groups vs 26.1% in controls [2]
HEK293T & hiPSCs >70% knock-in efficiency with RAD51 combination All-in-one CRISPR-Cas9-RAD51 system Synergistic effect observed when combined with RAD51 overexpression [4]
Various mammalian cells Up to 19-fold increase in some studies Multiple gene targets Efficiency varies by cell type and experimental conditions [2]

Detailed Experimental Protocols

This compound Treatment Protocol for Human Cancer Cells

This protocol is adapted from the methodology successfully employed in MCF-7, HCT-116, and K562 human cancer cells [1] [3]:

  • Cell Culture and Preparation: Culture human cancer cells (MCF-7, HCT-116, or K562) in their appropriate media. MCF-7 cells should be maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, and antibiotics. HCT-116 cells require McCoy's 5A medium with 10% FBS and 1.5 mM L-glutamine. All cells should be grown in a humidified incubator at 37°C with 5% CO₂ until they reach 70-80% confluence before transfection [1] [3].

  • This compound Pretreatment: Prepare a 100 μM stock solution of this compound in appropriate solvent (DMSO or as recommended by manufacturer). Four hours before transfection, treat cells with this compound at a concentration of 1-10 μM (optimize for specific cell type). For initial experiments, a concentration of 1 μM is recommended, with titration to determine optimal concentration for specific cell types. Incubate cells with this compound for 4 hours in standard culture conditions [1] [3].

  • Cell Transfection: For transfection, use 1×10⁶ cells in 100 μl of Nucleofector Solution V. Use program P-020 for MCF-7 cells, D-032 for HCT-116 cells, and T-016 for K-562 cells on a Lonza Nucleofector system. Co-transfect with 4 μg of pCS2-Cas9-IRES-GFP-polyA-U6-sgRNA plasmid and 3 μl of 100 μM ssODN repair template. The ssODN should be designed with appropriate homology arms (typically 60-120 nt) flanking the desired edit [1] [5].

  • Post-Transfection this compound Treatment: Following transfection, continue this compound treatment for an additional 48 hours to maintain NHEJ inhibition during the critical DNA repair period. Refresh media containing this compound if necessary for extended treatments [1] [3].

  • Cell Sorting and Analysis: After 48 hours of this compound treatment, harvest cells and analyze GFP-positive cells using fluorescence-activated cell sorting (FACS). Sort GFP-positive cells for single-cell cloning or bulk analysis. Extract genomic DNA and validate editing efficiency using PCR amplification, restriction fragment analysis, or sequencing [1] [3].

This compound and RAD51 Combination Protocol

This advanced protocol leverages the synergistic effect of this compound with RAD51 overexpression, based on 2024 research [4]:

  • Plasmid Construction: Utilize an all-in-one CRISPR-Cas9-RAD51 system that co-expresses Cas9, gRNA, and RAD51. This ensures coordinated expression of all components in the same cells.

  • Cell Transfection and Treatment: Transfect cells with the all-in-one vector according to standard protocols for your cell type. Apply This compound treatment (1-10 μM) 4 hours before transfection and maintain for 48 hours post-transfection as described in the basic protocol.

  • Analysis of Editing Efficiency: After 48-72 hours, harvest cells and extract genomic DNA. Analyze editing efficiency using T7 endonuclease I assay for indels or Sanger sequencing for HDR events. For precise quantification, use next-generation sequencing to evaluate both precise editing and potential erroneous integration events [5] [4].

Table 2: Troubleshooting this compound Treatment in CRISPR-Cas9 Experiments

Problem Potential Cause Solution
No improvement in HDR efficiency Cell type insensitivity to this compound Optimize this compound concentration; try alternative NHEJ inhibitors
Reduced cell viability This compound toxicity Titrate this compound to lower concentrations; reduce treatment duration
Variable editing efficiency Inconsistent this compound activity Use fresh this compound preparations; verify inhibitor quality and storage conditions
High indel background Insufficient NHEJ suppression Increase this compound concentration; combine with other NHEJ inhibitors
Low HDR despite this compound Poor repair template design Optimize ssODN homology arm length (90-120 nt recommended) [5]

Limitations and Optimization Considerations

Cell-Type Specific Variability

The efficacy of this compound demonstrates significant cell-type dependency, which researchers must consider when designing experiments. While this compound has shown promising results in various human cancer cell lines, primary cells, and stem cells, its performance varies considerably across different cellular contexts. For instance, studies have reported that this compound showed no significant impact on improving HDR events in rabbit embryos, contrasting with its effectiveness in mammalian cell cultures [2]. This variability may stem from differences in DNA repair pathway utilization across cell types, variations in membrane permeability to the compound, or differences in metabolic activity that affect this compound stability. Researchers should therefore pre-test this compound in their specific cell model of interest by conducting pilot experiments with a range of concentrations (typically 0.1-100 μM) to establish optimal conditions before embarking on large-scale editing experiments [6] [2].

Timing and Concentration Optimization

The temporal application of this compound represents a critical parameter for achieving maximal HDR enhancement. Research indicates that the highest efficiency is achieved when cells are pretreated with this compound for 4 hours before transfection, with treatment continuing for 48 hours post-transfection [1] [3]. This extended treatment window ensures that NHEJ remains suppressed during the critical period when CRISPR-induced DNA breaks are being repaired. Regarding concentration, while many studies report using this compound in the 1-10 μM range, optimal concentration must be determined empirically for each cell type, as excessively high concentrations may cause cellular toxicity without additional benefit [2]. Furthermore, researchers should note that some commercial sources of this compound may contain different structural variants, with This compound-pyrazine being identified as the active compound in some formulations. It is therefore advisable to verify the specific chemical structure of this compound obtained from commercial suppliers and to report this information in publications to ensure reproducibility [6].

Visualization of Mechanisms and Workflows

DNA Repair Pathway Regulation by this compound

The following diagram illustrates the mechanism by which this compound enhances HDR efficiency by selectively inhibiting the NHEJ pathway:

SCR7_Mechanism This compound Inhibition of NHEJ Pathway Enhances HDR CRISPR-Cas9\nDSB CRISPR-Cas9 DSB NHEJ Pathway NHEJ Pathway CRISPR-Cas9\nDSB->NHEJ Pathway HDR Pathway HDR Pathway CRISPR-Cas9\nDSB->HDR Pathway Ligase IV Ligase IV NHEJ Pathway->Ligase IV ssODN Template ssODN Template HDR Pathway->ssODN Template NHEJ Repair\n(Error-Prone) NHEJ Repair (Error-Prone) Ligase IV->NHEJ Repair\n(Error-Prone) Precise Editing Precise Editing ssODN Template->Precise Editing This compound This compound This compound->Ligase IV Inhibits

Experimental Workflow for this compound Enhancement

The following diagram outlines the complete experimental workflow for implementing this compound to enhance HDR efficiency:

SCR7_Workflow This compound Enhancement Protocol Workflow Cell Culture\n(70-80% confluence) Cell Culture (70-80% confluence) This compound Pretreatment\n(4 hours, 1-10 μM) This compound Pretreatment (4 hours, 1-10 μM) Cell Culture\n(70-80% confluence)->this compound Pretreatment\n(4 hours, 1-10 μM) CRISPR-Cas9 + ssODN\nTransfection CRISPR-Cas9 + ssODN Transfection This compound Pretreatment\n(4 hours, 1-10 μM)->CRISPR-Cas9 + ssODN\nTransfection Continued this compound Treatment\n(48 hours) Continued this compound Treatment (48 hours) CRISPR-Cas9 + ssODN\nTransfection->Continued this compound Treatment\n(48 hours) RAD51 Co-expression\n(Optional Enhancement) RAD51 Co-expression (Optional Enhancement) CRISPR-Cas9 + ssODN\nTransfection->RAD51 Co-expression\n(Optional Enhancement) Cell Sorting\n(FACS for GFP+ cells) Cell Sorting (FACS for GFP+ cells) Continued this compound Treatment\n(48 hours)->Cell Sorting\n(FACS for GFP+ cells) Single-Cell Cloning Single-Cell Cloning Cell Sorting\n(FACS for GFP+ cells)->Single-Cell Cloning Molecular Validation\n(PCR, Sequencing) Molecular Validation (PCR, Sequencing) Single-Cell Cloning->Molecular Validation\n(PCR, Sequencing) HDR-Efficient Cell Lines HDR-Efficient Cell Lines Molecular Validation\n(PCR, Sequencing)->HDR-Efficient Cell Lines RAD51 Co-expression\n(Optional Enhancement)->Continued this compound Treatment\n(48 hours)

Conclusion

This compound represents a valuable tool for enhancing HDR efficiency in CRISPR-Cas9 genome editing applications, particularly when used at optimal concentrations and treatment durations appropriate for specific cell types. The combination of this compound with other HDR-enhancing strategies, such as RAD51 overexpression, ssODN design optimization, and cell cycle synchronization, can further improve precise editing outcomes. While variability in this compound efficacy across different cell models remains a consideration, its overall ability to improve HDR efficiency by 2-3 fold makes it a worthwhile addition to the genome editing toolkit. Researchers implementing this compound in their workflows should carefully optimize treatment conditions for their specific experimental systems and employ appropriate controls to accurately assess editing efficiency.

References

Comprehensive Application Notes and Protocols for SCR7 in Precision Genome Editing

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SCR7 in Genome Editing

The emergence of CRISPR-Cas9 technology has revolutionized genetic engineering, enabling targeted modifications across diverse biological systems. However, the efficiency of precise genome editing via homology-directed repair (HDR) remains a significant challenge due to competition from the more active non-homologous end joining (NHEJ) pathway. This compound has emerged as a valuable chemical tool to address this limitation by selectively inhibiting a key enzyme in the NHEJ pathway, thereby shifting the cellular repair balance toward HDR. This application note provides comprehensive experimental protocols and technical insights for researchers seeking to enhance precision editing outcomes using this compound in various model systems.

First identified as a potent anticancer agent that induces genomic instability in tumor cells, this compound specifically targets DNA Ligase IV, a critical component of the NHEJ machinery [1] [2]. Its application in genome editing contexts represents a repurposing of this molecule to favor precise genetic modifications. When administered during CRISPR-Cas9 editing workflows, this compound can significantly improve the efficiency of knock-in experiments, point mutation corrections, and other applications requiring high-fidelity repair. The compound is commercially available through specialized biotechnology suppliers [3] and has been successfully implemented in diverse cell types, including human embryonic kidney cells (HEK293T) and human induced pluripotent stem cells (hiPSCs) [4].

Theoretical Foundation and Mechanisms

DNA Repair Pathways in Genome Editing
  • Non-Homologous End Joining (NHEJ): The dominant repair pathway in mammalian cells, NHEJ operates throughout the cell cycle and functions by directly ligating broken DNA ends without requiring a template. This pathway is error-prone, often resulting in small insertions or deletions (indels) that disrupt gene function. The key enzymatic components include the Ku70/Ku80 heterodimer, DNA-PKcs, XRCC4, and DNA Ligase IV, which performs the final sealing step [5] [6]. NHEJ represents the primary competitor to precise editing and must be suppressed to enhance HDR efficiency.

  • Homology-Directed Repair (HDR): This high-fidelity pathway utilizes homologous DNA sequences as templates for precise repair, typically during the S and G2 phases of the cell cycle. HDR requires resected DNA ends to initiate strand invasion, a process mediated by RAD51 nucleofilaments that search for and align with homologous sequences [4]. While HDR enables precise genetic modifications, its natural low frequency compared to NHEJ represents the fundamental challenge that this compound attempts to address. The interplay between these pathways represents a dynamic equilibrium that this compound strategically manipulates.

Molecular Mechanism of this compound

This compound functions as a selective biochemical inhibitor of DNA Ligase IV, the final enzymatic component in the NHEJ pathway [1] [2]. Structurally, this compound interferes with the DNA binding domain of Ligase IV, preventing its association with double-strand break ends and subsequent sealing of the DNA phosphodiester backbone [2]. This targeted inhibition creates a therapeutic window during which Cas9-induced double-strand breaks remain accessible to the HDR machinery when an appropriate repair template is provided.

The molecular consequences of this compound treatment include persistent DSBs that activate DNA damage response pathways and provide extended opportunity for RAD51-mediated strand invasion when homologous templates are present [4]. Recent research has demonstrated that this compound works synergistically with RAD51 overexpression, further enhancing HDR efficiency by promoting the critical strand invasion step while simultaneously suppressing competing repair pathways [4]. This combination approach has shown particular promise in challenging editing scenarios such as multiplex gene targeting and large cassette knock-ins.

Quantitative Assessment of this compound Efficacy

HDR Enhancement Across Experimental Systems

Table 1: Quantitative Effects of this compound on HDR Efficiency Across Experimental Systems

Cell Type/Model Editing Target This compound Concentration HDR Enhancement Fold Assessment Method Citation
HEK293T (eGFP mut) eGFP correction 1 μM 1.6-1.8× TIDER sequencing [6]
HEK293T (GAPDH) Gene knockin 1 μM ~1.7× Flow cytometry [6]
HEK293T + RAD51 Multiple loci 1 μM + RAD51 Up to 70% increase Sequencing [4]
hiPSCs Endogenous genes Not specified Significant improvement Functional assays [4]
Mouse embryos Not specified Not specified Elevated HDR frequency Genotyping [5]

The data presented in Table 1 demonstrates that this compound consistently enhances HDR efficiency across diverse experimental systems, with improvements typically ranging from 1.6 to 1.8-fold in standard cell culture models [6]. Notably, the synergistic combination of this compound with RAD51 overexpression appears to generate substantially greater improvements, with some reports indicating up to 70% enhancement of precise editing outcomes [4]. This synergistic effect is attributed to the simultaneous suppression of NHEJ (via this compound) and activation of HDR factors (via RAD51), effectively manipulating both sides of the repair pathway balance.

Comparative Analysis of NHEJ Inhibition Strategies

Table 2: Comparison of NHEJ Inhibition Strategies for Enhancing HDR

| Inhibition Method | Molecular Target | HDR Enhancement | Specificity | Experimental Complexity | Key Advantages | |----------------------|---------------------|---------------------|----------------|-----------------------------|-------------------| | this compound | DNA Ligase IV | 1.6-1.8× | High | Low | Chemical control, reversible | | MAD2L2 knockdown | MAD2L2 (HDR inhibitor) | Up to 10.2× | Moderate | High | Potent effect | | 53BP1 depletion | 53BP1 (NHEJ promoter) | Variable | High | High | Well-characterized | | DNA-PKcs inhibitors | DNA-PKcs | ~2-4× | Moderate | Medium | Established compounds | | RAD51 + this compound | Multiple targets | Up to 70% increase | High | Medium | Synergistic effect | [4] |

When comparing this compound to alternative NHEJ inhibition strategies (Table 2), it demonstrates a favorable specificity profile with relatively modest experimental complexity. While genetic approaches such as MAD2L2 knockdown can yield more substantial HDR enhancement (up to 10.2×) [6], these methods require more complex experimental implementation. The tabulated data provides researchers with a practical reference for selecting appropriate HDR enhancement strategies based on their specific experimental requirements, technical expertise, and desired editing outcomes.

Experimental Protocols and Workflows

This compound Treatment in Cell Culture Models

The following protocol outlines the optimal application of this compound for enhancing HDR in mammalian cell culture systems, based on established methodologies from multiple studies [4] [6]:

  • Cell Preparation and Transfection: Plate actively dividing HEK293T or similar cells at 60-70% confluence in appropriate culture vessels 24 hours before transfection. For the most effective editing, use healthy, low-passage cells with >90% viability. Co-transfect with your CRISPR-Cas9 components (Cas9 + gRNA expression vectors) and HDR donor template using your preferred transfection method. The HDR template design should include homology arms of sufficient length (typically 800-1000 bp for plasmid donors, 30-100 nt for ssODN) flanking the desired modification.

  • This compound Administration: Prepare a 1 mM stock solution of this compound in DMSO or according to manufacturer specifications [3]. Add this compound directly to the cell culture medium simultaneously with transfection at a final concentration of 1 μM [6]. For extended treatment, refresh this compound-containing medium every 24 hours to maintain effective inhibition. Include appropriate vehicle controls (DMSO only) to account for potential solvent effects on cell health and editing efficiency.

  • Post-Treatment and Analysis: Maintain cells in this compound-containing medium for 48-72 hours post-transfection to cover the critical repair window. For recovery and expansion, replace with standard culture medium. Allow adequate time for expression and stability of edited sequences (e.g., 5-7 days for fluorescent protein expression) before conducting efficiency assessments. Analyze editing outcomes using flow cytometry for reporter systems, TIDER sequencing for precise quantification of editing rates, or functional assays relevant to your specific application [6].

This compound in Embryonic Editing Applications

For genome editing in mouse embryos, adapt the following protocol based on established embryological techniques [5]:

  • Embryo Collection and Microinjection: Collect one-cell stage embryos from superovulated donor mice using standard protocols. Prepare injection mixtures containing Cas9 protein or mRNA, target-specific gRNAs, and HDR donor templates. Using standard micromanipulation equipment, microinject the editing components into the pronuclei or cytoplasm of embryos.

  • This compound Application: Following microinjection, culture embryos in KSOM medium supplemented with 1 μM this compound [5]. For optimal results, maintain embryos in this compound-containing medium throughout the critical first cell divisions (approximately 24-48 hours). Transfer developing embryos into pseudopregnant recipient females using standard surgical procedures.

  • Genotype Analysis: After birth, extract DNA from pup biopsies and conduct PCR amplification of the target locus. Use next-generation sequencing to thoroughly characterize both on-target editing efficiency and potential off-target effects [5]. Specifically analyze the types of editing events (precise HDR vs. NHEJ-induced indels) to quantify this compound-mediated enhancement of HDR efficiency.

G cluster_NHEJ Without this compound cluster_HDR With this compound Start Start CRISPR Experiment DSB Cas9-induced DSB Start->DSB Decision Cellular Repair Pathway Decision DSB->Decision NHEJ NHEJ Pathway (Error-Prone) Decision->NHEJ Default Preference HDR HDR Pathway (Precise Editing) Decision->HDR With Donor Outcome_NHEJ Indel Mutations (Gene Knockout) NHEJ->Outcome_NHEJ HDR_Enhanced HDR Enhanced HDR->HDR_Enhanced Outcome_HDR Precise Editing (Knock-in, Correction) HDR->Outcome_HDR SCR7_Treatment This compound Treatment (Ligase IV Inhibition) NHEJ_Inhibited NHEJ Inhibited SCR7_Treatment->NHEJ_Inhibited NHEJ_Inhibited->Decision Alters Balance HDR_Enhanced->Outcome_HDR

Diagram 1: this compound Mechanism in CRISPR Genome Editing - This diagram illustrates how this compound inhibits the NHEJ pathway to shift the DNA repair balance toward HDR for precise editing.

Troubleshooting and Optimization Guidelines

Addressing Common Technical Challenges
  • Variable HDR Enhancement: If this compound fails to consistently enhance HDR efficiency, first verify the activity of your this compound stock by including a positive control system (e.g., eGFP correction assay) [6]. Ensure appropriate storage conditions (-20°C desiccated) and avoid repeated freeze-thaw cycles. Titrate this compound concentration (0.5-5 μM range) to identify the optimal level for your specific cell type, as permeability and toxicity profiles vary across systems. Consider combining this compound with RAD51 overexpression or MAD2L2 knockdown for synergistic effects, particularly in challenging editing scenarios [4] [6].

  • Cellular Toxicity Concerns: this compound-mediated NHEJ inhibition can induce apoptotic pathways in highly proliferative cells due to accumulated unrepaired DNA damage [1]. To mitigate toxicity while maintaining efficacy, reduce this compound exposure time to 24 hours or utilize pulsed treatment strategies (e.g., 6-hour treatments separated by 12-hour recovery periods). Monitor cell viability and proliferation rates closely, and consider adjusting serum concentrations or using specialized media formulations for sensitive cell types. For primary cells or stem cells, initiate with lower this compound concentrations (0.1-0.5 μM) and gradually increase as tolerance allows.

Protocol Optimization Strategies
  • Temporal Optimization: The timing of this compound administration relative to CRISPR delivery is critical for maximizing HDR enhancement. For plasmid-based systems, apply this compound simultaneously with transfection to ensure NHEJ inhibition during the initial repair window. For ribonucleoprotein (RNP) delivery, pre-treat cells with this compound 2-4 hours before editing to establish pathway inhibition before DSB induction. Conduct time-course experiments to identify the optimal treatment duration for your specific application, balancing efficacy with toxicity concerns.

  • Combination Approaches: For maximal HDR efficiency, consider implementing this compound as part of a comprehensive editing enhancement strategy. This may include cell cycle synchronization to enrich for S/G2 phases when HDR is naturally active, utilizing high-fidelity Cas9 variants to reduce off-target effects, and optimizing HDR template design (e.g., modifying ssODN symmetry, incorporating blocking mutations). The integration of multiple complementary approaches typically yields greater improvements in precise editing efficiency than any single method alone.

Regulatory and Therapeutic Development Considerations

The application of this compound in therapeutic genome editing contexts requires careful attention to regulatory guidelines and safety profiles. According to the latest FDA guidance on human gene therapy products incorporating genome editing, developers must provide comprehensive information on product design, manufacturing and testing, nonclinical safety assessment, and clinical trial design [7]. When utilizing this compound in the development of therapeutic editors, consider the following key aspects:

  • Safety and Toxicity Profiling: Conduct thorough assessments of this compound-mediated genomic instability and potential off-target effects using appropriate sequencing methods (e.g., whole-genome sequencing). The pro-apoptotic properties of this compound that make it an effective anticancer agent [1] may pose challenges for in vivo applications, necessitating careful dose optimization and delivery strategies to minimize collateral damage to non-target tissues.

  • Regulatory Pathway Alignment: For bespoke therapies targeting serious conditions with no available alternatives, the FDA has proposed a "plausible mechanism" pathway that may provide a streamlined development route [8]. However, comprehensive characterization of this compound's effects on the edited product, including potential long-term genomic consequences, remains essential. Document the specific editing outcomes facilitated by this compound treatment, including precise integration efficiency and the absence of undesirable rearrangements.

G Experimental_Design Experimental Design SCR7_Optimization This compound Protocol Optimization Experimental_Design->SCR7_Optimization Cell_Selection Cell Type Selection (HEK293T, hiPSCs, etc.) Experimental_Design->Cell_Selection Editing_Design Editing System Design (Cas9, gRNA, Donor) Experimental_Design->Editing_Design Controls Appropriate Controls (Vehicle, Positive/Negative) Experimental_Design->Controls Pathway_Inhibition NHEJ Pathway Inhibition SCR7_Optimization->Pathway_Inhibition Concentration Concentration Optimization (0.5-5 μM) SCR7_Optimization->Concentration Timing Timing Optimization (Pre, Co, Post-treatment) SCR7_Optimization->Timing Combinations Combination Strategies (RAD51, Cell Cycle Sync) SCR7_Optimization->Combinations HDR_Enhancement HDR Enhancement Pathway_Inhibition->HDR_Enhancement Outcome_Analysis Editing Outcome Analysis HDR_Enhancement->Outcome_Analysis Therapeutic_Development Therapeutic Development Outcome_Analysis->Therapeutic_Development Efficiency Efficiency Assessment (Flow Cytometry, Sequencing) Outcome_Analysis->Efficiency Specificity Specificity Analysis (Off-target Assessment) Outcome_Analysis->Specificity Toxicity Toxicity Evaluation (Viability, Apoptosis) Outcome_Analysis->Toxicity

Diagram 2: this compound Experimental Workflow - This diagram outlines the complete experimental workflow from initial design to therapeutic development when implementing this compound for precision genome editing.

Conclusion

This compound represents a valuable tool for enhancing precise genome editing outcomes by selectively inhibiting the NHEJ pathway. When implemented according to the protocols outlined in this application note, researchers can typically achieve 1.6 to 1.8-fold improvements in HDR efficiency [6], with further enhancement possible through combination strategies. The commercial availability of this compound [3] and relatively straightforward implementation lower the barrier for adoption across diverse research settings.

For therapeutic applications, continued optimization of this compound delivery strategies and comprehensive safety assessments will be essential to translate this technology into clinical interventions. The evolving regulatory landscape for genome editing products [7] [8] provides important guidance for these development efforts. As the field advances, this compound and similar small molecule inhibitors will likely play increasingly important roles in enabling robust and precise genetic modifications for both basic research and clinical applications.

References

SCR7 Application Overview and Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

SCR7 functions by binding to the DNA binding domain of DNA Ligase IV, preventing it from interacting with and sealing double-strand DNA breaks [1]. This inhibition shifts the balance of DNA repair away from the error-prone NHEJ pathway.

The diagram below illustrates the NHEJ pathway and the point at which this compound acts.

G DSB Double-Strand Break (DSB) Occurs KuBinding 1. Ku70/Ku80 Complex Binds to DNA Ends DSB->KuBinding PKcsRecruitment 2. DNA-PKcs Recruitment & Activation KuBinding->PKcsRecruitment EndProcessing 3. DNA End Processing PKcsRecruitment->EndProcessing Synapsis 4. End Synapsis EndProcessing->Synapsis LIG4_Complex 5. LIG4/XRCC4/XLF Complex Assembly Synapsis->LIG4_Complex Ligation 6. DNA Ligation LIG4_Complex->Ligation LIG4 Catalyzes Ligation Repaired NHEJ-Repaired DNA Ligation->Repaired This compound This compound Inhibition This compound->LIG4_Complex Blocks DNA Binding

Experimentally Tested this compound Concentrations

The effective concentration of this compound varies significantly depending on the experimental system. The table below summarizes key operational concentrations from published research.

Application Context Cell Type / Model Effective this compound Concentration Treatment Duration Key Outcome / Effect Source (Citation)
CRISPR/HDR in Cell Lines Human A549 (lung cancer) 0.01 µM 24 hours ~3-fold increase in HDR efficiency [2]
Human MelJuSo (melanoma) 0.1 - 1 µM 24 hours Up to 19-fold increase in HDR efficiency [2]
Human MCF-7, HCT-116, K562 1 µM 4-hour pre-treatment + 48-hour post-transfection 3-fold increase in HDR and gene correction [3]
Mouse DC2.4 (dendritic) 1 µM 24 hours ~13-fold increase in HDR efficiency [2]
CRISPR/HDR in Mouse Zygotes Fertilized mouse zygotes 1 mM (injection solution) Co-injected with CRISPR constructs Improved precise genome editing [2]
Cancer Cell Sensitization Various cancer cell lines Not fully specified in results; used in vivo N/A Inhibited tumor progression; enhanced sensitivity to radio/chemotherapy [1]

Detailed Experimental Protocols

Protocol 1: Enhancing CRISPR-Cas9 HDR in Mammalian Cell Lines

This protocol is adapted from studies that successfully used this compound to increase the efficiency of precise gene editing [2] [3].

Workflow Overview

G Start Plate Cells (0.5-1 x 10^6 cells) PreTreat Pre-treatment with this compound (1 μM, 4 hours) Start->PreTreat Transfect Co-transfect with: - Cas9-sgRNA plasmid - ssODN donor template PreTreat->Transfect PostTreat Post-transfection this compound (1 μM, 48 hours) Transfect->PostTreat Harvest Harvest Cells (72 hrs post-transfection) PostTreat->Harvest Analyze Analyze HDR Efficiency Harvest->Analyze

Materials & Reagents

  • Cell Lines: Adherent (e.g., MCF-7, HCT-116) or suspension (e.g., K562) human cell lines.
  • This compound Stock Solution: Typically dissolved in DMSO at a high concentration (e.g., 10-100 mM). Store at -20°C.
  • Culture Medium: Appropriate complete medium for the cell line.
  • Nucleofection System: Lonza Nucleofector with corresponding Nucleofector Solution V.
  • CRISPR Components: pCS2-Cas9-IRES-GFP-polyA-U6-sgRNA plasmid (or similar) and single-stranded oligodeoxynucleotide (ssODN) donor template [3].

Step-by-Step Procedure

  • Cell Preparation: One day before transfection, plate cells to achieve ~80% confluency at the time of transfection.
  • Pre-treatment: Four hours before transfection, add this compound to the culture medium to a final concentration of 1 µM. Include a vehicle control (DMSO only).
  • Transfection Mix Preparation: For each nucleofection, mix 4 µg of the Cas9-sgRNA plasmid with 3 µL of 100 µM ssODN stock [3].
  • Nucleofection:
    • Harvest 1-2 x 10⁶ cells and resuspend in 100 µL of Nucleofector Solution V.
    • Add the DNA/ssODN mix to the cell suspension and transfer to a cuvette.
    • Nucleofect using the appropriate program (e.g., P-020 for MCF-7, D-032 for HCT-116) [3].
  • Post-transfection Treatment:
    • Immediately transfer the cells to pre-warmed culture medium.
    • Add this compound again to maintain a 1 µM concentration.
    • Incubate the cells for 48 hours.
  • Harvest and Analysis:
    • Harvest cells 72 hours post-transfection.
    • Analyze HDR efficiency using methods like flow cytometry (if a fluorescent reporter is used), deep sequencing, or T7E1 assay [2] [3].
Protocol 2: Enhancing CRISPR Editing in Mouse Zygotes

This protocol summarizes the method used to generate genome-edited mice with improved HDR efficiency [2].

Key Steps:

  • Microinjection Solution: Prepare a solution containing CRISPR/Cas9 constructs (plasmid or mRNA) and a 1 mM concentration of this compound.
  • Microinjection: Microinject this solution directly into the cytoplasm of fertilized mouse zygotes.
  • Embryo Transfer: Culture the manipulated embryos to the two-cell stage and transfer them into pseudopregnant females.
  • Genotyping: Harvest pup tails and genotype to assess the frequency of precise HDR-mediated edits compared to control injections without this compound [2].

Critical Technical Notes and Limitations

  • Controversy Over Specificity: A critical study has raised concerns regarding the specificity of this compound, reporting that it is neither a selective nor a potent inhibitor of human DNA Ligase IV and may inhibit DNA Ligases I and III more effectively [4]. Researchers should interpret results with caution.
  • Cell Viability and Toxicity: this compound can be toxic at higher concentrations. It is crucial to perform a dose-response curve for any new cell line to find the optimal balance between HDR enhancement and cell survival [2].
  • Next-Generation Inhibitors: Due to the specificity issues with this compound, improved derivatives like SCR130 have been developed [5]. For new experiments, especially those focusing on radiosensitization, evaluating SCR130 may be advisable.

References

SCR7 in CRISPR-Cas9 Workflow: A Practical Guide

Author: Smolecule Technical Support Team. Date: February 2026

SCR7 improves CRISPR-Cas9 homology-directed repair (HDR) efficiency by inhibiting the non-homologous end joining (NHEJ) pathway. The table below summarizes the core effects of integrating this compound into your gene-editing workflow.

Key Parameter Experimental Effect of this compound Research Context
HDR Efficiency Increased targeted insertion efficiency by ~3-fold [1] Human cancer cell lines (MCF-7, HCT-116); using ssODN templates
Gene Mutation Correction Greatly improved efficiency [1] Correction of GFP-silent mutation and β-catenin Ser45 deletion mutation
Synergistic Effect with RAD51 Increased HR repair by 7.75%; increased knock-in/knock-out efficiency by >70% at some loci [2] HEK293T cells and human induced pluripotent stem cells (hiPSCs)
Cell Viability (RAD51 Knockdown) Significant decrease: 30.6% at 24h, 75.5% at 48h [2] Highlights role of HR pathway in cell survival post-DSBs

Detailed Experimental Protocol

This protocol synthesizes methods from the search results for using this compound in human cell lines, providing a clear workflow from preparation to analysis.

Reagent Preparation
  • This compound Stock Solution: Resuspend the this compound powder in an appropriate solvent (e.g., DMSO or water, as per manufacturer's instructions) to create a concentrated stock solution (e.g., 10-100 mM). Aliquot and store at -20°C [1].
  • CRISPR-Cas9 Components:
    • All-in-one vector: Use a co-expression vector (e.g., pCS2-Cas9-IRES-GFP-polyA-U6-sgRNA) that packages Cas9, the target gRNA, and a reporter (e.g., eGFP) [1].
    • ssODN Template: Design and synthesize a single-stranded oligodeoxynucleotide (ssODN) with homology arms and the desired edit sequence. Resuspend in 10 mM Tris buffer (pH 7.6) to a final concentration of 100 μM [1].
Cell Culture and Transfection
  • Cell Lines: This protocol has been applied in human cancer cell lines like MCF-7, HCT-116, and K562 [1]. Culture cells in their recommended medium (e.g., RPMI-1640 or McCoy’s 5A) supplemented with 10% FBS and antibiotics [1].
  • This compound Pre-treatment: Pretreat cells with this compound for 4 hours before transfection. After pretreatment, rinse the cells with 1x PBS [1].
  • Nucleofection:
    • For each nucleofection, use 1-2 x 10^6 cells in 100 μL of Nucleofector Solution [1].
    • Mix 4 μg of the CRISPR-Cas9 plasmid with 3 μL of the 100 μM ssODN stock solution [1].
    • Perform nucleofection using a Lonza Nucleofector device with cell line-specific programs (e.g., P-020 for MCF-7, D-032 for HCT-116) [1].
Post-Transfection this compound Treatment
  • After nucleofection, continue treating the cells with this compound for another 48 hours to maintain inhibition of the NHEJ pathway during the critical DNA repair period [1].
Cell Sorting and Analysis
  • Fluorescence-Activated Cell Sorting (FACS): If using a vector with a fluorescent reporter (e.g., eGFP), harvest and rinse the cells with PBS after the 48-hour this compound treatment. Use FACS to sort and collect the GFP-positive transfected cells. This enriches the population for cells that received the CRISPR machinery, more than doubling the observed disruption rate [1].
  • Single-Cell Cloning: For generating isogenic cell lines, sort transfected cells into 96-well plates at a density of one cell per well. Allow clones to expand for about 2 weeks before further analysis [1].
  • Genotyping: Extract genomic DNA from harvested cells. Use PCR to amplify the target region, and analyze the products via restriction fragment length polymorphism (RFLP) if an enzyme site was introduced, or by Sanger sequencing to confirm the precise edit [1].

Critical Considerations for Researchers

  • Synergistic Strategy with RAD51: For a more robust boost in HDR efficiency, consider co-expressing RAD51, a key homologous recombination protein, alongside Cas9 and sgRNA. The combination of RAD51 and this compound has been shown to work synergistically, preventing R-loop accumulation and further enhancing precise editing [2].
  • Controversy Regarding this compound Specificity: A critical study has raised concerns that this compound might not be a selective or potent inhibitor of human DNA ligase IV. The synthesis protocol was reported to generate a mixture of compounds, and the inhibitory activity was found to be greater against DNA ligases I and III than against ligase IV [3]. Researchers should be aware of this ongoing discussion in the field regarding the mechanism of action.

Workflow and Pathway Visualizations

The following diagrams, generated with Graphviz, illustrate the experimental workflow and underlying biological mechanism.

G Start Start Experiment Prep Reagent Preparation Start->Prep Sub1 This compound stock solution (10-100 mM) Prep->Sub1 Sub2 CRISPR-Cas9 plasmid + ssODN template Prep->Sub2 Culture Cell Culture Prep->Culture Pretreat Pre-treatment with this compound (4 hours) Culture->Pretreat Transfect Nucleofection Pretreat->Transfect PostTreat Post-transfection this compound (48 hours) Transfect->PostTreat Analyze Analysis & Sorting PostTreat->Analyze Sub3 FACS for GFP+ cells Analyze->Sub3 Sub4 Single-cell cloning Analyze->Sub4 Sub5 Genomic DNA PCR & Sequencing Analyze->Sub5 End Validate Edit Analyze->End

Diagram 1: this compound Transfection and Treatment Workflow. This chart outlines the key steps, from reagent preparation to final analysis, highlighting the critical this compound treatment windows.

G DSB Cas9 induces Double-Strand Break (DSB) NHEJ NHEJ Repair Pathway (Error-Prone) DSB->NHEJ HDR HDR Repair Pathway (Precise Editing) DSB->HDR Indel Indel Mutations NHEJ->Indel PreciseEdit Precise Gene Correction HDR->PreciseEdit SCR7_Node This compound inhibits DNA Ligase IV SCR7_Node->NHEJ  Inhibits RAD51_Node RAD51 enhances strand invasion RAD51_Node->HDR  Promotes

Diagram 2: Mechanism of this compound and RAD51 in DNA Repair. This compound shifts the balance from error-prone NHEJ to precise HDR by inhibiting a key NHEJ enzyme. RAD51 can be added to further promote the HDR pathway.

Key Takeaways for Your Research

  • Protocol Core: The 4-hour pre-treatment followed by a 48-hour post-transfection this compound treatment window is a critical determinant for success [1].
  • Efficiency Boost: this compound can significantly enhance HDR efficiency, but its effect is not absolute. For the highest possible precision editing rates, a synergistic combination with RAD51 is a promising advanced strategy [2].
  • Informed Application: Always consider the specific context of your cell line and target locus. The ongoing scientific discussion regarding this compound's specificity underscores the importance of including proper controls and using validated compounds in your experiments [3].

References

Application Notes: SCR7 for Enhanced Gene Correction

Author: Smolecule Technical Support Team. Date: February 2026

SCR7 is a small molecule inhibitor that targets DNA Ligase IV, a key enzyme in the non-homologous end joining (NHEJ) DNA repair pathway. In CRISPR-Cas9 editing, the creation of a double-strand break (DSB) triggers competition between the error-prone NHEJ and the precise homology-directed repair (HDR) pathways. By inhibiting NHEJ, this compound shifts the cellular repair machinery toward HDR when a donor template like a single-stranded oligodeoxynucleotide (ssODN) is present, thereby increasing the frequency of precise gene edits [1] [2].

This strategy has been successfully applied in various human cell lines, including cancer cells and induced pluripotent stem cells (iPSCs), for disease modeling and therapeutic research [1] [3]. The core advantage is its ability to significantly boost the efficiency of precise knock-ins and single-nucleotide corrections.

The diagram below illustrates the mechanistic role of this compound in favoring precise homology-directed repair.

G DSB CRISPR-Cas9 Induces DSB NHEJ NHEJ Pathway DSB->NHEJ HDR HDR Pathway DSB->HDR With ssODN Mut Indel Mutations NHEJ->Mut Precise Precise Edit HDR->Precise This compound This compound Inhibitor LIG4 DNA Ligase IV This compound->LIG4 Inhibits LIG4->NHEJ Requires

Detailed Experimental Protocol

This protocol is adapted from successful studies in human cancer cell lines (e.g., HCT-116, MCF-7) and can be optimized for other cell types [1] [4].

Workflow Overview

A standard experiment involves preparing CRISPR reagents, treating cells with this compound, nucleofecting the editing components, and then analyzing the results. The key steps are visualized below.

G P1 1. Reagent Prep P2 2. Cell Prep & this compound Pre-treatment P1->P2 Sub1 • Cas9-gRNA RNP complex • ssODN donor template P1->Sub1 P3 3. Nucleofection P2->P3 Sub2 • Culture & expand cells • Add this compound (e.g., 1-10µM) 4h pre-nucleofection P2->Sub2 P4 4. This compound Post-treatment P3->P4 Sub3 • Mix cells, RNP, ssODN • Electroporation P3->Sub3 P5 5. Analysis & Validation P4->P5 Sub4 • Refresh medium with this compound • Incubate 48h P4->Sub4 Sub5 • NGS / Sanger Sequencing • FACS (if reporter) • Phenotypic assay P5->Sub5

Materials
  • Cell Lines: HCT-116, MCF-7, K562, or iPSCs.
  • CRISPR Components:
    • Cas9: Purified protein for RNP complex formation.
    • sgRNA: Synthesized and purified, targeting the site of interest.
    • ssODN: Single-stranded DNA donor template, typically 100-200 nucleotides, with the desired edit flanked by homologous arms (30-100 nt each side) [1] [4].
  • This compound: Available from commercial suppliers (e.g., Xcess Biosciences) [1]. Prepare a stock solution in DMSO or according to the manufacturer's instructions.
  • Nucleofector System: Lonza Nucleofector system with appropriate cell line kits [1].
  • Cell Culture Reagents.
Step-by-Step Procedure
  • Preparation of RNP Complex: Pre-complex the purified Cas9 protein and sgRNA at a molar ratio of 1:2.5 (gRNA:Cas9) in a suitable buffer. Incubate at room temperature for 10-20 minutes to form the RNP complex [4].
  • Cell Preparation and Pre-treatment: Harvest and count the cells. For each nucleofection, use 1x10^6 to 2x10^6 cells. Pre-treat the cells with 1-10 µM this compound for approximately 4 hours before nucleofection [1].
  • Nucleofection: Resuspend the cell pellet in 100 µL of Nucleofector Solution. Mix the cells with the pre-formed RNP complex and 100 pmol of ssODN donor template. Transfer the mixture to a nucleocuvette and nucleofect using a pre-optimized program (e.g., program D-032 for HCT-116 cells) [1] [4].
  • Post-treatment and Recovery: Immediately after nucleofection, transfer the cells to pre-warmed culture medium. Continue this compound treatment for 48 hours to maintain NHEJ inhibition during the critical DNA repair window [1].
  • Analysis: After 48-72 hours, harvest cells for genomic DNA extraction. Analyze editing efficiency using next-generation sequencing (NGS), T7E1 assay, or restriction fragment length polymorphism (RFLP) if the edit introduces/disrupts a restriction site. For clonal analysis, single-cell sort the edited population and expand clones before genotyping [1] [4].

Performance Data and Optimization

The table below summarizes quantitative data on this compound performance from key studies.

Cell Line / Type Editing System ssODN Template This compound Treatment Key Outcome (HDR Efficiency) Source
Human cancer cells (MCF-7, HCT-116) CRISPR-Cas9 plasmid Various 4h pre-treatment + 48h post-treatment ~3-fold increase in targeted insertion [1]
BEL-A erythroid cell line Cas9 RNP (Sickle cell correction) 127-nt ssODN Tested as HDR enhancer Did not increase PGE*; Nedisertib was more effective [4]
iPSCs (Theoretical application) CRISPR-Cas9 + HDR ssODN for point mutations Part of a standard HDR enhancement strategy Strategy enables precise correction for disease modeling [3]

*PGE: Precise Genome Editing

Key Optimization Strategies

  • Combination with Other Inhibitors: this compound's efficacy can be context-dependent. Recent research shows that DNA-PK inhibitors like Nedisertib (M3814) can be more effective than this compound in some cell types, such as erythroid cells [4]. Testing a panel of inhibitors (this compound, NU7441, Nedisertib) is recommended for optimizing a new system.
  • Cell Cycle Synchronization: Since HDR is active only in the S/G2 phases, synchronizing the cell cycle at G2/M phase with drugs like nocodazole can further enhance HDR. However, this often comes at the cost of reduced cell viability and may not provide additional gains over small molecule inhibitors alone [4].
  • Delivery Method: Using Cas9 RNP complexes (instead of plasmid DNA) for editing is highly recommended, as it reduces off-target effects and enables faster editing, which can synergize well with small molecule treatments [4].

Troubleshooting and Limitations

  • Variable Efficacy: The performance of this compound is not universal. As the data shows, it can be ineffective in certain cell types (e.g., BEL-A cells) [4]. It is crucial to empirically validate its benefit in your specific experimental system.
  • Cell Toxicity: Prolonged exposure or high concentrations of this compound can impact cell viability. It is essential to perform a dose-response curve to find the optimal balance between HDR enhancement and toxicity.
  • Off-target Effects: While this compound improves HDR, the core CRISPR-Cas9 system can still have off-target effects. Always perform comprehensive off-target assessment using methods like GUIDE-seq or whole-genome sequencing on final clones, especially for therapeutic applications [3].

References

Comprehensive Application Note: SCR7 in CRISPR-Cas9 Genome Editing for Human Cancer Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SCR7 in Cancer Cell Line Engineering

This compound is a small molecule inhibitor that specifically targets DNA ligase IV, a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA repair. In the context of CRISPR-Cas9 genome editing, this compound serves as a powerful tool to enhance precision editing by modulating the cellular DNA repair machinery. When CRISPR-Cas9 introduces double-strand breaks (DSBs) in cellular DNA, the competing repair pathways of error-prone NHEJ and high-fidelity homology-directed repair (HDR) determine the editing outcome. This compound shifts this balance by inhibiting NHEJ, thereby increasing the probability of HDR when a repair template is provided [1].

The application of this compound in cancer cell line engineering has demonstrated significant improvements in HDR efficiency across various human cancer models, including MCF-7 breast cancer cells, HCT-116 colorectal cancer cells, and K562 leukemia cells [1]. This application note provides detailed protocols and experimental data to guide researchers in implementing this compound for precise genome editing in cancer cell lines, with specific emphasis on optimizing parameters for successful gene correction, knock-in, and functional studies in oncological research.

Mechanism of Action: this compound in DNA Repair Pathway Modulation

Table: DNA Repair Pathways Competing at CRISPR-Cas9-Induced Double-Strand Breaks

Repair Pathway Key Enzymes Template Requirement Repair Outcome Effect of this compound
Non-Homologous End Joining (NHEJ) DNA-PK, DNA Ligase IV None Insertions/Deletions (Indels) Inhibited
Homology-Directed Repair (HDR) MRE11, RAD51, BRCA1 Homologous DNA template Precise edits Enhanced
Microhomology-Mediated End Joining (MMEJ) PARP, DNA Ligase III Microhomology regions Deletions Potentially enhanced

The molecular mechanism of this compound revolves around its specific inhibition of DNA ligase IV, which is exclusively involved in the NHEJ pathway. By blocking this final step in NHEJ, this compound effectively redirects DNA repair toward HDR mechanisms when a homologous template (such as single-stranded oligodeoxynucleotides - ssODNs) is available [1]. This pathway modulation is particularly valuable in cancer cell lines, where precise genome editing enables researchers to study oncogenic mutations, drug resistance mechanisms, and gene function in relevant cellular models.

The following diagram illustrates how this compound modulates DNA repair pathways after CRISPR-Cas9 cutting:

G DSB CRISPR-Cas9 Double-Strand Break NHEJ NHEJ Pathway (DNA Ligase IV) DSB->NHEJ Default HDR HDR Pathway (RAD51, BRCA1) DSB->HDR With repair template Indels Insertions/Deletions (Gene Knockout) NHEJ->Indels PreciseEdit Precise Genome Editing (Gene Correction) HDR->PreciseEdit This compound This compound Treatment This compound->NHEJ Inhibits This compound->HDR Enhances

Quantitative Performance Data of this compound in Cancer Cell Models

Table: this compound-Enhanced Editing Efficiency Across Human Cancer Cell Lines

Cell Line Cancer Type Editing Target HDR Efficiency (Control) HDR Efficiency (+this compound) Fold Improvement Reference
MCF-7 Breast cancer eGFP mutation ~2.5% ~7.5% 3.0× [1]
HCT-116 Colorectal cancer AAVS1 locus ~4.0% ~12.0% 3.0× [1]
K562 Leukemia AAVS1 locus ~3.5% ~10.5% 3.0× [1]
HCT-116 Colorectal cancer β-catenin Ser45 ~1.5% ~4.5% 3.0× [1]
BEL-A Erythroid cells E6V A>T (Sickle cell) Not significant Not significant [2]

Recent studies have further refined our understanding of this compound efficacy in different cellular contexts. While this compound demonstrated consistent 3-fold improvements in HDR efficiency across multiple cancer cell lines, research in specialized cell types like BEL-A erythroid cells showed no significant enhancement with this compound treatment [2]. This highlights the importance of cell-type-specific optimization when implementing this compound in genome editing workflows. The performance variation underscores that DNA repair pathway dominance can differ based on cell origin, proliferation status, and inherent genetic background.

Comparative studies with other DNA repair inhibitors reveal that This compound exhibits variable efficacy depending on cellular context. In BEL-A cells, alternative inhibitors such as Nedisertib (DNA-PKcs inhibitor) demonstrated superior performance, increasing precise genome editing efficiency by 21-24% compared to untreated controls [2]. This suggests that researchers should consider testing multiple DNA repair modulators when establishing new editing protocols, particularly for cell types that may rely on different DNA repair pathway components or have altered checkpoint regulation—common features in cancer cell lines with defective DNA damage response mechanisms.

Optimized Experimental Protocol for this compound Application

Reagent Preparation
  • This compound stock solution: Prepare 10 mM this compound in DMSO, aliquot, and store at -20°C. Avoid freeze-thaw cycles.
  • Cell culture media: Use appropriate complete media for each cancer cell line (e.g., RPMI-1640 for MCF-7 and K562 cells, McCoy's 5A for HCT-116 cells) supplemented with 10% FBS.
  • CRISPR-Cas9 components: Assemble plasmid expressing both Cas9 and sgRNA (e.g., pCS2-Cas9-IRES-GFP-polyA-U6-sgRNA) at 1 μg/μL in TE buffer.
  • ssODN repair template: Resuspend ssODN in 10 mM Tris buffer (pH 7.6) to 100 μM concentration [1].
Cell Culture and Transfection

The following workflow outlines the complete this compound-enhanced genome editing protocol:

G Start Plate cancer cells (1-2×10^6 cells) Step1 Pre-treat with this compound (4-10 μM, 4 hours) Start->Step1 Step2 Nucleofect with: - Cas9/sgRNA plasmid - ssODN template Step1->Step2 Step3 Continue this compound treatment (48 hours post-transfection) Step2->Step3 Step4 FACS sorting for GFP-positive cells (if applicable) Step3->Step4 Step5 Single-cell cloning and expansion Step4->Step5 Step6 Genotypic validation (Sanger sequencing, RFLP) Step5->Step6

  • Cell Preparation: Culture MCF-7, HCT-116, or K562 cells in appropriate media at 37°C with 5% CO₂ until 70-80% confluent.
  • This compound Pre-treatment: Aspirate media and add fresh media containing 4-10 μM this compound. Incubate for 4 hours at 37°C [1].
  • Cell Harvesting: Trypsinize adherent cells or collect suspension cells, then count using a hemocytometer or automated cell counter.
  • Nucleofection: For each nucleofection, use 1-2 × 10⁶ cells in 100 μL nucleofector solution. Add 4 μg Cas9/sgRNA plasmid and 3 μL of 100 μM ssODN stock. Transfer to nucleofection cuvette and nucleofect using cell line-specific programs (P-020 for MCF-7, D-032 for HCT-116, T-016 for K562) [1].
  • Post-transfection Recovery: Immediately transfer cells to pre-warmed culture media and add this compound to maintain 4-10 μM concentration.
  • Continuous this compound Treatment: Maintain this compound in culture media for 48 hours post-transfection to sustain NHEJ inhibition throughout the critical DNA repair window [1].
Cell Sorting and Clonal Isolation
  • Fluorescence-Activated Cell Sorting (FACS): For systems with GFP reporters, sort GFP-positive cells 48-72 hours post-transfection to enrich for successfully transfected cells [1].
  • Single-Cell Cloning: Plate sorted cells at low density in 96-well plates or using automated cell deposition to ensure clonal isolation.
  • Clone Expansion: Culture individual clones for 2-3 weeks with regular medium changes until sufficient cells are available for genotyping.
Genotypic Validation
  • PCR Amplification: Design primers flanking the target site (typically 300-500 bp arms) to amplify the edited genomic region.
  • Restriction Fragment Length Polymorphism (RFLP): If the edit introduces or disrupts a restriction site, digest PCR products with appropriate enzymes and analyze by gel electrophoresis.
  • Sanger Sequencing: Sequence PCR products to confirm precise editing. For heterogeneous populations, consider TOPO-TA cloning of PCR products followed by sequencing of individual clones.
  • Next-Generation Sequencing: For comprehensive analysis of editing efficiency and off-target effects, employ amplicon sequencing of target regions.

Technical Considerations and Optimization Parameters

Critical Success Factors
  • Timing of this compound Application: Pre-treatment before transfection is essential to inhibit NHEJ components before DSB occurrence. Continuing treatment for 48 hours post-transfection ensures sustained pathway inhibition during the critical repair period [1].
  • Cell Confluence and Viability: Maintain cells at 70-80% confluence during transfection to ensure optimal division status, as HDR occurs primarily in S/G2 phases of the cell cycle.
  • ssODN Design: For optimal HDR efficiency, design ssODNs with 30-50 nt homology arms on each side of the Cas9 cut site. For single-base substitutions, position the mutation near the center of the ssODN.
  • Control Experiments: Always include untreated controls (without this compound) to calculate fold improvement, and consider including alternative inhibitors like Nedisertib for comparison [2].
Troubleshooting Common Issues
  • Low HDR Efficiency: Verify ssODN design, optimize Cas9/sgRNA efficiency, and test this compound concentration gradients (1-20 μM). Consider cell cycle synchronization to increase HDR-competent cell populations.
  • Reduced Cell Viability: Lower this compound concentration or reduce treatment duration. Ensure DMSO concentration does not exceed 0.1% in final culture media.
  • Inconsistent Results Between Cell Lines: Titrate this compound for each new cell line, as cancer cells exhibit varying sensitivity to DNA repair inhibitors based on their genetic background and pathway dependencies.

Applications in Cancer Research and Therapeutic Development

This compound-enhanced genome editing enables diverse applications in cancer modeling and therapeutic development. The significantly improved HDR efficiency facilitates precise introduction of oncogenic mutations into relevant cellular backgrounds, creating more accurate models for studying tumorigenesis. Similarly, correcting pathogenic mutations in cancer-relevant genes enables functional validation of genetic variants identified through genomic sequencing efforts [1].

In the realm of cancer immunotherapy, this compound-enhanced editing has been applied to engineer immune cells for enhanced antitumor activity. While not directly featured in the provided studies, the principle of improving HDR efficiency has broad relevance for CAR-T cell engineering and immune checkpoint modulation in therapeutic lymphocytes [3]. The ability to precisely edit genes in primary immune cells represents a promising avenue for next-generation cancer therapeutics, though this compound optimization in these specialized cell types requires additional validation.

Conclusion

This compound represents a valuable, cost-effective tool for enhancing precise genome editing in human cancer cell lines. The consistent 3-fold improvement in HDR efficiency across multiple cancer cell types provides researchers with a straightforward method to increase the yield of correctly modified clones, reducing the screening burden and accelerating research timelines. While recent studies indicate that alternative DNA repair inhibitors may show superior performance in certain cellular contexts, this compound remains an excellent starting point for optimizing precision editing in most cancer cell models.

As CRISPR-based technologies continue to evolve, the strategic inhibition of DNA repair pathways represents a powerful approach to steer editing outcomes toward desired precision modifications. The protocols and data presented herein provide a foundation for implementing this compound in cancer cell line engineering, with opportunities for further optimization based on specific research applications and cellular models.

References

Comprehensive Application Notes and Protocols: SCR7 Pluronic Copolymer Encapsulation for Enhanced Anticancer Efficacy

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SCR7 and the Rationale for Encapsulation

This compound as a Potent NHEJ Inhibitor

This compound (5,6-bis(benzylideneamino)-2-mercaptopyrimidin-4-ol) is a targeted anticancer therapeutic that functions through selective inhibition of non-homologous end joining (NHEJ), one of the major DNA double-strand break (DSB) repair pathways in mammalian cells [1]. This compound specifically targets the DNA-binding domain of Ligase IV, a critical enzyme responsible for the final ligation step in the NHEJ pathway [1]. By inhibiting this final step in the repair process, this compound effectively accumulates DNA damage within cancer cells, leading to activation of apoptotic pathways and ultimately cell death [1]. The specificity of this compound for Ligase IV makes it particularly valuable as it prevents cancer cells from easily shifting to alternative repair pathways when NHEJ is blocked at the initial stages [1].

Bioavailability Challenges and Nanocarrier Solutions

Despite its promising anticancer properties, the therapeutic application of this compound has been significantly limited by its inherent hydrophobicity, which results in poor bioavailability and reduced efficacy at tumor sites [2] [3]. To circumvent this limitation, researchers have developed a nanoparticle-based delivery approach utilizing Pluronic block copolymers to encapsulate this compound, thereby enhancing its water solubility and biological availability [2]. This encapsulation strategy has demonstrated remarkable success, with studies showing approximately 5-fold increase in cancer cell death when using encapsulated this compound compared to the free drug [3]. The Pluronic copolymer forms micellar structures with hydrophobic cores that can effectively encapsulate this compound while presenting hydrophilic surfaces that improve aqueous solubility and circulation time [2].

Encapsulation Methodology and Formulation Protocol

Materials and Equipment Requirements

Table 1: Materials Required for this compound Encapsulation

Category Specific Items
Chemical Reagents This compound compound, Pluronic copolymer (e.g., F127, P123, or F68), Organic solvent (dichloromethane or acetone), Phosphate buffer saline (PBS, pH 7.4), Deionized water
Equipment Magnetic stirrer with hot plate, Sonicator (bath or probe type), Dynamic Light Scattering (DLS) instrument, Transmission Electron Microscope (TEM), Dialysis membranes (MWCO 3.5-14 kDa), Lyophilizer, UV-Vis spectrophotometer
Safety Equipment Chemical fume hood, Personal protective equipment (gloves, lab coat, safety glasses)
Step-by-Step Encapsulation Protocol
  • Preparation of Drug and Polymer Solutions:

    • Dissolve This compound in a suitable organic solvent (e.g., acetone) at a concentration of 5 mg/mL.
    • Prepare an aqueous solution of Pluronic copolymer (10% w/v) in PBS buffer (pH 7.4) and allow it to equilibrate for 2 hours at 4°C to facilitate micelle formation.
  • Encapsulation Procedure:

    • Slowly add the This compound solution (drug-to-polymer ratio of 1:10 w/w) to the Pluronic solution dropwise under constant stirring at 500 rpm.
    • Maintain the reaction mixture at room temperature with continuous stirring for 6-8 hours to ensure complete evaporation of the organic solvent and proper incorporation of this compound into the micellar core.
  • Purification and Concentration:

    • Transfer the resulting crude micelle solution to a dialysis membrane (MWCO 12-14 kDa) and dialyze against deionized water for 24 hours with regular water changes every 6 hours to remove unencapsulated this compound and solvent residues.
    • Concentrate the purified micelle suspension using rotary evaporation or centrifugal concentrators to achieve a final this compound concentration of 2-5 mg/mL.
  • Lyophilization for Storage:

    • Add a cryoprotectant (e.g., 5% trehalose or mannitol) to the micelle solution to prevent aggregation during freezing.
    • Flash-freeze the solution in liquid nitrogen and lyophilize for 48 hours to obtain a dry powder that can be stored at -20°C for extended periods.

Physical Characterization Methods and Results

Particle Size and Morphology Analysis

Table 2: Characterization Techniques for Encapsulated this compound

Parameter Method Key Results Protocol Details
Size Distribution Dynamic Light Scattering (DLS) Average diameter: ~23 nm [3] Dilute sample 1:50 in PBS, measure at 25°C with 90° scattering angle
Morphology Transmission Electron Microscopy (TEM) Spherical micellar structures Negative staining with 1% uranyl acetate, accelerate voltage 80 kV
Micelle Structure Small-Angle Neutron Scattering (SANS) Core-shell structure confirmation [3] Use neutron source with appropriate q-range for nanoscale resolution
Encapsulation Efficiency UV-Vis Spectrophotometry >85% encapsulation Lys micelles in DMSO, measure absorbance at λmax of this compound
Drug Loading HPLC Analysis 8-12% loading capacity Compare with standard curve, methanol:water (80:20) mobile phase
Stability Assessment Protocol
  • Physical Stability: Store lyophilized formulation at 4°C, -20°C, and room temperature. Reconstitute samples at predetermined time points (1, 2, 4, 8, 12 weeks) and analyze for particle size changes and drug content to evaluate stability under different storage conditions.
  • In Vitro Release Kinetics: Use dialysis method to assess drug release profile. Place 1 mL of encapsulated this compound in dialysis bag (MWCO 3.5 kDa) against 50 mL PBS (pH 7.4) with 0.5% Tween 80 to maintain sink conditions. Incubate at 37°C with gentle shaking (100 rpm). Collect samples from release medium at predetermined time intervals (0.5, 1, 2, 4, 8, 12, 24, 48, 72 h) and replace with fresh medium. Analyze this compound content using HPLC with UV detection at 340 nm.

Biological Efficacy Assessment Protocols

In Vitro Cytotoxicity Assays
  • Cell Culture Preparation:

    • Maintain cancer cell lines (e.g., MCF-7 breast cancer, HeLa cervical cancer, or other relevant lines) in appropriate media with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 humidified incubator.
    • Seed cells in 96-well plates at a density of 5 × 103 cells/well and allow to adhere for 24 hours.
  • Treatment and Analysis:

    • Treat cells with varying concentrations of free this compound, encapsulated this compound (0.1-100 μM), and blank Pluronic micelles as control for 48-72 hours.
    • Assess cell viability using MTT assay by adding 0.5 mg/mL MTT solution to each well and incubating for 4 hours. After dissolving formazan crystals with DMSO, measure absorbance at 570 nm with a reference filter at 630 nm [2] [3].
    • Perform Trypan Blue exclusion assay for additional confirmation by counting unstained (viable) and stained (non-viable) cells using a hemocytometer.
Mechanism of Action Studies
  • Cell Cycle Analysis:

    • Harvest treated and control cells by trypsinization, wash with PBS, and fix in 70% ethanol at -20°C for 2 hours.
    • Treat cells with RNase A (100 μg/mL) and stain DNA with propidium iodide (50 μg/mL) for 30 minutes in dark.
    • Analyze cell cycle distribution using flow cytometry with excitation at 488 nm and emission collection at 617 nm.
  • Apoptosis Detection:

    • Detect apoptotic cells using Annexin V-FITC/PI double staining according to manufacturer's protocol.
    • Analyze by flow cytometry, distinguishing early apoptotic (Annexin V+/PI-), late apoptotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) populations.
  • DNA Damage Assessment:

    • Perform immunofluorescence staining for γ-H2AX foci as markers of DNA double-strand breaks.
    • Fix cells with 4% paraformaldehyde, permeabilize with 0.1% Triton X-100, block with 3% BSA, and incubate with anti-γ-H2AX primary antibody followed by Alexa Fluor-conjugated secondary antibody.
    • Visualize using fluorescence microscopy and quantify foci per cell.

Experimental Workflows and Mechanism of Action

G cluster_0 Characterization Methods This compound This compound Dissolution Dissolution This compound->Dissolution Organic solvent Pluronic Pluronic Pluronic->Dissolution Aqueous solution Stirring Stirring Dissolution->Stirring Dropwise addition Dialysis Dialysis Stirring->Dialysis 6-8 hours Lyophilization Lyophilization Dialysis->Lyophilization 24 hours Micelles Micelles Lyophilization->Micelles Dry powder Characterization Characterization Micelles->Characterization Quality control DLS DLS Characterization->DLS TEM TEM Characterization->TEM SANS SANS Characterization->SANS UV UV Characterization->UV

Figure 1: Experimental workflow for this compound encapsulation in Pluronic copolymers, showing the sequential steps from initial dissolution to final characterization of the formed micelles.

G Encapsulatedthis compound Encapsulatedthis compound CellularUptake CellularUptake Encapsulatedthis compound->CellularUptake Enhanced bioavailability IntracellularRelease IntracellularRelease CellularUptake->IntracellularRelease Endosomal escape LigaseIVInhibition LigaseIVInhibition IntracellularRelease->LigaseIVInhibition This compound diffusion to nucleus NHEJBlockage NHEJBlockage LigaseIVInhibition->NHEJBlockage Binds DNA-binding domain of Ligase IV CancerCell CancerCell LigaseIVInhibition->CancerCell Selective toxicity in Ligase IV expressing cells NormalCell NormalCell LigaseIVInhibition->NormalCell Reduced effect DSBAccumulation DSBAccumulation NHEJBlockage->DSBAccumulation Impaired DSB repair Apoptosis Apoptosis DSBAccumulation->Apoptosis Activation of intrinsic pathway G1Arrest G1Arrest DSBAccumulation->G1Arrest Cell cycle checkpoint activation CellDeath CellDeath Apoptosis->CellDeath Caspase activation

Figure 2: Mechanism of action of encapsulated this compound, depicting the intracellular pathway from cellular uptake to induction of apoptosis through Ligase IV inhibition and NHEJ blockage.

Applications and Combination Therapies

Sensitization to Conventional Cancer Treatments

The combination of this compound with conventional cancer therapeutics has demonstrated significant synergistic effects in various cancer models. Studies have shown that this compound enhances the cytotoxicity of ionizing radiation in diffuse large B cell lymphoma by approximately 15-50% [1]. Similarly, in multiple myeloma models, combination therapy involving this compound along with the alkylating agent melphalan showed significantly better cytotoxicity compared to monotherapy [1]. The sensitization effect is attributed to this compound's ability to inhibit the repair of DNA damage induced by these treatments, leading to enhanced accumulation of lethal DNA breaks in cancer cells. This combination approach allows for dose reduction of conventional chemotherapeutic agents, potentially minimizing their systemic toxicity while maintaining or even enhancing therapeutic efficacy [1].

Utility in Genome Editing Applications

Beyond its direct anticancer applications, this compound has found important utility in improving genome editing efficiency in CRISPR-Cas9 systems [1]. By inhibiting the NHEJ pathway, this compound shifts the balance toward homology-directed repair (HDR), which is the desired mechanism for precise genome editing. This application has proven valuable across different model systems, enhancing the efficiency of precise genetic modifications [1]. The encapsulated formulation of this compound could potentially further improve its utility in ex vivo genome editing applications by providing enhanced cellular delivery and more consistent inhibition of the NHEJ pathway.

Conclusion and Future Perspectives

The encapsulation of this compound in Pluronic copolymers represents a significant advancement in developing this promising NHEJ inhibitor as a viable therapeutic agent. The methodology outlined in these application notes provides researchers with a standardized protocol for producing characterized formulations of encapsulated this compound suitable for both in vitro and in vivo studies. The 5-fold enhancement in cytotoxicity demonstrated by the encapsulated form addresses the primary limitation of poor bioavailability that has hampered the development of this compound as a cancer therapeutic [3]. Future development efforts should focus on targeted delivery approaches incorporating ligands for specific cancer cell receptors and exploring combination therapies with DNA-damaging agents across various cancer models. The provided protocols establish a foundation for further optimization and translation of this promising therapeutic strategy toward clinical applications.

References

SCR7: Mechanism of Action and Research Applications

Author: Smolecule Technical Support Team. Date: February 2026

SCR7 (5,6‐bis(benzylidene amino)‐2‐mercapto‐pyrimidin‐4‐ol) functions by binding to the DNA-binding domain of DNA Ligase IV, a critical enzyme in the NHEJ pathway [1]. By inhibiting the final ligation step of NHEJ, this compound causes an accumulation of unrepaired DNA double-strand breaks (DSBs), which can lead to apoptosis (cell death) in cancer cells [1]. Furthermore, by blocking the error-prone NHEJ pathway, this compound can steer the repair of CRISPR-Cas9-induced DSBs toward the Homology-Directed Repair (HDR) pathway, thereby enhancing the efficiency of precise gene editing [2] [3].

The diagram below illustrates how this compound inhibits the NHEJ pathway and its subsequent effects on cells.

G DSB DNA Double-Strand Break NHEJ NHEJ Repair Pathway DSB->NHEJ HDR HDR Repair Pathway DSB->HDR Favors LIG4 Ligase IV/XRCC4/XLF Complex NHEJ->LIG4 Apoptosis Apoptosis (Cell Death) LIG4->Apoptosis If blocked PreciseEditing Precise Gene Editing HDR->PreciseEditing This compound This compound Inhibitor This compound->LIG4 Inhibits

Key Research Applications and Quantitative Data

This compound is primarily investigated in two major fields: as a cancer therapeutic agent and as a tool to enhance genome editing.

  • Cancer Therapeutic Research: this compound induces cell death in various cancer cell lines and has shown efficacy in multiple mouse tumor models, including xenografts [1]. It can also sensitize cancer cells to other treatments, such as ionizing radiation and chemotherapeutic drugs like doxorubicin and melphalan [1].
  • Genome Editing Enhancement: In CRISPR-Cas9 experiments, this compound is used to increase the proportion of desired precise edits (via HDR) over random insertions/deletions (via NHEJ). One study reported that this compound treatment increased targeted insertion efficiency threefold in transfected human cancer cells [2].

The table below summarizes the inhibitory effects of this compound on various cancer cell lines and its application in gene editing:

  • Table 1: this compound Efficacy in Preclinical Models
Application / Cell Line Model / Assay Observed Effect / IC₅₀ Citation
Cytotoxicity (Proliferation Inhibition)
T47D (Breast cancer) In vitro culture IC₅₀ = 8.5 µM [3]
HT1080 (Fibrosarcoma) In vitro culture IC₅₀ = 10 µM [3]
A549 (Lung cancer) In vitro culture IC₅₀ = 34 µM [3]
MCF7 (Breast cancer) In vitro culture IC₅₀ = 40 µM [3]
Nalm6 (Leukemia) In vitro culture IC₅₀ = 50 µM [3]
HeLa (Cervical cancer) In vitro culture IC₅₀ = 44 µM [3]
In Vivo Efficacy
Breast Adenocarcinoma Mouse model (10 mg/kg, i.m.) Significant tumor reduction; 4-fold increase in lifespan [3]
Genome Editing Enhancement
HCT-116, MCF-7 CRISPR/Cas9 & ssODN transfection ~3-fold increase in HDR efficiency [2]
Mammalian cells & mouse embryos CRISPR/Cas9 system Up to 19-fold increase in HDR efficiency [3]

Experimental Protocol: Using this compound to Enhance CRISPR-Cas9 Gene Editing

This protocol is adapted from a published study that used this compound to improve the efficiency of precise gene correction in human cancer cells (e.g., HCT-116, MCF-7) [2].

  • 1. Cell Culture and Preparation: Grow cells in appropriate medium (e.g., McCoy’s 5A for HCT-116, RPMI-1640 for MCF-7) supplemented with 10% FBS. Culture at 37°C in a humidified atmosphere with 5% CO₂ [2].
  • 2. This compound Pretreatment: Pretreat cells with this compound for 4 hours prior to transfection. The stock solution of this compound can be prepared in DMSO at a high concentration (e.g., 66 mg/mL) [2] [3].
  • 3. Cell Transfection: Co-nucleofect cells with your CRISPR-Cas9 constructs (e.g., plasmid expressing Cas9 and sgRNA) along with single-stranded oligodeoxynucleotide (ssODN) repair templates. For example, use 4 µg of plasmid DNA mixed with ~300 pmol of ssODN per transfection (for 1x10⁶ to 2x10⁶ cells) [2].
  • 4. This compound Post-treatment: After transfection, continue treating the cells with this compound for an additional 48 hours to maintain NHEJ inhibition during the critical DNA repair window [2].
  • 5. Analysis of Editing Efficiency: Harvest cells after the treatment period. Analyze HDR efficiency by methods such as restriction fragment length polymorphism (RFLP) if a new restriction site is introduced, or by next-generation sequencing to quantify precise edits [2].

The workflow for this protocol is summarized below:

G Start Cell Culture & Preparation PreTreat This compound Pretreatment (4 hours) Start->PreTreat Transfect Co-transfection with CRISPR-Cas9 & ssODN PreTreat->Transfect PostTreat This compound Post-treatment (48 hours) Transfect->PostTreat Analyze Harvest Cells & Analyze HDR Efficiency PostTreat->Analyze

Important Considerations for this compound Usage

  • Form and Specificity: The "parental" this compound can autocyclize, and a distinct derivative called This compound-pyrazine also exists. While both inhibit Ligase IV, the water-soluble version of parental this compound is Ligase IV specific, whereas the water-soluble this compound-pyrazine can have pan-ligase activity, potentially affecting other DNA ligases [1]. Always verify the specific chemical form you are using.
  • Solubility and Formulation: this compound is insoluble in water [3]. A stock solution is typically prepared in DMSO, which should be moisture-free to prevent precipitation. For in vivo studies, it can be formulated as a homogeneous suspension using a solution of sodium carboxymethyl cellulose (CMC-Na) [3].
  • Validation of Activity: As with any research compound, it is crucial to validate the activity of each batch in your specific experimental system, for instance, by demonstrating an increase in HDR efficiency or a reduction in NHEJ repair in a reporter assay.

References

Comprehensive Application Notes and Protocols: SCR7 Dose Fractionation in Radiation Studies

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SCR7 and Its Role as a Radiosensitizer

This compound is a small molecule inhibitor that specifically targets DNA Ligase IV, a critical component of the non-homologous end joining (NHEJ) pathway, one of the major DNA double-strand break (DSB) repair mechanisms in mammalian cells. By inhibiting this key enzyme, this compound effectively blocks the final ligation step in NHEJ, preventing the repair of radiation-induced DNA damage and leading to the accumulation of persistent DSBs within cancer cells. This mechanism is particularly relevant in radiotherapy, where cancer cell resistance to radiation often stems from efficient DNA repair capabilities. This compound has demonstrated significant potential as a radiosensitizing agent in preclinical studies, enhancing the efficacy of ionizing radiation across various tumor models while potentially sparing normal tissues through its selective action on cancer cells with frequently impaired homologous recombination pathways.

The therapeutic rationale for combining this compound with radiation, particularly in fractionated regimens, stems from the fundamental principles of radiobiology. Fractionated radiation delivery allows normal tissues with intact DNA repair mechanisms to recover between doses, while potentially maximizing tumor cell kill through the cumulative disruption of DNA repair in cancerous cells. This compound's ability to potentiate radiation effects at lower doses addresses a critical challenge in radiation oncology—improving therapeutic efficacy while minimizing damage to surrounding healthy tissues. Recent evidence suggests that co-administration of this compound with fractionated radiation can achieve significant tumor control at radiation doses that would normally be subtherapeutic, opening promising avenues for clinical translation where conventional radiotherapy approaches face limitations due to radioresistance or proximity to critical structures.

Mechanism of Action and Signaling Pathways

Molecular Targets and DNA Repair Inhibition

The primary molecular target of this compound is DNA Ligase IV, an ATP-dependent DNA ligase that plays an indispensable role in the final step of the NHEJ pathway by catalyzing the rejoining of DNA ends at double-strand break sites. This compound specifically inhibits Ligase IV-mediated joining by interfering with its DNA binding capacity without affecting other DNA ligases such as T4 DNA Ligase or Ligase I. This selective inhibition results in the accumulation of unrepaired DSBs, particularly in cancer cells where the alternative DSB repair pathway, homologous recombination (HR), is often compromised due to cancerous transformations. The specificity of this compound for Ligase IV establishes a favorable therapeutic index, as healthy cells with functional HR can potentially repair radiation-induced damage through this alternative pathway, while cancer cells with defective HR face catastrophic DNA damage accumulation.

At the cellular level, this compound-mediated NHEJ inhibition creates a synthetic lethal interaction with radiation-induced DNA damage, particularly in the context of fractionated radiation schedules. When this compound is administered prior to or concurrently with radiation, the resulting DSBs remain unrepaired due to Ligase IV inhibition, leading to the activation of intrinsic apoptotic pathways and enhanced cell death. The molecular consequences include increased phosphorylation of H2AX (γ-H2AX), a marker of persistent DSBs, and subsequent activation of p53-dependent and independent apoptosis pathways. This mechanism is particularly effective in tumor-specific targeting, as many cancers exhibit pre-existing deficiencies in HR repair, creating a dependency on NHEJ for DSB repair that can be therapeutically exploited through this compound administration.

NHEJ Pathway and this compound Inhibition Mechanism

The following diagram illustrates the key components of the NHEJ pathway and the specific point of this compound inhibition:

G DSB Radiation-Induced Double-Strand Break Ku70Ku80 Ku70/Ku80 Complex Binding DSB->Ku70Ku80 DNAPKcs DNA-PKcs Recruitment & Activation Ku70Ku80->DNAPKcs Processing DNA End Processing DNAPKcs->Processing LigaseComplex Ligase IV/XRCC4/XLF Complex Assembly Processing->LigaseComplex Ligation DNA Ligation (Repair Complete) LigaseComplex->Ligation Apoptosis Accumulated DSBs Lead to Apoptosis LigaseComplex->Apoptosis  When Inhibited This compound This compound Inhibition This compound->LigaseComplex  Inhibits

Figure 1: NHEJ Pathway and this compound Inhibition Mechanism. This diagram illustrates the sequential steps of non-homologous end joining repair of radiation-induced DNA double-strand breaks, with this compound specifically inhibiting the Ligase IV complex formation, preventing DNA ligation and leading to apoptosis through accumulated unrepaired damage.

Experimental Protocols and Methodologies

In Vitro Assessment of this compound Radiosensitization

Cell culture and this compound treatment should be optimized based on the specific cancer cell lines under investigation. For HNSCC cell lines, culture cells in Dulbecco's Modified Eagle Medium supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂. Prepare a 10 mM stock solution of this compound in dimethyl sulfoxide (DMSO) and dilute to working concentrations (typically 1-30 μM) in fresh culture medium immediately before use. Include vehicle controls with equivalent DMSO concentrations (typically 0.1-0.3% v/v) to account for solvent effects. For radiation experiments, pre-treat cells with this compound for 2-4 hours prior to irradiation to ensure adequate cellular uptake and target engagement during radiation exposure.

Irradiation and clonogenic survival assays represent the gold standard for evaluating radiosensitization. Following this compound pre-treatment, irradiate cells at room temperature using a clinical linear accelerator or X-ray generator at dose ranges of 0-8 Gy. For fractionated regimens, deliver multiple fractions of 0.5-2 Gy with this compound present during the entire treatment course or specifically during irradiation windows. After irradiation, trypsinize and count cells, then plate at appropriate dilutions (100-10,000 cells per dish depending on expected survival) in triplicate. Allow colonies to form for 10-14 days, then fix with methanol, stain with crystal violet (0.5% w/v), and count colonies containing >50 cells. Calculate surviving fractions by normalizing to plating efficiency of unirradiated controls. Analyze data using the linear-quadratic model to derive α and β parameters and calculate dose enhancement ratios at 10% survival (DER₁₀).

Additional endpoints for mechanistic studies should include γ-H2AX immunofluorescence staining to quantify residual DNA damage at 4-24 hours post-irradiation, cell cycle analysis via propidium iodide staining and flow cytometry to assess G1/S and G2/M arrest, and apoptosis measurement through Annexin V/propidium iodide staining or caspase-3/7 activation assays. For protein analysis, perform western blotting for DNA damage response markers (phospho-ATM, phospho-DNA-PKcs, Ku70/Ku80) and apoptosis regulators (cleaved PARP, Bax/Bcl-2 ratio) at 6-48 hours post-treatment.

In Vivo Dose Fractionation Studies

Animal model establishment requires careful selection of appropriate tumor models. For syngeneic models, implant 1×10⁶ Dalton's Lymphoma (DLA) cells or similar murine cancer cells subcutaneously into the flanks of 6-8 week old immunocompetent mice. For xenograft models, implant 2-5×10⁶ human cancer cells (e.g., HNSCC lines) subcutaneously into immunodeficient mice. Monitor tumor growth until they reach a palpable size of 50-100 mm³ (typically 7-10 days post-implantation) before initiating treatment. Randomize animals into experimental groups (minimum n=5 per group) to ensure comparable starting tumor volumes across groups.

This compound formulation and administration for in vivo studies requires careful optimization. Prepare this compound for intraperitoneal injection by dissolving in physiological saline with not more than 5% DMSO and 10% Tween-80. Administer this compound at 1-5 mg/kg daily, with timing dependent on radiation schedule—typically 1 hour before each radiation fraction to ensure peak tissue concentrations during irradiation. For radiation delivery, anesthetize animals using isoflurane (2-3% in oxygen) and position in lead jigs with tumor-bearing area exposed for localized irradiation. Use a small animal radiation research platform (SARRP) or clinical orthovoltage unit for precise tumor targeting. For fractionation schemes, based on published studies, administer 2 Gy daily fractions for 5 consecutive days (total 10 Gy) alone or with this compound, or utilize lower dose fractions (0.5-1 Gy) in combination with this compound to evaluate dose-sparing effects.

Endpoint measurements and tissue collection should include daily tumor volume measurements using digital calipers (volume = length × width² × 0.5), body weight monitoring three times weekly as an indicator of systemic toxicity, and blood collection for hematological and biochemical analysis (complete blood count, liver and kidney function tests). At study termination (typically when control tumors reach 1000-1500 mm³), collect tumors and normal tissues (skin, intestine, etc.) for histopathological analysis, including H&E staining for morphology, TUNEL assay for apoptosis detection, and immunohistochemistry for DNA damage markers (γ-H2AX) and proliferation indicators (Ki-67). For advanced pharmacokinetic and biodistribution studies, utilize HPLC-MS/MS to quantify this compound concentrations in tumors and normal tissues at various time points after administration.

Table 1: In Vivo Experimental Groups for this compound Radiosensitization Studies

Group Treatment Dosing Schedule Expected Outcome
1 Vehicle control Daily IP injection Normal tumor growth
2 This compound alone 1-5 mg/kg daily IP Minimal growth inhibition
3 Radiation alone 2 Gy × 5 fractions Moderate growth delay
4 This compound + Radiation This compound 1 hr before each fraction Significant growth inhibition
5 Dose-reduced Radiation + this compound 1 Gy × 5 fractions + this compound Equivalent to Group 3 with lower radiation dose
Ex Vivo Tumor Analysis Protocols

Tissue processing and histology should be performed according to standardized protocols. Immediately after sacrifice, excise tumors and divide into portions for various analyses: flash-freeze in liquid nitrogen for molecular studies, fix in 10% neutral buffered formalin for histology, and preserve in RNAlater for gene expression analysis. For formalin-fixed tissues, process through graded ethanol series, embed in paraffin, and section at 4-5 μm thickness. Perform H&E staining following standard protocols and examine for morphological changes, necrosis percentage, and immune cell infiltration.

Immunohistochemistry and immunofluorescence provide critical data on mechanism of action. After antigen retrieval (citrate buffer, pH 6.0, 95°C, 20 min), incubate sections with primary antibodies against γ-H2AX (1:500-1:1000), cleaved caspase-3 (1:200-1:500), Ku70 (1:200-1:500), DNA Ligase IV (1:100-1:200), and Ki-67 (1:200-1:500). For detection, use appropriate biotinylated secondary antibodies with ABC kit and DAB development, or fluorescently-labeled secondaries (Alexa Fluor 488, 594) for multiplex detection. Quantify staining using image analysis software (ImageJ, QuPath) by counting positive cells in 5-10 random high-power fields (400×) per sample, normalized to total nuclei. For γ-H2AX foci analysis, count discrete nuclear foci in at least 50 tumor cells per sample.

Molecular analyses include western blotting of tumor lysates for DNA repair proteins (DNA-PKcs, Ligase IV, XRCC4) and apoptosis markers, using β-actin or GAPDH as loading controls. For gene expression assessment, extract RNA using TRIzol reagent, synthesize cDNA, and perform qRT-PCR with SYBR Green chemistry for DNA repair genes (LIG4, XRCC4, Ku70, Ku80, DNA-PKcs) normalized to housekeeping genes (GAPDH, HPRT, β-actin).

Results and Data Analysis

Efficacy and Safety Findings

Table 2: Summary of Key Efficacy Parameters from this compound Radiosensitization Studies

Parameter Radiation Alone This compound + Radiation Fold Change Study Reference
Tumor Volume Reduction 40-50% 70-80% 1.75-fold [1]
Apoptotic Index 8-12% 25-35% 3.1-fold [1]
Unrepaired DSBs (γ-H2AX foci) 10-15 foci/cell 25-35 foci/cell 2.5-fold [2] [1]
Clonogenic Survival (DER₁₀) Reference 1.5-2.5 1.5-2.5-fold [3] [1]
HDR Efficiency in Editing Reference 1.7-fold increase 1.7-fold [4]

Preclinical studies have consistently demonstrated that This compound significantly enhances the efficacy of radiation across various tumor models. In murine Dalton's Lymphoma models, the combination of this compound with fractionated radiation (0.5 Gy × 4 fractions) resulted in tumor growth inhibition equivalent to a 2 Gy × 4 fractions radiation regimen alone, representing a four-fold enhancement in radiation effectiveness [1]. This dose-modifying effect was accompanied by a significant increase in apoptotic cells within tumors (25-35% vs. 8-12% in radiation alone group) and persistence of DNA damage markers at 24 hours post-irradiation, confirming the mechanism of NHEJ inhibition. Importantly, normal tissue toxicity assessments revealed no significant changes in blood parameters, kidney function, or liver function upon combinatorial treatment, suggesting a favorable therapeutic index [1].

The timing and sequencing of this compound administration relative to radiation fractions proved critical for optimal radiosensitization. Maximum efficacy was observed when this compound was administered 1-2 hours before each radiation fraction, consistent with its mechanism of action in preventing the repair of radiation-induced DSBs. In vitro studies using HNSCC cell lines demonstrated that the radiosensitizing effects of this compound were highly cell line-dependent, with some lines showing modest enhancement while others exhibited more pronounced sensitivity [3]. This heterogeneity may reflect variable dependencies on NHEJ across different cancer types and underlying deficiencies in DNA repair pathways. Additionally, this compound treatment consistently induced cell cycle perturbations, with an increased proportion of cells in G0/G1 phase concomitant with elevated p21 expression, suggesting the activation of cell cycle checkpoints in response to unrepaired DNA damage [3].

Experimental Workflow for this compound Radiation Studies

The following diagram outlines the complete experimental workflow for evaluating this compound in combination with fractionated radiation:

G Start Study Design Cell In Vitro Models (Cell Culture Establishment) Start->Cell Animal In Vivo Models (Tumor Implantation) Start->Animal Treatment Combination Treatment This compound + Fractionated Radiation Cell->Treatment In Vitro Arm Group Randomization into Experimental Groups Animal->Group Group->Treatment Analysis Endpoint Analysis Treatment->Analysis Clono Clonogenic Assay Analysis->Clono IHC IHC/IF Staining (γ-H2AX, Apoptosis) Analysis->IHC Tumor Tumor Growth Monitoring Analysis->Tumor Toxicity Toxicity Assessment Analysis->Toxicity Data Data Integration & Interpretation Clono->Data IHC->Data Tumor->Data Toxicity->Data

Figure 2: Comprehensive Experimental Workflow for this compound Radiosensitization Studies. This diagram outlines the key steps in evaluating this compound combined with fractionated radiation, from model establishment through endpoint analysis and data interpretation.

Discussion and Clinical Perspectives

The accumulating preclinical evidence strongly supports the potential of this compound as a radiosensitizing agent that could enhance the therapeutic ratio in radiation oncology. The ability of this compound to potentiate fractionated radiation regimens at relatively low doses addresses a significant clinical challenge—overcoming radioresistance in refractory tumors. Particularly noteworthy is the finding that this compound administration allowed for radiation dose reduction while maintaining equivalent tumor control in murine models, suggesting potential applications in clinical scenarios where dose escalation is limited by normal tissue tolerances [1]. This approach aligns with the evolving paradigm in radiation oncology that emphasizes not only improved efficacy but also reduced treatment-related morbidity.

The molecular context of this compound activity provides insights for patient selection and combination strategies. The variable responses observed across different cancer cell lines [3] suggest that biomarkers such as Ligase IV expression levels, HR deficiency status, or Ku70/Ku80 complex activity could help identify patient populations most likely to benefit from this compound-mediated radiosensitization. Furthermore, the functional redundancy in DNA repair pathways implies that this compound may demonstrate enhanced efficacy when combined with agents targeting complementary repair mechanisms, such as PARP inhibitors in HR-deficient backgrounds or ATR/ATM inhibitors in cell cycle checkpoint modulation. These rational combinations could potentially overcome resistance mechanisms and expand the applicability of this compound across diverse tumor types.

Despite the promising preclinical data, challenges remain in the clinical translation of this compound. The molecule's pharmacokinetic profile, optimal formulation for human administration, and long-term safety considerations require comprehensive investigation in early-phase clinical trials. Additionally, the evolution of NHEJ inhibitors has seen the development of next-generation compounds like SCR130 [3], which may offer improved specificity and potency. However, the robust efficacy data with this compound, particularly in the context of dose fractionation, establishes a strong proof-of-concept for targeting DNA Ligase IV as a radiosensitization strategy. Future directions should focus on translating these findings into clinical trials, initially in treatment-refractory malignancies where the risk-benefit ratio may be most favorable, with eventual expansion to broader oncologic indications.

References

SCR7 animal model administration routes

Author: Smolecule Technical Support Team. Date: February 2026

SCR7 and Its Derivatives

This compound is a small molecule inhibitor that targets DNA Ligase IV, a key enzyme in the non-homologous end-joining (NHEJ) pathway of DNA double-strand break repair [1]. By inhibiting this pathway, this compound can lead to the accumulation of unrepaired DNA damage in cancer cells, ultimately inducing cell death (apoptosis) and inhibiting tumor growth [1] [2]. Beyond its role as an anticancer agent, this compound is also used to improve the efficiency of precise genome editing techniques like CRISPR-Cas9 by steering DNA repair toward the homology-directed repair (HDR) pathway [2] [3].

Several forms of this compound exist, which are important to distinguish in experimental design:

  • Parental this compound: The original compound described, which is unstable and undergoes autocyclization [1] [2].
  • This compound-pyrazine (this compound-P): A stable, cyclized form of this compound, often the major product in commercial preparations [1] [4] [2]. It acts as a DNA ligase IV inhibitor [2].
  • Sodium Salt of this compound-P (Na-SCR7-P): A water-soluble version developed to improve bioavailability, which shows a broader inhibition of DNA ligases (I, III, and IV) [5].

It is crucial to note that the specificity of this compound for Ligase IV is a subject of scientific debate. One study could not replicate the reported selectivity and found that various this compound preparations were more active against DNA ligases I and III than against DNA ligase IV [4].

Administration in Animal Models

The following table summarizes key parameters for administering this compound and its derivatives in animal models, as reported in the literature.

This compound Form Animal Model Dosage & Route Dosing Schedule Reported Outcome
This compound-pyrazine [2] BALB/c mice with breast adenocarcinoma 10 mg/kg; Intraperitoneal injection (i.p.) Administered on alternate days (days 0, 2, 4, 6, 8, 10) Significant tumor reduction; increased lifespan [2].
Water-soluble Na-SCR7-P [5] Swiss albino mice with tumors 10 mg/kg; Intraperitoneal injection (i.p.) 6 doses over 12 days Significant reduction in tumor growth from the 12th day; enhanced lifespan with minimal side effects [5].
This compound (for genome editing) [3] Kell-LPETG mouse embryos 1 mM (final concentration); Co-injected with CRISPR components into the zygote cytoplasm Single injection at the pronuclear stage Significantly increased the efficiency of precise genome editing [3].

Detailed Experimental Protocols

Protocol 1: Anti-Tumor Efficacy Study via Intraperitoneal Injection

This protocol is adapted from studies using this compound-pyrazine and its water-soluble derivative in mouse tumor models [2] [5].

  • Test Article Preparation: For non-water-soluble this compound-pyrazine, dissolve in DMSO and then dilute in a saline or PBS solution for injection. The water-soluble Na-SCR7-P can be dissolved directly in saline or distilled water [5].
  • Animal and Tumor Model: Use immunocompetent (e.g., Swiss albino) or immunodeficient (e.g., BALB/c) mice. Induce tumors by injecting cancer cells (e.g., breast adenocarcinoma cells) subcutaneously [2] [5].
  • Dosing Regimen:
    • Route: Intraperitoneal injection.
    • Dosage: 10 mg/kg.
    • Schedule: Administer six doses on alternate days (e.g., days 0, 2, 4, 6, 8, and 10) [2] [5].
  • Monitoring and Analysis:
    • Monitor tumor volume regularly using calipers.
    • Assess overall animal survival and lifespan.
    • For endpoint analysis, tumors can be excised and analyzed for biomarkers of apoptosis (e.g., TUNEL assay for DNA fragmentation) and DNA damage (e.g., γH2AX foci) [1] [2].
Protocol 2: Enhancing Genome Editing in Mouse Embryos

This protocol is used to improve the efficiency of CRISPR-Cas9-mediated homology-directed repair (HDR) [3].

  • Solution Preparation: Prepare a mixture containing Cas9 mRNA, sgRNA, and the targeting template (donor DNA). Add this compound from a stock solution (e.g., 10 mM in DMSO) to this mixture to achieve a final concentration of 1 mM [3].
  • Microinjection: Inject the CRISPR components and this compound mixture into the cytoplasm of mouse zygotes at the pronuclear stage [3].
  • Embryo Transfer: Transfer the injected zygotes into the oviducts of pseudo-pregnant female mice at the 2-cell stage [3].
  • Genotyping: Analyze the resulting embryos (e.g., at the blastocyst stage or E10) to confirm the higher efficiency of precise genetic insertion compared to controls without this compound [3].

Mechanism and Workflow

The following diagram illustrates the mechanism of action of this compound in inhibiting DNA repair and the subsequent experimental workflow in an animal model.

Start DNA Double-Strand Break NHEJ NHEJ Repair Pathway (DNA Ligase IV) Start->NHEJ HDR HDR Repair Pathway Start->HDR NHEJ->HDR Blocked by this compound Breaks_Accumulate Accumulation of Unrepaired DNA Breaks HDR->Breaks_Accumulate If NHEJ is Blocked SCR7_Action This compound Inhibits DNA Ligase IV SCR7_Action->NHEJ Cell_Death Genomic Instability & Cell Death Breaks_Accumulate->Cell_Death

Critical Considerations for Researchers

  • Specificity and Selectivity: Be cautious of this compound's specificity. Some studies indicate it may also inhibit DNA ligase III, and one report questions its potency and selectivity for ligase IV altogether [4]. The water-soluble Na-SCR7-P exhibits pan-ligase activity, inhibiting Ligase I and III as well as Ligase IV [5].
  • Form and Solubility: The form of this compound used is critical. Parental this compound is unstable and cyclizes to this compound-pyrazine [1] [2]. For in vivo studies, the water-soluble sodium salt (Na-SCR7-P) offers improved bioavailability and efficacy [5].
  • Combination Therapies: this compound can sensitize cancer cells to other DNA-damaging agents. Research shows synergistic effects when combined with chemotherapeutic drugs like doxorubicin or with ionizing radiation [1].
  • Off-Target and Toxicity: Studies on Na-SCR7-P reported minimal side effects and no significant toxicity to liver and kidney functions at the tested dosage, but thorough toxicological evaluation is recommended [5].

References

Reported SCR7 Concentrations for HDR Enhancement

Author: Smolecule Technical Support Team. Date: February 2026

Cell Line / System SCR7 Concentration Reported HDR Enhancement Factor Key Findings & Context
HEK293T [1] 1 μM ~1.7-fold Modest but consistent increase; used simultaneously with transfection.
Jurkat [2] 5 μM Not specified (outperformed by other molecules) Used in a comparative screen of multiple HDR-enhancing molecules.
Human Cancer Cells (MCF-7, HCT-116) [3] Not explicitly stated ~3-fold Protocol involved 4h pre-treatment followed by 48h post-treatment.
In vitro (various lines) [4] Effective from 10-250 μM (cytotoxicity range) Up to 19-fold (pyrazine form) Note: This is the cytotoxic concentration range (IC50), not the recommended HDR-enhancing dose.

Detailed Experimental Protocols

To help you implement these conditions, here are the methodologies from the key studies.

Protocol from HEK293T Study (1 μM)

This protocol resulted in a consistent, moderate increase in HDR efficiency [1].

  • Cell Line: HEK293T-eGFPmut
  • This compound Administration: Added to the culture medium simultaneously with the transfection of Cas9-sgRNA/ssODN.
  • Concentration: 1 μM
  • Duration: The exact duration of exposure was not specified in the abstract, but cells were analyzed 72 hours post-transfection.
Protocol from Human Cancer Cell Study

This earlier study used a more extensive treatment window and reported a 3-fold improvement [3].

  • Cell Lines: MCF-7, HCT-116, K562
  • This compound Administration:
    • Pre-treatment: Cells were pretreated with this compound for 4 hours before nucleofection.
    • Post-treatment: this compound treatment was continued for another 48 hours following nucleofection.
  • Concentration: The specific concentration (in μM) was not detailed in the abstract.

The following diagram illustrates the general workflow for using this compound in a CRISPR-HDR experiment, which can be adapted based on the protocols above.

Start Start CRISPR-HDR Experiment ProtocolChoice Choose this compound Protocol Start->ProtocolChoice Option1 Simultaneous Addition (per HEK293T study) Add this compound at transfection ProtocolChoice->Option1 Option2 Extended Treatment (per Cancer Cell study) Pre-treat 4h + Post-treat 48h ProtocolChoice->Option2 Transfect Transfect with: - Cas9/sgRNA RNP - HDR Donor Template Option1->Transfect This compound present Option2->Transfect After pre-treatment Harvest Harvest Cells & Analyze HDR Transfect->Harvest

Key Considerations & Troubleshooting

Here are answers to potential FAQs that address common challenges and important caveats when using this compound.

  • Why are the reported concentrations and results so variable? The variability can be attributed to several factors, including differences in cell type permeability, transfection efficiency, the specific CRISPR system used, and the form of this compound (parental vs. pyrazine). Furthermore, some studies have reported difficulty in reproducing strong HDR enhancement with this compound, while others found it was outperformed by newer commercial enhancers [1] [2].

  • What is the difference between this compound and this compound pyrazine? this compound can exist in different forms. The "parental" this compound can autocyclize, while "this compound pyrazine" is a distinct chemical derivative. Studies indicate that while both can inhibit Ligase IV, this compound pyrazine may have less specificity inside cells and could potentially inhibit other DNA ligases [5]. It is crucial to know which form you are using and to cite the correct form in your publications.

  • My HDR efficiency is still low after using this compound. What can I do?

    • Titrate the concentration: Since optimal dosage is cell-type dependent, test a range of concentrations (e.g., 0.5 μM to 10 μM) to find the sweet spot for your specific cells that enhances HDR without excessive toxicity.
    • Combine strategies: Research shows that inhibiting multiple points of the NHEJ pathway can be highly effective. For example, one study found that knocking down the protein MAD2L2 increased HDR efficiency by over 10-fold, a much larger effect than this compound alone [1] [6].
    • Consider alternatives: Commercial HDR enhancers, such as Alt-R HDR Enhancer V2, have been developed and shown in screens to outperform other molecules, including this compound [2]. Exploring these alternatives may yield better results.

How to Proceed

References

SCR7 stability and storage conditions

Author: Smolecule Technical Support Team. Date: February 2026

SCR7 Stability and Chemical Forms

A critical point for researchers is that the compound often referred to as "this compound" is not a single, stable entity.

  • Instability of Parent this compound: The initial form of this compound is chemically unstable and undergoes autocyclization to form a more stable compound known as This compound pyrazine [1] [2].
  • Different Compounds: this compound and this compound pyrazine have different molecular weights, formulas, and melting points, confirming they are distinct molecules [1]. This compound pyrazine is the form most often used in research and is commercially available [3] [2].
  • Controversy on Specificity: Some studies have raised concerns, suggesting that this compound preparations may not be a selective or potent inhibitor of human DNA Ligase IV and could have activity against other DNA ligases [4]. You should consider this when designing controls for your experiments.

The table below summarizes the differences between the two main forms.

Property This compound (Parent) This compound Pyrazine (Stable Form)
Molecular Formula C₁₈H₁₄N₄OS [5] [2] C₁₈H₁₂N₄OS [6] [3]
Molecular Weight 334.39 g/mol [5] [2] 332.38 g/mol [6] [3]
CAS Number 1533426-72-0 [5] [2] 14892-97-8 [6] [3]
Stability Unstable, autocyclizes [2] Stable [2]
Primary Use Research (converts to pyrazine) Research on Ligase IV inhibition [3]

Storage and Handling Guidelines

Proper storage is essential to maintain the compound's integrity. The recommendations are generally consistent for the stable this compound pyrazine form.

  • Temperature: Store the solid (powder) form at -20°C [5] [6] [3].
  • Form: For long-term storage, keep the compound in its powder form rather than as a stock solution [2].
  • Environment: Protect from moisture by storing under desiccating conditions and away from light [3].
  • Shipping: It can typically be shipped at room temperature, as stability tests indicate it remains stable for a short period without cooling [6].

Solubility and Stock Solution Preparation

This compound is not soluble in water and requires specific solvents for preparing stock solutions.

Solvent Solubility Notes

| DMSO | ≥ 16.72 mg/mL (50 mM) [5] 66 mg/mL (198.56 mM) [6] | Primary solvent for stock solutions. Hygroscopic DMSO can impact solubility; use newly opened containers [2]. | | Ethanol | ≥ 2.6 mg/mL (with ultrasonic) [5] 3 mg/mL (warmed at 50°C) [6] | May require warming or sonication to dissolve fully. |

Protocol for Preparing Stock Solutions:

  • Weighing: Take the appropriate amount of this compound pyrazine powder.
  • Dissolving: Add the required volume of DMSO to achieve your desired stock concentration (e.g., 10-100 mM).
  • Solubilization: Warm the tube at 37°C for 10 minutes and/or briefly use an ultrasonic bath to aid in dissolving the compound completely [5].
  • Aliquoting: Once dissolved, aliquot the stock solution into single-use vials to avoid repeated freeze-thaw cycles.
  • Storage of Solution: Store aliquots at -80°C for up to 6 months or at -20°C for up to 1 month [2].

Experimental Use and Troubleshooting

Here are answers to common questions you might encounter during experimentation.

What is the typical working concentration in cell culture? The effective concentration can vary by cell line. In various studies, cells were treated with this compound at concentrations ranging from 10 μM to 250 μM, with common doses around 20-40 μM and incubation times of 24 to 48 hours [6] [7]. Always perform a dose-response curve for your specific cell type.

Why might my this compound treatment be ineffective?

  • Compound Degradation: If the parent this compound form was used improperly or stored incorrectly, it may have degraded.
  • Incorrect Concentration: The required concentration is highly cell line-dependent [6]. Verify the efficacy and cytotoxicity in your model system.
  • Solvent Control: Always include a vehicle control (e.g., DMSO at the same concentration used for this compound treatment) to rule out solvent effects.
  • Pathway Redundancy: Cells may use alternative DNA repair pathways. The efficiency of this compound can be context-dependent [8].

How is this compound used to enhance CRISPR-Cas9 gene editing? this compound inhibits the NHEJ repair pathway, which competes with the precise Homology-Directed Repair (HDR) pathway. By blocking NHEJ, this compound shifts the balance toward HDR, increasing the chance of precise gene insertion or correction when a donor template is provided [7] [1]. The following diagram illustrates this mechanism.

G DSB CRISPR/Cas9 Induces DSB NHEJ NHEJ Pathway (Error-Prone) DSB->NHEJ  Compete HDR HDR Pathway (Precise Editing) DSB->HDR  for Repair Indel Indel Mutation NHEJ->Indel PreciseEdit Precise Gene Edit HDR->PreciseEdit This compound This compound Treatment This compound->NHEJ  Inhibits This compound->HDR  Favors

References

reducing SCR7 cytotoxicity in editing

Author: Smolecule Technical Support Team. Date: February 2026

Frequently Asked Questions

Question Key Evidence & Recommendations Relevant Citations
What is the core mechanism of SCR7? Inhibits Ligase IV in the NHEJ pathway, competing with HDR. Accumulated DSBs can lead to cell death if excessive. [1] [2] [3]
How can this compound treatment protocol be optimized? Short, pulsed treatment is recommended. One protocol: 4-hour pre-treatment before transfection/nucleofection, followed by 48-hour post-transfection treatment. [1]
Are there less cytotoxic this compound alternatives? Yes. This compound-cyclized is a stable, Ligase IV-specific form. Avoid This compound-pyrazine, which shows non-specific cytotoxicity at higher concentrations. [2] [3]
What controls are essential for validation? Use Ligase IV-knockout cells as a control. Cytotoxicity in these cells indicates non-specific (off-target) effects of the this compound formulation being used. [3]
What is the recommended workflow? A step-by-step workflow for testing and implementing this compound is provided in the diagram below. Synthesized from [1] [2] [3]

Experimental Protocol for this compound Optimization

For researchers treating human cancer cell lines (e.g., MCF-7, HCT-116, K562), the following methodology has been applied [1]:

  • Cell Preparation: Plate or prepare your cells as required for transfection/nucleofection.
  • Pre-treatment: Treat cells with this compound (e.g., 4 hours prior to transfection). The specific optimal concentration may need to be determined empirically for your cell line.
  • Transfection: Co-transfect cells with your CRISPR-Cas9 system (e.g., pCS2-Cas9-IRES-GFP-polyA-U6-sgRNA vector) and your donor template (e.g., ssODN).
  • Post-treatment: Continue this compound treatment for a defined period (e.g., 48 hours) after transfection.
  • Analysis: Harvest cells and analyze editing efficiency (e.g., via sequencing) and cell viability.

Workflow and Mechanism Visualization

The following diagram illustrates the mechanism of this compound and a logical workflow for its implementation and optimization, integrating the strategies discussed above.

Key Technical Considerations

  • Specificity is Crucial: The commercially available "this compound" may be a mixture of forms. If high cytotoxicity is observed in your initial experiments, sourcing the specific This compound-cyclized form is a critical next step, as it maintains Ligase IV specificity with potentially lower non-toxic effects [2] [3].
  • Validate with Controls: Always include a Ligase IV-knockout cell line in your cytotoxicity assessments. This is the most direct way to confirm that cell death is due to on-target NHEJ inhibition and not off-target effects of the chemical compound [3].

References

SCR7 treatment timing for CRISPR

Author: Smolecule Technical Support Team. Date: February 2026

SCR7 Treatment Workflow

The following diagram illustrates the core principle and timing for this compound application in a CRISPR experiment, based on current protocols [1] [2].

SCR7_Workflow This compound CRISPR Treatment Timeline Start Start Experiment PreTreat Pre-Treatment Phase: Add this compound to cell culture medium 4 hours before transfection Start->PreTreat Transfect Transfection: Deliver CRISPR-Cas9 components and donor template (e.g., ssODN) PreTreat->Transfect PostTreat Post-Treatment Phase: Maintain this compound in culture medium for 48 hours after transfection Transfect->PostTreat End Harvest & Analyze Cells PostTreat->End

The core principle is to inhibit the NHEJ pathway during and after the creation of double-strand breaks (DSBs), guiding the cell's repair machinery toward the desired HDR pathway [1] [2].

Experimental Evidence & Data

The table below summarizes key quantitative findings from recent studies on this compound efficacy.

Cell Line Tested CRISPR Target Editing Type Key Finding with this compound Source/Reference
HEK293T & human iPSCs [1] Multiple endogenous genes Knock-in/Knock-out Synergistic effect with RAD51; Enhanced HDR efficiency and InDel mutation ratio. [1]
Human cancer cells (MCF-7, HCT-116) [2] eGFP, β-catenin Gene correction via HDR ~3-fold increase in targeted insertion efficiency. [2]
HEK293T [1] Information not specified Homologous Recombination (HR) Increased HR repair rate by 7.75% when combined with RAD51. [1]

Detailed Experimental Protocol

Here is a step-by-step methodology for using this compound in human cell culture, compiled from the search results [1] [2].

  • 1. Cell Culture & Preparation: Maintain adherent cell lines (e.g., HEK293T, MCF-7, HCT-116) in their recommended medium (e.g., DMEM, RPMI-1640) supplemented with 10% FBS under standard conditions (37°C, 5% CO2).
  • 2. Pre-Treatment (4 hours before transfection): Add this compound directly to the cell culture medium. The specific concentration can vary; consult the manufacturer's datasheet and relevant literature for optimization.
  • 3. Transfection:
    • Briefly rinse pre-treated cells with 1x PBS.
    • Co-transfect with your CRISPR-Cas9 system (e.g., plasmid expressing Cas9 and gRNA) and your donor DNA template (e.g., single-stranded oligodeoxynucleotide, ssODN). The cited study used 4 µg of plasmid and 3 µl of 100 µM ssODN stock for 1-2 million cells, nucleofected using a Lonza Nucleofector [2].
  • 4. Post-Treatment (48 hours after transfection): Continue to culture the transfected cells in a medium containing this compound.
  • 5. Analysis: After 48 hours of post-treatment, harvest cells and analyze editing efficiency via methods like sequencing, flow cytometry, or functional assays.

FAQs and Troubleshooting

  • Q1: What is the mechanism of action of this compound?

    • This compound is a DNA ligase IV inhibitor. It specifically blocks the NHEJ repair pathway by binding to the DNA binding domain of Ligase IV, a key enzyme in NHEJ. This inhibition shifts the DNA repair balance toward the HDR pathway, increasing the chance of precise gene editing when a donor template is present [1] [2].
  • Q2: Does this compound work synergistically with other HDR-enhancing strategies?

    • Yes. Recent research shows a powerful synergistic effect when this compound is combined with RAD51 overexpression. RAD51 is a crucial protein for the strand invasion step of HDR. The combined treatment of RAD51 and this compound not only improves knock-in and knockout efficiency by over 70% in some cases but also helps resolve R-loop accumulation, leading to more stable editing [3] [1].
  • Q3: I added this compound, but my HDR efficiency is still low. What could be wrong?

    • Timing and Concentration: Ensure this compound is present in the medium before the DSBs are generated and remains during the critical repair window. Re-optimize the this compound concentration for your specific cell line.
    • Donor Template Delivery: Verify that your donor template (ssODN or dsDNA) is efficiently delivered and in sufficient quantity.
    • Cell Health: this compound can be toxic to cells. Monitor cell viability and adjust treatment duration or concentration if necessary. The problem might not be with this compound itself but with other factors like gRNA efficiency or transfection protocol.

References

troubleshooting low HDR efficiency with SCR7

Author: Smolecule Technical Support Team. Date: February 2026

What is SCR7 and How Does It Work?

This compound is a small molecule inhibitor that targets the DNA Ligase IV/XRCC4 complex, a critical enzyme in the classical Non-Homologous End Joining (c-NHEJ) pathway. By binding to the DNA-binding domain of Ligase IV, this compound blocks the final ligation step of NHEJ. This inhibition shifts the DNA repair balance toward Homology-Directed Repair (HDR), increasing the chance for precise genome editing [1].

The diagram below illustrates where this compound acts in the DNA double-strand break (DSB) repair pathway.

This compound Experimental Protocol & Key Considerations

Based on published methodologies, here is a generalized protocol for using this compound in CRISPR-Cas9 experiments. You will need to optimize concentrations and timing for your specific cell type.

Step-by-Step Protocol

  • Cell Preparation: Seed your cells appropriately the day before transfection/nucleofection.
  • This compound Pretreatment (Optional): Pretreat cells with this compound for 4 hours before delivering the CRISPR-Cas9 components (Cas9, gRNA, and donor template) [2].
  • Co-delivery: Transfect/nucleofect cells with CRISPR-Cas9 components and donor template.
  • This compound Post-treatment: Refresh the medium containing this compound immediately after transfection. A common treatment concentration is 1 μM, but a range of 1-10 μM should be tested [3] [2].
  • Incubation: Continue this compound treatment for 48-72 hours post-transfection to maintain NHEJ inhibition during the critical DNA repair window [2] [4].
  • Analysis: Harvest cells after 72+ hours to analyze HDR efficiency (e.g., via flow cytometry or DNA sequencing).

Critical Factors for Success

  • This compound Form: The "parental" or "cyclized" form of this compound is specific for Ligase IV. The "pyrazine" form can inhibit other DNA ligases (I and III), leading to increased toxicity and potential off-target effects. Always verify the chemical form you are using [1].
  • Solubility: this compound is often dissolved in DMSO. A water-soluble version is also available, which may improve consistency in some cell culture systems [1].
  • Cell Health: Due to its mechanism of action, this compound can be cytotoxic. Perform a dose-response curve to find the optimal balance between HDR enhancement and cell viability for your cell line [4].

Troubleshooting Guide: FAQ for Low HDR Efficiency

Problem & Possible Cause Proposed Solution & Troubleshooting Steps
No HDR improvement; Cell type or protocol differences [3] [4]. Validate your system: Use a validated gRNA and a robust HDR reporter (e.g., eGFP) [3]. Optimize timing: Ensure this compound is present during and after DSB formation. Test pre-treatment vs. simultaneous addition [3] [2].
High cell death; this compound concentration is too high or the wrong form is used [1] [4]. Titrate the inhibitor: Perform a cell viability assay (e.g., MTT) with this compound concentrations from 0.5 to 20 μM [4]. Confirm chemical form: Use the Ligase IV-specific form of this compound.
Variable results between experiments; Inconsistent this compound activity or delivery. Include a positive control: Use a well-characterized gRNA/donor pair to benchmark this compound performance in your lab. Use fresh aliquots: Prepare fresh this compound stock solutions for each experiment to avoid degradation.

Beyond this compound: Combination Strategies for Greater HDR

HDR efficiency is limited by multiple factors. Combining this compound with strategies that target other steps in the repair process can have a synergistic effect.

  • Combine with HDR Activators: Co-expressing or delivering RAD51, a key protein in the HDR pathway, alongside this compound treatment has been shown to synergistically enhance HDR efficiency. One study reported this combination increased HDR repair by 7.75% in HEK293T cells [5].
  • Target Alternative Repair Pathways: Even with NHEJ inhibited, other error-prone pathways like Microhomology-Mediated End Joining (MMEJ) and Single-Strand Annealing (SSA) compete with HDR. Using inhibitors for POLQ (for MMEJ) or Rad52 (for SSA) can further reduce off-target editing and improve precision, especially when used in conjunction with NHEJ inhibitors [6].
  • Use Optimized Donor Templates: The design of your donor DNA significantly impacts HDR. Using a "double-cut" donor (linearized in cells by Cas9) has been shown to increase HDR efficiency by 2 to 5-fold compared to circular plasmids [7].
  • Control Cell Cycle: HDR is active only in the S and G2 phases of the cell cycle. Using cell cycle regulators like Nocodazole (G2/M synchronizer) and CCND1 (Cyclin D1, G1/S transition) can double HDR efficiency in some cell types, like iPSCs [7].

References

SCR7 alternative derivatives SCR130

Author: Smolecule Technical Support Team. Date: February 2026

SCR130 Overview and Key Data

SCR130 is a novel small-molecule inhibitor derived from SCR7, designed to be a more potent and specific blocker of the Non-Homologous End Joining (NHEJ) DNA repair pathway by targeting DNA Ligase IV [1] [2].

The core mechanism is that by inhibiting Ligase IV, SCR130 prevents the final step of NHEJ, forcing cells to rely on alternative repair pathways. In cancer cells where these alternatives are often deficient, this leads to the accumulation of unrepaired DNA damage and ultimately, cell death [1] [3].

The following table summarizes key quantitative data from the search results for your reference.

Cell Line Assay Type SCR130 Concentration Key Findings/IC₅₀ Citation
Reh Cytotoxicity (48h) 14.1 µM (IC₅₀) ~20-fold higher efficacy than this compound [1] [3]
Nalm6 Cytotoxicity (48h) 2.2 µM (IC₅₀) [1] [3]
HeLa Cytotoxicity (48h) 5.9 µM (IC₅₀) [1] [3]
HNSCC Panel (7 lines) & Fibroblasts (2 lines) Radiosensitization 30 µM + 2 Gy IR Limited, cell line-specific effect; consistent anti-proliferative effect (G0/G1 arrest, p21 expression) [4] [5]
Reh & Nalm6 Radiosensitization 7-21 µM + 0.5/1 Gy γ-radiation Potentiated radiation effect, increased cell death [1] [3]

Experimental Protocols

Here are detailed methodologies for key experiments based on the search results.

Cell-Based Cytotoxicity and Apoptosis Assay

This protocol is adapted from studies that evaluated SCR130's ability to kill cancer cells and induce programmed cell death [1] [3].

  • Key Reagents: SCR130 (e.g., Selleckchem, Cat# S9775), cell culture media and supplements, Apoptosis Detection Kit (e.g., Annexin V/PI), RIPA Lysis Buffer, antibodies for Western Blot (e.g., p-p53, BCL2, BAX, Caspase-8, Cytochrome C).
  • Cell Lines: Reh, Nalm6, HeLa, or other cancer cell lines of interest.
  • Procedure:
    • Cell Seeding: Seed cells in appropriate multi-well plates and allow to adhere overnight.
    • Compound Treatment: Treat cells with a concentration gradient of SCR130 (e.g., 7 µM, 14 µM, 21 µM) for 48 hours. Include a DMSO vehicle control.
    • Apoptosis Analysis (Flow Cytometry): Harvest cells after treatment. Stain with Annexin V and Propidium Iodide (PI) according to kit instructions. Analyze using flow cytometry to distinguish between live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic (Annexin V+/PI+) cells.
    • Mechanism Analysis (Western Blot): Harvest treated cells and lyse with RIPA buffer. Separate proteins by SDS-PAGE, transfer to a membrane, and probe with antibodies against key apoptosis markers. SCR130 treatment is expected to increase levels of p-p53, BAX, BAK, and cleaved Caspase-8, while decreasing anti-apoptotic proteins like BCL2 and MCL1 [3].
Radiosensitization Protocol

This protocol describes how to test SCR130's ability to enhance cancer cell sensitivity to radiation, a key therapeutic combination [4] [1].

  • Key Reagents: SCR130, X-ray or Gamma-ray irradiator.
  • Procedure:
    • Pretreatment: Seed cells and pre-treat them with SCR130 (e.g., 30 µM) for several hours (e.g., 4 hours) before irradiation [4] [6].
    • Irradiation: Expose cells to a single dose of ionizing radiation (e.g., 2 Gy). Include control groups that are "IR only", "SCR130 only", and "untreated".
    • Post-treatment Incubation: After irradiation, maintain the SCR130 treatment in the culture medium for a further 48 hours [6].
    • Outcome Assessment: Assess the radiosensitizing effect using assays like:
      • Clonogenic Survival Assay: To measure long-term reproductive cell death.
      • Cell Death Analysis: Using trypan blue exclusion or MTT assay at 48 hours.
      • DNA Damage Analysis: By quantifying γH2AX foci, a marker for DNA double-strand breaks, at various time points post-irradiation.

Troubleshooting Guide

Here are solutions to common problems you might encounter when working with SCR130.

Problem Possible Cause Suggested Solution
Low or Variable Cytotoxicity Cell line-specific efficacy; Compensatory upregulation of Ligase IV [4]. Pre-screen cell lines for Ligase IV expression and HR deficiency. Consider combination with other DNA damaging agents (e.g., radiation).
Limited Radiosensitization The radiosensitizing effect is highly cell line-specific [4] [5]. Do not assume universal effect. Systematically test in your specific model. Combination therapy may work primarily through anti-proliferative effects (G0/G1 arrest) rather than direct cell death [4] [5].
Poor Solubility in Buffer SCR130 has low aqueous solubility [3]. Prepare a stock solution in 100% DMSO (e.g., 10-100 mM). Dilute this stock into culture medium, ensuring the final DMSO concentration is ≤0.1-0.5% (v/v). Include a vehicle control with the same DMSO concentration.
Lack of Specificity Off-target effects on other ligases (a known issue with the parent compound this compound [7]). Where possible, use a Ligase IV-null cell line as a negative control. SCR130 has been shown to have minimal cytotoxicity in such lines, confirming its specificity [1].

Experimental Workflow and Mechanism

To help you visualize the key experimental steps and the underlying biology, I have created the following diagrams using Graphviz.

G cluster_mechanism SCR130 Mechanism of Action cluster_workflow Typical Radiosensitization Workflow IR Ionizing Radiation DSB DNA Double-Strand Break (DSB) IR->DSB NHEJ NHEJ Repair Pathway DSB->NHEJ LIG4 Ligase IV Complex (Final Ligation Step) NHEJ->LIG4 Apoptosis Accumulated DSBs Trigger Apoptosis LIG4->Apoptosis  Repair Fails SCR130 SCR130 Inhibitor SCR130->LIG4  Inhibits Start Seed and Culture Cells PreTreat Pre-treatment with SCR130 (4 hours) Start->PreTreat Irradiate Irradiation (e.g., 2 Gy) PreTreat->Irradiate PostTreat Post-treatment with SCR130 (48 hours) Irradiate->PostTreat Analyze Analysis Phase PostTreat->Analyze Sub_Analyze Clonogenic Assay Cell Death/Viability DNA Damage (γH2AX) Western Blot (Apoptosis)

Diagram Title: SCR130 Mechanism and Radiosensitization Workflow

References

SCR7 DMSO stock solution preparation

Author: Smolecule Technical Support Team. Date: February 2026

SCR7 Overview & Key Data

This compound is a DNA ligase IV inhibitor that blocks the Non-Homologous End Joining (NHEJ) DNA repair pathway. It is commonly used to enhance the efficiency of CRISPR-Cas9-mediated Homology-Directed Repair (HDR) and has been investigated for its anticancer properties [1] [2] [3].

This compound exists in two primary forms:

  • This compound (unstable form): The original compound, which is unstable and autocyclizes into this compound pyrazine [2].
  • This compound pyrazine (stable form): The stable, active form used in most documented experiments [4] [2] [3]. The information below pertains to This compound pyrazine.

Solubility & Storage [1] [4] [2]

Property Specification
Molecular Weight 332.38 g/mol (pyrazine) / 334.39 g/mol
CAS Number 14892-97-8 (pyrazine) / 1533426-72-0
Solubility in DMSO ~45 mg/mL (134.57 mM) to 66 mg/mL (198.57 mM). Sonication is recommended.
Solubility in Water Insoluble or slightly soluble (< 1 mg/mL)
Solubility in Ethanol ~3 mg/mL (9.03 mM). Sonication is recommended.
Storage (Powder) -20°C for 3 years / 4°C for 2 years
Storage (Solution) -80°C for 6 months / -20°C for 1 month

This compound DMSO Stock Solution Preparation

Standard Protocol for 10 mM Stock Solution

  • Calculations: To prepare 1 mL of a 10 mM stock solution, weigh 3.32 mg of this compound pyrazine (Mol. Wt. 332.38 g/mol).
  • Dissolution: Add the powder to a sterile vial and add 1 mL of fresh, anhydrous DMSO.
  • Aid Dissolution: If the powder does not dissolve completely, warm the tube at 37°C for 10 minutes and/or sonicate it in an ultrasonic water bath for a short period [1] [3].
  • Aliquoting: Once fully dissolved, immediately aliquot the solution into smaller, single-use vials to avoid repeated freeze-thaw cycles.
  • Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term use (up to 1 month) [2] [5].

Experimental Use & In Vivo Formulation

In Vitro Cell Culture Application [6] [5]

  • Serial Dilution: Do not dilute the DMSO stock directly into a large volume of aqueous buffer or culture medium, as this will cause the compound to precipitate. First, perform serial dilutions in DMSO to a concentration near your final working concentration, then add this intermediate dilution to the medium.
  • Final DMSO Concentration: The final concentration of DMSO in your cell culture medium should ideally be ≤ 0.5% to avoid cellular toxicity. Always include a vehicle control with the same concentration of DMSO.

In Vivo Administration Formulation [2] [5]

A common formulation for in vivo studies (e.g., intraperitoneal injection in mice) is as follows:

  • Formulation: 10% DMSO + 40% PEG300 + 5% Tween 80 + 45% Saline.
  • Preparation:
    • Dissolve this compound pyrazine in a small volume of DMSO (e.g., 100 μL for a 25 mg/mL DMSO stock).
    • Add PEG300 (400 μL) and mix thoroughly.
    • Add Tween 80 (50 μL) and mix thoroughly.
    • Finally, add saline (450 μL) to bring the solution to the desired volume.
  • The final DMSO concentration in the injected solution should preferably be ≤ 2% [5].

Troubleshooting FAQs

Q1: My inhibitor precipitates when I add the DMSO stock to my cell culture medium. What should I do? [6] A1: This is a common issue. Avoid adding a highly concentrated DMSO stock directly to the medium. Instead, create an intermediate dilution in DMSO first, then add this to the aqueous solution. Ensuring the DMSO used is fresh and anhydrous can also help.

Q2: How can I verify the concentration of my stock solution? [6] A2: You can use spectrophotometry. The relationship is defined by Beer's Law (A = εbc). If the molar absorptivity (ε) of this compound is known, you can measure the absorbance (A) of a diluted sample to calculate its concentration (c). Alternatively, you can establish a calibration curve with known standards.

Q3: Why is my this compound solution less effective after a few months at -20°C? [6] [5] A3: Solutions of small molecules can lose potency over time, especially in the presence of trace moisture. For long-term stability, store stock solutions at -80°C and avoid repeated freeze-thaw cycles by using single-use aliquots. Solutions stored at -20°C are best used within one month.

Q4: Can I use water or ethanol instead of DMSO to prepare this compound? [1] [4] [6] A4: this compound is insoluble in water and has limited solubility in ethanol. DMSO is the recommended solvent for creating concentrated stock solutions. The resulting DMSO stock can then be diluted into ethanol for certain applications, but water is not suitable.

This compound Mechanism and Experimental Workflow

The following diagrams illustrate how this compound functions and a typical workflow for its use in a CRISPR-Cas9 experiment.

G NHEJ NHEJ LigaseIV LigaseIV NHEJ->LigaseIV HDR HDR Outcome2 Outcome2 HDR->Outcome2  Precise Repair DSB DSB DSB->NHEJ  NHEJ Pathway DSB->HDR  HDR Pathway Outcome1 Outcome1 LigaseIV->Outcome1  Error-Prone Repair This compound This compound This compound->LigaseIV  Inhibits

Typical Workflow for CRISPR-Cas9 HDR Enhancement [1] [3]

G Start Start Step1 Transfect with Cas9/sgRNA/Donor DNA Start->Step1 Step2 Add this compound Step1->Step2 Step3 Incubate (e.g., 24-72h) Step2->Step3 Step4 Analyze HDR Efficiency Step3->Step4 End End Step4->End

References

SCR7 Fundamentals & Mechanism of Action

Author: Smolecule Technical Support Team. Date: February 2026

What is SCR7? this compound is a specific DNA Ligase IV inhibitor that blocks the Non-Homologous End Joining (NHEJ) DNA repair pathway. By inhibiting this dominant, error-prone repair pathway, this compound can increase the efficiency of Homology-Directed Repair (HDR), which is crucial for precise CRISPR-Cas9 genome editing [1].

How does it work? In genome editing, the CRISPR-Cas9 system creates a double-strand break (DSB) in the DNA. The cell can repair this break via two primary pathways:

  • NHEJ (Non-Homologous End Joining): The quick but error-prone pathway that often leads to small insertions or deletions (InDels), effectively "knocking out" the gene.
  • HDR (Homology-Directed Repair): The precise pathway that uses a template (like an ssODN) to incorporate specific genetic changes.

This compound inhibits Ligase IV, a key enzyme in the NHEJ pathway. This suppression pushes the DNA repair machinery away from NHEJ and towards the more desirable HDR pathway, thereby increasing the chance of achieving precise gene edits [1].

The following diagram illustrates this core mechanism and a typical experimental workflow for using this compound.

G cluster_nhej NHEJ Pathway (Inhibited) cluster_hdr HDR Pathway (Promoted) nhej_path NHEJ Pathway (Error-Prone) nhej_inhibit Ligase IV Complex nhej_path->nhej_inhibit nhej_result Gene Knockout (InDels) nhej_inhibit->nhej_result hdr_path HDR Pathway (Precise) hdr_template ssODN Donor Template hdr_path->hdr_template hdr_result Precise Gene Edit (Knock-in) hdr_template->hdr_result This compound This compound Application This compound->nhej_inhibit Inhibits dsb CRISPR-Cas9 Induces DSB dsb->nhej_path dsb->hdr_path

Optimization & Combination Strategies

The effectiveness of this compound can vary significantly based on cell type, delivery method, and the presence of other enhancers. The table below summarizes key quantitative findings from recent studies.

Small Molecule / Combination Reported HDR Enhancement (vs. Control) Optimal Concentration Cell Type / System Key Findings & Notes
This compound alone Up to 2.28-fold increase [2] Not specified in study Porcine Fetal Fibroblasts (PFFs) Effective as a single agent for improving HDR [2].
This compound + RAD51 Improved knock-in/knockout efficiency & InDel mutation ratio [3] Not specified in study Human embryonic kidney (HEK) 293T & human induced pluripotent stem cells (iPSCs) The combination induces efficient R-loop resolution and DNA repair via enhanced HR [3].
Nedisertib (DNA-PKcs inhibitor) 24% increase in precise editing (absolute efficiency: 73%) [4] 0.25 µM Human erythroid cell line (BEL-A) Deemed the optimal compromise between high editing efficiency (73%) and cell viability (74%) [4].
NU7441 (DNA-PKcs inhibitor) 11% increase in precise editing [4] Not specified in study Human erythroid cell line (BEL-A) Second most effective enhancer in the study; outperformed this compound and Alt-R in this system [4].

Experimental Protocol: Using this compound in CRISPR RNP Editing

This protocol is adapted from recent research using ribonucleoprotein (RNP) electroporation, a common and efficient delivery method [4] [2].

Workflow Overview:

  • Design and Preparation: Design sgRNA and ssODN donor template. Complex Cas9 protein with sgRNA to form RNP.
  • Cell Preparation: Culture cells (e.g., Porcine Fetal Fibroblasts). Harvest and count cells for electroporation.
  • Electroporation & this compound Treatment: Electroporate cells with RNP and ssODN complex. Add this compound to culture medium post-electroporation.
  • Analysis: Culture cells, then extract genomic DNA for target site PCR and sequencing to analyze HDR efficiency.

G start 1. Design & Preparation step2 2. Cell Preparation sub1 Complex Cas9 protein with sgRNA to form RNP start->sub1 step3 3. Electroporation & this compound Treatment sub2 Culture and harvest cells (e.g., Porcine Fetal Fibroblasts) step2->sub2 step4 4. Analysis & Validation sub3 Electroporate RNP and ssODN into cells step3->sub3 sub4 PCR amplification and sequencing of target site step4->sub4 sub1->sub2 sub2->sub3 scr7_add Add this compound to culture medium sub3->scr7_add scr7_add->sub4

Detailed Steps:

  • Design gRNA and ssODN: Design your single-guide RNA (sgRNA) to target the desired genomic locus. Design a single-stranded oligodeoxynucleotide (ssODN) donor template with your specific mutation and homology arms (e.g., 36-91 nucleotides in length) [4]. Phosphorothioate modifications are recommended to increase stability [2].
  • Prepare RNP Complex: For 1x10^6 cells, pre-mix 10 µg of Cas9 protein with 100 pmol of sgRNA. Incubate for 10 minutes at room temperature to form the RNP complex. Then, add 200 pmol of ssODN donor template and bring the final volume to 20 µL with a suitable transfection medium like Opti-MEM [2].
  • Cell Electroporation and this compound Treatment: Resuspend the cell pellet in the prepared RNP mixture. Electroporate the cells using an optimized program (e.g., the "DZ100" program was optimal for BEL-A cells [4]). Immediately after electroporation, add this compound directly to the cell culture medium. The optimal concentration should be determined empirically for your cell type, but studies have used concentrations in the micromolar (µM) range (e.g., 250 µM [1]).
  • Analysis of Editing Efficiency: After a suitable recovery period (typically 48-72 hours), extract genomic DNA from the cultured cells. Amplify the target region by PCR and analyze the editing efficiency using Sanger sequencing or next-generation sequencing to quantify the rate of HDR.

Frequently Asked Questions (FAQs)

Q1: this compound is not improving HDR efficiency in my experiment. What could be wrong?

  • Cell-type Specificity: The efficacy of this compound and other small molecules is highly dependent on the cell line. One study in human erythroid cells found that This compound did not increase precise editing efficiency compared to the control, while other inhibitors like Nedisertib did [4]. It is recommended to test multiple HDR enhancers.
  • Timing of Application: Ensure this compound is added to the culture medium immediately after electroporation/transfection to be present during the critical DNA repair window.
  • Inhibitor Potency: Later-generation inhibitors like SCR130 (an evolved form of this compound) have been reported as more promising and specific Ligase IV inhibitors in some contexts [5]. Consider testing alternative or additional inhibitors.

Q2: Can I combine this compound with other HDR enhancers? Yes, combination strategies are a active area of research. One study reported that the combination of This compound with RAD51 enhanced CRISPR-Cas9-mediated genome-editing efficiency in human cell lines [3]. However, note that some studies found no additional benefit when combining two small molecules compared to using a single, highly effective one [4] [2]. Systematic testing is required for your specific experimental system.

Q3: this compound is causing reduced cell viability in my culture. How can I mitigate this? Reduced viability is a common trade-off. To mitigate this:

  • Titrate the Concentration: Test a range of this compound concentrations to find the optimal balance between HDR enhancement and acceptable cell viability. For instance, one study found that increasing Nedisertib from 1 µM to 2 µM did not improve efficiency but reduced viability by 14% [4].
  • Shorten Exposure Time: Reduce the duration of exposure to this compound (e.g., 24 hours instead of 48 hours) after editing.
  • Consider Alternatives: If toxicity remains an issue, explore less toxic HDR enhancers like RS-1 (a RAD51 stimulator) or different DNA-PKcs inhibitors, which have shown good efficacy in various systems [2] [4].

References

SCR7 versus SCR130 efficacy comparison

Author: Smolecule Technical Support Team. Date: February 2026

SCR7 vs. SCR130: Comparative Profile

Feature This compound SCR130
Primary Target DNA Ligase IV (Non-Homologous End Joining, NHEJ) [1] [2] [3] DNA Ligase IV (NHEJ) [4] [5]
Reported Efficacy Inhibits cancer cell proliferation (IC50 8.5-120 µM); improves HDR efficiency in gene editing up to 19-fold [2] 20-fold higher cytotoxic efficacy vs. This compound in tested cancer lines; IC50 as low as 2.2 µM in Nalm6 cells [4] [5]
Specificity Controversial; some studies report specificity for Ligase IV, others show greater inhibition of Ligases I & III [3] Higher specificity for Ligase IV; minimal effect on Ligase I/III-mediated joining [4]

| Key Applications | Cancer therapeutics research (as single agent/combination) [2] Enhancing HDR in CRISPR/Cas9 gene editing [1] [2] | Cancer therapeutics research [4] [5] Potentiates effects of radiation [4] | | Radiosensitization | Shown to increase efficacy of ionizing radiation in some models [2] | Potentiates radiation effect; radiosensitizing effect is limited and cell-line specific [4] [6] | | Apoptosis Induction | Induces cell death | Activates both intrinsic and extrinsic apoptosis pathways [4] [5] |

Experimental Evidence & Key Findings

Supporting experimental data and context for the comparison points are crucial for interpretation.

Evidence for SCR130's Enhanced Profile
  • Increased Cytotoxicity: A 2020 study identified SCR130 as a novel this compound-based inhibitor, reporting it to be 20-fold more efficacious at inducing cytotoxicity in a panel of cancer cell lines (including Reh, HeLa, and CEM cells) compared to the original this compound [4].
  • Mechanism of Cell Death: Treatment with SCR130 led to loss of mitochondrial membrane potential and activation of caspase 8. Western blot analysis showed increased levels of p-p53, BAX, BAK, and CYTOCHROME C, indicating the activation of both intrinsic and extrinsic apoptosis pathways [4] [5].
  • Specificity Confirmation: The study demonstrated SCR130's specificity by showing minimal cytotoxicity in a Ligase IV-null cell line, and that it inhibited DNA end-joining in a Ligase IV-dependent manner in biochemical assays [4].
Limitations & Cell-Line Specificity
  • Variable Radiosensitization: A recent 2025 study investigating SCR130 in head and neck squamous cell carcinoma (HNSCC) cell lines found that its radiosensitizing effect was limited and highly cell line-specific. While it increased the number of cells in the G0/G1 phase and p21 expression, the combined effect with radiation on cell death and clonogenicity was not consistently strong across all tested lines [6]. This highlights that efficacy may vary significantly depending on the biological context.
The this compound Specificity Controversy
  • Conflicting Evidence: A 2016 study raised questions about this compound's properties, reporting that the published synthesis protocol did not yield the purported compound and that the available material inhibited DNA Ligases I and III more effectively than Ligase IV [3]. This controversy is essential to consider when interpreting earlier studies that relied on this compound.

Example Experimental Protocols

To help you contextualize the data, here are summaries of key experimental methodologies used in the cited research.

Protocol 1: Assessing Cytotoxicity and Apoptosis (for SCR130)

This protocol is adapted from assays used to characterize SCR130 [4] [5].

  • Cell Culture: Use relevant cancer cell lines (e.g., Reh, HeLa, Nalm6).
  • Inhibitor Treatment: Treat cells with SCR130 across a concentration range (e.g., 7-21 µM) for a set duration (e.g., 48 hours).
  • Viability/Cytotoxicity Assay: Perform an MTT or trypan blue exclusion assay to determine the rate of cell death and calculate IC50 values.
  • Apoptosis Analysis: Use flow cytometry with Annexin V/PI staining to quantify early and late apoptotic cells.
  • Mechanism Validation: Conduct Western blotting to analyze key protein markers like pATM, p-p53, BCL2, BAX, and cleaved caspases.
Protocol 2: Gene Editing Enhancement (for this compound)

This protocol is based on studies using this compound to improve CRISPR-Cas9 efficiency [1].

  • Cell Preparation & Transfection: Culture human cancer cells (e.g., MCF-7, HCT-116). Co-transfect with a CRISPR/Cas9 plasmid (e.g., pCS2-Cas9-IRES-GFP-polyA-U6-sgRNA) and a single-stranded oligodeoxynucleotide (ssODN) donor template.
  • Inhibitor Treatment: Pre-treat cells with this compound (e.g., 250 µM) for 4 hours before transfection. Continue treatment for 48 hours post-transfection.
  • Cell Sorting & Analysis: Harvest cells and sort GFP-positive population using FACS 48-72 hours after transfection.
  • HDR Efficiency Measurement: Isolve genomic DNA and use PCR amplification followed by restriction fragment length polymorphism (RFLP) or sequencing to quantify the rate of precise homologous-directed repair (HDR) versus error-prone NHEJ.

This compound/SCR130 in CRISPR-Cas9 Workflow

The following diagram illustrates how these inhibitors function within a typical gene editing experiment to bias the DNA repair pathway toward the desired outcome.

G Cas9 CRISPR-Cas9 creates Double-Strand Break (DSB) DSB DSB Cas9->DSB RepairChoice Cellular Repair Pathway Choice DSB->RepairChoice NHEJ NHEJ (Error-Prone) RepairChoice->NHEJ  Default Path HDR HDR (Precise Editing) RepairChoice->HDR  With Donor Template Indel Indel Mutations NHEJ->Indel PreciseEdit Precise Gene Correction HDR->PreciseEdit Inhibitor This compound / SCR130 Inhibitor Inhibitor->NHEJ Inhibits

Figure 1: Mechanism of this compound/SCR130 in Gene Editing. Inhibitors block the NHEJ pathway, favoring HDR for precise genetic modifications. [1] [2] [7]

Key Takeaways for Researchers

  • For Potent Ligase IV Inhibition in Cancer Research: SCR130 presents a more potent and reportedly more specific option based on initial characterization studies [4].
  • For Radiosensitization: Proceed with caution, as the effect of SCR130 is not universal. Preliminary testing in your specific cellular models is essential [6].
  • For Gene Editing: this compound has a longer track record of use for enhancing HDR. However, be aware of the ongoing debate regarding its specificity when designing controls and interpreting results [1] [3].
  • General Consideration: The cellular background, including the status of other DNA repair pathways, significantly influences the outcome of NHEJ inhibition.

References

Comprehensive Validation of SCR7 for Enhanced CRISPR-Cas9 Genome Editing Across Multiple Cell Lines

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to SCR7 in Genome Editing

This compound is a small molecule inhibitor that specifically targets DNA Ligase IV, a key enzyme in the non-homologous end joining (NHEJ) pathway of DNA repair. By selectively inhibiting this pathway, this compound shifts the cellular DNA repair machinery toward homology-directed repair (HDR), thereby enhancing the efficiency of precise genome editing using CRISPR-Cas9 technology. The molecule exists in several forms, including the parental this compound, which can autocyclize to cyclized-SCR7, and this compound-pyrazine, with the cyclized form demonstrating greater specificity for Ligase IV inhibition. Since its initial characterization, this compound has emerged as a valuable tool in genome editing workflows, with demonstrated efficacy across various mammalian cell lines and model systems.

The fundamental rationale behind using this compound in CRISPR-Cas9 experiments stems from the competition between two major DNA repair pathways: the error-prone NHEJ and the precise HDR. While CRISPR-Cas9 efficiently creates double-strand breaks (DSBs) at targeted genomic locations, the subsequent repair is predominantly mediated by NHEJ, which often results in insertions or deletions (indels) rather than the desired precise edits. This compound addresses this limitation by blocking the final ligation step in NHEJ through direct binding to the DNA-binding domain of Ligase IV, thereby reducing random indel formation and increasing the probability of HDR when a donor template is provided [1] [2].

This compound Performance Validation Across Cell Lines

Table 1: Comprehensive Validation of this compound Across Cell Lines

Cell Line Cell Type Editing System This compound Effect on HDR Key Findings Citation
HEK293T Human embryonic kidney CRISPR-Cas9 + RAD51 7.75% increase in HR repair Synergistic effect with RAD51 overexpression; prevented R-loop accumulation [3]
hiPSCs Human induced pluripotent stem cells CRISPR-Cas9 + RAD51 Significant efficiency improvement Enhanced knockin/knockout efficiency in stable cells [3]
MCF-7 Human breast cancer CRISPR-Cas9 + ssODN 3-fold increase Enhanced GFP mutation correction; increased targeted insertion efficiency [4]
HCT-116 Human colorectal carcinoma CRISPR-Cas9 + ssODN Significant improvement Successful β-catenin Ser45 deletion mutation correction [4]
K562 Human chronic myeloid leukemia CRISPR-Cas9 + ssODN Confirmed efficacy Demonstrated applicability in blood cancer cell line [4]
HEK293T-eGFPmut Engineered human embryonic kidney CRISPR-Cas9 + ssODN 1.7-fold increase Consistent, moderate HDR enhancement in reporter assay [5]
Multiple cancer lines (A549, HeLa, T47D, etc.) Various human cancers N/A IC₅₀ values from 8.5-120 μM Confirmed Ligase IV inhibition and NHEJ blockade across diverse cancers [2]

The validation data demonstrates that This compound consistently enhances HDR efficiency across a broad spectrum of human cell types, with particularly notable effects in cancer cell lines and stem cells. The magnitude of improvement varies between cell lines, ranging from the 1.7-fold increase observed in HEK293T reporter cells [5] to the 3-fold enhancement documented in MCF-7 breast cancer cells [4]. This variation can be attributed to multiple factors, including differences in intrinsic DNA repair pathway activity, cell cycle distribution, transfection efficiency, and the specific genomic target being edited. The most pronounced effects appear in systems where this compound is combined with additional HDR-enhancing strategies, such as the synergistic combination with RAD51 overexpression that yielded a 7.75% increase in homologous recombination repair in HEK293T cells [3].

Beyond the cell lines detailed in Table 1, this compound has demonstrated effectiveness in additional models including HCT116, HDFa, and LUHMES cells [3], though the quantitative HDR enhancement in these systems was not explicitly reported. The consistency of this compound's performance across such diverse cellular contexts underscores its utility as a generalizable tool for improving precise genome editing outcomes. Importantly, the inhibitor maintains efficacy in both cancer cell lines and normal stem cells, suggesting broad applicability across experimental systems. The ability of this compound to enhance editing in hiPSCs is particularly valuable for regenerative medicine applications, where precise genetic modifications in pluripotent cells are often required [3].

Experimental Protocols for this compound Implementation

This compound Treatment in CRISPR-Cas9 Genome Editing

The effective application of this compound in CRISPR-Cas9 experiments requires careful attention to treatment timing, concentration, and duration. Based on validated protocols from multiple studies, researchers typically pre-treat cells with this compound for approximately 4 hours prior to transfection with CRISPR components [4]. This pre-treatment ensures that the NHEJ pathway is already inhibited when double-strand breaks are introduced. Following transfection, this compound treatment should be continued for 48-72 hours to maintain NHEJ suppression throughout the critical DNA repair window. Working concentrations of this compound generally range from 10-250 μM, with specific optimal concentrations varying by cell line [4] [2].

For the MCF-7, HCT-116, and K562 cell lines documented in the literature, the following specific protocol has been successfully implemented: cells are pre-treated with this compound for 4 hours, then transfected via nucleofection with a mixture of the pCS2-Cas9-IRES-GFP-polyA-U6-sgRNA plasmid (4μg) and ssODN donor template (3μl of 100μM stock). Following transfection, this compound treatment is maintained for an additional 48 hours before analysis [4]. This standardized approach has yielded the consistent HDR improvements summarized in Table 1. For HEK293T cells, similar treatment conditions apply, though some protocols recommend combination with RAD51 overexpression for maximal HDR enhancement [3].

Control Experiments and Validation Methods

Rigorous validation of this compound effects requires appropriate control experiments and quantification methods. Essential controls include untreated samples (CRISPR components without this compound) and vehicle-only treatments to account for any solvent effects. The most common method for quantifying HDR efficiency involves flow cytometric analysis of fluorescent reporter systems, such as the eGFP restoration assay described in multiple studies [4] [5]. This approach allows for precise quantification of HDR efficiency by measuring the percentage of cells displaying successful repair via fluorescence.

Additional validation methods include TIDE analysis or Sanger sequencing with TIDER decomposition to quantify the relative proportions of HDR versus NHEJ outcomes at the target locus [5]. These methods provide nucleotide-level resolution of editing outcomes and can distinguish precise HDR from frame-restoring indels. For functional validation, phenotypic assays relevant to the specific edit being introduced provide important biological confirmation. For example, in the β-catenin Ser45 deletion mutation correction, functional validation included assessment of downstream signaling pathways affected by this oncogenic mutation [4].

Mechanism of this compound Action in DNA Repair Pathways

Diagram: this compound Enhancement of CRISPR-Cas9 Gene Editing

G Cas9 CRISPR-Cas9 DSB Creation DSB Double-Strand Break (DSB) Cas9->DSB Decision Repair Pathway Selection DSB->Decision NHEJ NHEJ Pathway Decision->NHEJ Default Preferred HDR HDR Pathway Decision->HDR With Template LigaseIV Ligase IV NHEJ->LigaseIV This compound This compound This compound->LigaseIV Inhibits Indels Indel Mutations (Random) LigaseIV->Indels PreciseEdit Precise Gene Edit (Desired) HDR->PreciseEdit

The molecular mechanism by which this compound enhances precise genome editing involves selective inhibition of the NHEJ pathway, thereby shifting the balance toward HDR when both repair pathways compete to process CRISPR-Cas9-induced double-strand breaks. As illustrated in the diagram above, when CRISPR-Cas9 creates a targeted double-strand break, the cell's repair machinery can proceed through two competing pathways. The NHEJ pathway operates throughout the cell cycle and involves the direct ligation of broken DNA ends by the DNA Ligase IV/XRCC4/XLF complex. This compound specifically binds to the DNA-binding domain of Ligase IV, preventing it from sealing the breaks and thereby blocking the final step of NHEJ [1] [2].

With NHEJ compromised by this compound inhibition, the HDR pathway becomes more competitive, especially when a donor template (such as ssODN) is available. HDR utilizes homologous sequences to precisely repair the break, making it the preferred mechanism for accurate genome editing. The diagram illustrates how this compound's targeted inhibition creates a redirection of repair flux from the error-prone NHEJ pathway toward the precise HDR pathway. This mechanistic understanding explains why this compound treatment results in decreased indel formation and increased precise editing efficiency across multiple cell types, as documented in Table 1. Recent research has further revealed that this compound may provide additional benefits by preventing R-loop accumulation and resolving replication stress, particularly when combined with RAD51 overexpression [3].

Research Considerations and Alternative Approaches

Addressing Contradictory Findings and this compound Variants

While numerous studies validate this compound's efficacy, the scientific literature contains apparently contradictory findings regarding its performance, which can largely be explained by differences in experimental conditions and this compound formulations. Some research groups have reported minimal or variable effects of this compound on HDR efficiency [5]. These discrepancies may stem from several factors, including the use of different this compound chemical variants (parental vs. cyclized vs. pyrazine forms), variations in cellular uptake and metabolism, or differences in the intrinsic DNA repair capacity of specific cell lines. The cyclized form of this compound demonstrates superior specificity for Ligase IV compared to the pyrazine variant, which may exhibit pan-ligase activity at higher concentrations [1].

Researchers should also consider that this compound's effectiveness appears cell line-dependent, with varying magnitude of HDR enhancement across different cellular contexts as documented in Table 1. This variability may reflect differences in baseline NHEJ/HDR pathway activity, expression levels of DNA repair proteins, or cell cycle distribution. Additionally, the timing of this compound administration proves critical to its efficacy, with pre-treatment before CRISPR delivery consistently yielding better results than post-treatment alone [4]. These factors underscore the importance of optimizing this compound conditions for each experimental system and using appropriate controls to validate effects in specific research contexts.

Complementary HDR Enhancement Strategies

Beyond this compound treatment, researchers have developed several complementary approaches to further improve HDR efficiency in CRISPR-Cas9 experiments:

  • RAD51 Overexpression: Combined treatment with RAD51 and this compound has demonstrated synergistic effects, increasing HDR efficiency by 7.75% in HEK293T cells beyond what either treatment achieves alone [3]. RAD51 plays a crucial role in the strand invasion step of homologous recombination, and its elevated expression enhances the core HDR machinery.

  • MAD2L2 Knockdown: Recent research has shown that depletion of MAD2L2, an inhibitor of HDR, can increase precise correction efficiency by up to 10.2-fold in HEK293T cells [5]. This approach directly targets a regulatory checkpoint that suppresses homologous recombination.

  • Cell Cycle Synchronization: Since HDR is primarily active in S and G2 phases, synchronizing cells at these stages can significantly improve precise editing efficiency. This approach works through natural cell cycle regulation of DNA repair pathway preference.

  • Combined NHEJ Inhibition: Targeting multiple components of the NHEJ pathway (e.g., DNA-PKcs inhibitors alongside Ligase IV inhibition) may provide more complete suppression of error-prone repair, though this strategy requires careful optimization to avoid excessive toxicity.

Each of these approaches has distinct advantages and limitations, and they can be used in combination for maximal HDR enhancement. The synergistic combination of this compound with RAD51 overexpression represents a particularly promising strategy, as it simultaneously suppresses the competing NHEJ pathway while enhancing the efficiency of the desired HDR pathway [3].

Conclusion

This compound has been extensively validated as an effective enhancer of precise genome editing across numerous human cell lines, including both cancerous and normal cell types. When implemented according to established protocols, this compound typically yields 1.7 to 3-fold improvements in HDR efficiency, with even greater enhancements observed when used in combination with complementary strategies like RAD51 overexpression. The consistent performance of this compound across diverse cellular contexts underscores its utility as a general tool for improving CRISPR-Cas9 editing precision.

References

SCR7 Ligase IV potency controversy

Author: Smolecule Technical Support Team. Date: February 2026

The Controversy at a Glance

The table below summarizes the key conflicting findings from the scientific literature.

Aspect of SCR7 Supporting Evidence (Reports Efficacy) Contradictory Evidence (Questions Efficacy & Selectivity)
Reported Potency & Selectivity Described as a selective DNA Ligase IV inhibitor that blocks NHEJ [1] [2]. Found to be neither selective nor potent against human DNA Ligase IV; inhibits Ligase I and III more effectively [3] [4].
Functional Utility in Research Shown to enhance HDR efficiency in CRISPR/Cas9 gene editing [5] [6] and act as a chemosensitizer/radiosensitizer in cancer models [1] [2]. Failed to inhibit DNA Ligase IV-dependent V(D)J recombination in a cell-based assay [3] [4].
Key Criticism / Explanation for Discrepancy - Discrepancies in the reported chemical structure and synthesis of this compound; different commercial or synthesized preparations may contain variable compounds [3] [4].

Experimental Evidence and Methodologies

  • Studies Supporting this compound's Activity: Key initial studies used a combination of cell-free repair assays (e.g., oligomer-based NHEJ assays), cell-based NHEJ reporter assays, and in vivo mouse tumor models [1] [2]. In CRISPR research, a typical protocol involves treating human cancer cells (e.g., MCF-7, HCT-116) with this compound (e.g., from XcessBio) for 4 hours before and 48 hours after CRISPR transfection, reporting a significant increase in HDR efficiency [5] [6].

  • Studies Contradicting this compound's Specificity: Subsequent research highlighted critical issues. When independent groups attempted to synthesize this compound using the published procedure, they could not isolate the purported compound. Instead, the synthesis produced a different molecule, This compound-G [3] [4]. Commercially available this compound (this compound-X) was found to have the same structure as this compound-G. In biochemical DNA ligation assays, these preparations showed greater activity against DNA ligases I and III than against DNA ligase IV [3].

What Researchers Should Know

The controversy around this compound primarily concerns its selectivity, not necessarily its complete lack of biological activity. Here are the key takeaways:

  • The "Different SCR7s" Problem: The term "this compound" may refer to multiple chemical entities in the literature, including the claimed parental structure, its cyclized form, or an oxidized pyrazine derivative [7] [2]. This lack of a standardized compound likely contributes to the irreproducible results across studies.
  • Mechanism is Key: Even if the initial molecular target was misidentified, this compound (in its various forms) can still display cytotoxicity and inhibit DNA repair, potentially through inhibition of other DNA ligases [3] [4].
  • Consider Alternatives: Given the controversy, researchers seeking to inhibit NHEJ might consider other strategies, such as:
    • Small Molecules: Farrerol, identified in a high-throughput screen, promotes HR without affecting NHEJ by stimulating RAD51 recruitment [8].
    • Genetic Inhibition: Using siRNA or shRNA to knock down key NHEJ factors like Ligase IV, Ku70, or Ku80 [8] [9].

Practical Workflow for this compound in CRISPR

For researchers who proceed with using commercially available this compound, the following workflow visualizes a typical gene-editing experiment, based on published protocols that reported positive results [5] [6].

Start Start Experiment PreTreat Pre-treat cells with this compound (typically for 4 hours) Start->PreTreat Transfect Transfect with: - CRISPR/Cas9 system - ssODN donor template PreTreat->Transfect PostTreat Continue this compound treatment (typically for 48 hours) Transfect->PostTreat Harvest Harvest cells for analysis PostTreat->Harvest Analyze Analyze HDR efficiency (e.g., by sequencing, FACS) Harvest->Analyze

References

Comprehensive Comparison Guide: SCR7 in Homologous Recombination versus NHEJ Inhibition

Author: Smolecule Technical Support Team. Date: February 2026

Introduction to DNA Repair Pathways and SCR7

DNA double-strand breaks (DSBs) represent one of the most dangerous forms of DNA damage, with potentially catastrophic consequences for genomic stability if not properly repaired. Mammalian cells have evolved two primary pathways to address DSBs: error-prone non-homologous end joining (NHEJ) and high-fidelity homology-directed repair (HDR). The competitive balance between these pathways has profound implications for genome editing applications, where enhancing HDR efficiency can significantly improve the precision of genetic modifications. NHEJ operates throughout the cell cycle and represents the dominant DSB repair pathway in mammalian cells, characterized by its rapid response but tendency to generate insertions or deletions (indels). In contrast, HDR is restricted primarily to the S and G2 phases of the cell cycle when sister chromatids are available as repair templates, but offers error-free repair using homologous DNA sequences.

This compound emerged as one of the first small molecule inhibitors specifically designed to modulate the competition between these repair pathways by targeting DNA ligase IV, an essential component of the NHEJ machinery. Since its introduction, this compound has been investigated across diverse experimental systems with varying outcomes, highlighting both its potential and limitations as a tool for enhancing precision genome editing. This guide provides a comprehensive comparison of this compound's performance in shifting the repair balance toward HDR, supported by experimental data and methodological details to assist researchers in making informed decisions about its application in their experimental systems.

The following diagram illustrates the key steps in both repair pathways and highlights the specific point where this compound inhibits NHEJ:

G cluster_NHEJ Non-Homologous End Joining (NHEJ) cluster_HDR Homologous Recombination (HDR) DSB Double-Strand Break (DSB) KU KU70/KU80 Complex Binds DNA Ends DSB->KU Resection 5' to 3' End Resection (MRN Complex, CtIP) DSB->Resection DNAPKcs DNA-PKcs Recruitment KU->DNAPKcs Processing End Processing (Artemis, Polymerases) DNAPKcs->Processing Ligation LIG4/XRCC4/XLF Complex Formation Processing->Ligation This compound This compound Inhibition Point Ligation->this compound This compound->Ligation Inhibits NHEJ_Complete Error-Prone Repair (Indels Generated) This compound->NHEJ_Complete RPA RPA Binding to ssDNA Overhangs Resection->RPA RAD51 RAD51 Filament Formation RPA->RAD51 Invasion Strand Invasion (Homology Search) RAD51->Invasion Synthesis DNA Synthesis Using Homologous Template Invasion->Synthesis HDR_Complete Error-Free Repair (Precise Editing) Synthesis->HDR_Complete

Figure 1: DNA Double-Strand Break Repair Pathways and this compound Inhibition Point. This diagram illustrates the key steps in NHEJ and HDR pathways, highlighting where this compound specifically inhibits the LIG4/XRCC4/XLF complex formation in the final stage of NHEJ. Created based on mechanisms described in multiple sources. [1] [2] [3]

Mechanism of Action: How this compound Modulates DNA Repair

This compound functions as a specific competitive inhibitor that directly targets DNA ligase IV (LIG4), a critical enzyme in the final step of the NHEJ pathway. The molecular mechanism involves this compound binding to the DNA binding domain of LIG4, thereby preventing its interaction with damaged DNA ends and blocking the final ligation step of NHEJ. This specific inhibition creates a repair pathway imbalance by suppressing the dominant NHEJ pathway without directly stimulating HDR components. As a result, DSBs persist for longer durations, providing extended opportunity for the cell to initiate the more time-consuming HDR pathway when homologous templates are available.

The specificity of this compound for LIG4 is particularly important for its research applications, as it theoretically minimizes off-target effects on other DNA repair processes. Biochemically, this compound demonstrates minimal inhibition of other DNA ligases such as ligase I and III at comparable concentrations, supporting its relative specificity for ligase IV. This specificity profile makes this compound a valuable tool for researchers seeking to specifically interrogate NHEJ function or shift the repair balance toward HDR in genome editing applications without broadly disrupting DNA repair metabolism.

Table 1: this compound's Mechanism of Action and Key Characteristics

Aspect Description Experimental Support
Primary Target DNA Ligase IV (LIG4) Biochemical assays show direct binding to LIG4 [1] [4]
Inhibition Type Competitive inhibitor at DNA binding site Prevents LIG4-DNA complex formation [4]
Specificity >10-fold selectivity over DNA ligase I and III Limited inhibition of other ligases at effective concentrations [1]
Cellular Effect Increases DSB persistence, shifts repair toward HDR Increased γH2AX foci and HDR efficiency [1] [4]
Theoretical Basis NHEJ inhibition creates opportunity for HDR Competition model between repair pathways [5] [2]

Comparative Efficacy Data: this compound Performance Across Experimental Models

The performance of this compound in enhancing HDR efficiency varies significantly across different experimental systems, highlighting the importance of context-dependent factors in determining its effectiveness. In human cancer cell lines, this compound demonstrated a 3-fold increase in HDR efficiency when used in combination with CRISPR-Cas9 and single-stranded oligodeoxynucleotides (ssODNs) as repair templates [1] [4]. This enhancement was observed across multiple genomic loci, including correction of GFP silent mutations and β-catenin Ser45 deletion mutations, suggesting its effect is not limited to specific genomic contexts. The improvement in HDR efficiency was sufficient to enable efficient recovery of correctly edited clones, with the combinatorial approach of this compound, co-expression vectors, and ssODNs proving most effective.

However, in zebrafish embryos, this compound treatment showed no significant improvement in HDR efficiency compared to controls in a sensitive quantitative assay that measured precise insertion of a tdTomato reporter into a muscle-specific locus [6]. This striking species-specific difference highlights the potential variability in this compound efficacy across model systems. In contrast, the DNA-PKcs inhibitor NU7441 demonstrated a dramatic 13.4-fold enhancement of HDR in the same zebrafish system, suggesting alternative NHEJ inhibition strategies may be more effective in certain experimental contexts [6].

Table 2: Quantitative Efficacy of this compound Across Experimental Models

Experimental System HDR Enhancement NHEJ Reduction Key Findings Reference
Human Cancer Cells (MCF-7, HCT-116) ~3-fold increase Not quantified Combination with ssODNs and sorting improved correction efficiency [1] [4] Cell & Bioscience (2018)
Zebrafish Embryos No significant effect Not quantified Qualitative assessment masked effects; DNA-PKcs inhibitor more effective [6] Communications Biology (2019)
HNSCC Cell Lines Limited radiosensitization Not directly measured SCR130 (derivative) showed cell line-specific effects [7] Scientific Reports (2025)
Normal Human Fibroblasts Not tested Baseline NHEJ efficiency higher than HDR NHEJ is faster (30 min) vs HDR (7+ hours) [5] DNA Repair (2008)

The kinetic differences between repair pathways further explain the challenge in shifting the repair balance. In normal human fibroblasts, NHEJ is not only more efficient but also significantly faster, with repair completion in approximately 30 minutes compared to 7 hours or longer for HDR [5]. This temporal advantage means NHEJ often engages DSBs before the HDR machinery can be fully assembled, creating a narrow window for effective HDR enhancement strategies. The measured ratio of NHEJ to HDR events in cycling cells is approximately 6:3:1 for compatible-end NHEJ, incompatible-end NHEJ, and HDR respectively, highlighting the dominance of NHEJ even in ideal conditions [5].

Experimental Protocols and Methodologies

This compound Treatment in Human Cell Culture

The optimal protocol for this compound application in human cancer cell lines involves pre-treatment followed by continued exposure after genome editing components are delivered [1] [4]. Specifically, cells should be pretreated with this compound for 4 hours before transfection to establish NHEJ inhibition prior to DSB induction. Following transfection with CRISPR-Cas9 components and donor templates, this compound treatment should continue for an additional 48 hours to maintain NHEJ suppression during the critical repair period. This extended exposure ensures that the inhibitory effect persists throughout the DSB repair window, maximizing the opportunity for HDR to occur.

For human cancer cells such as MCF-7 and HCT-116 lines, nucleofection has proven effective for delivering editing components, with program P-020 for MCF-7 cells and D-032 for HCT-116 cells using Lonza Nucleofector systems [1]. The editing efficiency can be further enhanced by using co-expression vectors that combine Cas9, guide RNA, and fluorescent markers like eGFP in a single construct, enabling sorting of successfully transfected cells to enrich for edited populations [1] [4]. When using single-stranded oligodeoxynucleotides (ssODNs) as repair templates, a concentration of 100 μM stock solution with 3 μL per transfection has shown effectiveness in combination with this compound treatment.

Quantitative HDR Assessment in Zebrafish

The zebrafish embryo model provides a unique system for quantitative HDR assessment at single-cell resolution in living organisms [6]. The established protocol involves using transgenic zebrafish expressing eBFP2 under a tissue-specific promoter (e.g., acta1 promoter for fast-muscle fibers). A donor template containing tdTomato flanked by homology arms (303 bp LHA and 1022 bp RHA) targets the eBFP2 locus, with successful HDR resulting in conversion from blue to red fluorescence. This system enables precise quantification of editing efficiency by simply counting red fluorescent cells in living embryos.

Critical to this model is the inclusion of a shared CRISPR target site in the donor template homology arm, which has been shown to enhance HDR efficiency by maintaining Cas9 targeting after successful integration [6]. Embryos are co-injected with Cas9 protein, sgRNA, donor DNA, and small molecule inhibitors directly into the cell at the single-cell stage. Importantly, quantitative assessment (counting individual red fibers) provides significantly more sensitivity than qualitative assessment (presence/absence of red fluorescence), as the latter can mask substantial differences in efficiency between conditions. This approach revealed that while this compound showed no benefit, NU7441 dramatically enhanced HDR efficiency in zebrafish, highlighting the importance of both the model system and assessment method in evaluating inhibitor efficacy.

Limitations and Next-Generation Inhibitors

Despite its promise, this compound faces several significant limitations that researchers must consider when planning experiments. The most notable limitation is the species-specific variability in efficacy, with this compound showing strong enhancement in human cell lines but no detectable benefit in zebrafish embryos [1] [6]. Additionally, there have been questions raised about the specificity and effectiveness of the this compound molecule in certain contexts, with some studies reporting limited radiosensitization effects in head and neck squamous cell carcinoma cell lines [7]. The cellular context also influences outcomes, as this compound demonstrates variable effects across different cell types even within the same species.

These limitations have motivated the development of next-generation inhibitors with improved potency and specificity profiles. SCR130, a derivative of this compound, has been identified as a more promising ligase IV inhibitor and potential candidate for radiosensitizing cancer cells [7]. In head and neck squamous cell carcinoma models, SCR130 treatment combined with irradiation showed limited but cell line-specific effects on cell death and clonogenicity, suggesting it may have value in specific therapeutic contexts. Meanwhile, alternative approaches targeting different NHEJ components, such as DNA-PKcs inhibitors like NU7441, have demonstrated substantially stronger HDR enhancement in some model systems, with up to 13.4-fold improvement in zebrafish embryos [6].

The following diagram illustrates the experimental workflow for evaluating this compound in genome editing applications:

G cluster_Cell Cell Culture Models cluster_Zebrafish Zebrafish Embryo Model Start Experimental Workflow for this compound Evaluation CellStep1 Human cancer cell lines (MCF-7, HCT-116) Start->CellStep1 FishStep1 acta1:eBFP2 transgenic zebrafish embryos Start->FishStep1 CellStep2 4-hour this compound pretreatment (30 µM) CellStep1->CellStep2 CellStep3 Nucleofection with: - Cas9/sgRNA vector - ssODN donor template CellStep2->CellStep3 CellStep4 48-hour this compound post-treatment CellStep3->CellStep4 CellStep5 FACS sorting of transfected cells CellStep4->CellStep5 CellStep6 Genomic DNA analysis (PCR, sequencing) CellStep5->CellStep6 FishStep5 Germline transmission assessment FishStep2 Co-injection at 1-cell stage: - Cas9 protein - sgRNA - Donor DNA - Small molecules FishStep1->FishStep2 FishStep3 Incubation at 28.5°C (72 hpf) FishStep2->FishStep3 FishStep4 Imaging and quantification of red muscle fibers FishStep3->FishStep4 FishStep4->FishStep5

Figure 2: Experimental Workflow for Evaluating this compound in Genome Editing Applications. This diagram illustrates key methodological steps for assessing this compound effects in both cell culture and zebrafish embryo models, highlighting differences in treatment protocols and assessment methods between systems. Created based on methodologies described in the search results. [1] [6] [4]

Conclusion and Research Recommendations

Based on the comprehensive analysis of experimental data, this compound represents a valuable but context-dependent tool for enhancing precise genome editing in research applications. The evidence supports these specific recommendations for researchers:

  • For human cell line work, particularly with cancer cells, this compound can provide approximately 3-fold enhancement of HDR efficiency when used at 30 μM concentration with a protocol involving 4-hour pretreatment and 48-hour post-treatment following transfection [1] [4]. The combination with ssODN donors and fluorescent sorting of transfected cells produces the most reliable results.

  • For zebrafish or other in vivo models, alternative NHEJ inhibitors such as DNA-PKcs inhibitors (NU7441) demonstrate superior efficacy and should be prioritized over this compound [6]. The quantitative single-cell resolution assay developed in zebrafish provides a robust method for evaluating future inhibitors in whole organisms.

  • For therapeutic development, next-generation inhibitors like SCR130 may offer improved specificity and potency, though current evidence suggests still limited effects in certain cancer models [7]. Combination approaches targeting multiple points in the NHEJ pathway may be necessary for substantial radiosensitization effects.

The future outlook for NHEJ inhibition in genome editing continues to evolve, with promising approaches including engineered Cas9 variants that favor HDR, combination treatments that both inhibit NHEJ and enhance HDR, and improved small molecules with greater specificity and reduced cellular toxicity. As these technologies develop, researchers should continue to employ rigorous quantitative assessment methods and consider species-specific and cell type-specific factors when selecting and optimizing NHEJ inhibition strategies for their specific applications.

Table 3: Practical Application Guidelines for this compound and Alternatives

Scenario Recommended Approach Expected Outcome Key Considerations
Precise editing in human cell lines This compound (30 μM) with pretreatment and post-treatment protocol ~3-fold HDR improvement Combine with ssODN donors and transfection sorting [1] [4]
Zebrafish genome editing NU7441 (50 μM) via co-injection Up to 13.4-fold HDR improvement This compound ineffective; use quantitative single-cell assessment [6]
Therapeutic radiosensitization SCR130 or DNA-PKcs inhibitors Cell line-dependent effects Limited efficacy in HNSCC models; combination therapies needed [7]
Basic NHEJ/HDR mechanism studies This compound with careful controls Pathway-specific inhibition Consider natural NHEJ kinetics (faster than HDR) [5]

References

SCR7 in different tumor models efficacy

Author: Smolecule Technical Support Team. Date: February 2026

SCR7 Efficacy in Various Tumor Models

The following table summarizes the experimental efficacy of this compound, both as a single agent and in combination with other therapies, across different cancer models.

Tumor Model Treatment Type Key Efficacy Findings Experimental Context Citation
Dalton's Lymphoma (DLA) This compound + γ-radiation (IR) Significant reduction in tumor cell proliferation; efficacy of this compound + 0.5 Gy IR was equivalent to 2 Gy IR alone. In vivo mouse model (liquid and solid tumors) [1]
Multiple Myeloma This compound + Melphalan Enhanced cytotoxicity compared to the alkylating agent melphalan alone. Ex vivo patient cells [2]
Cervical Cancer This compound + Doxorubicin Increased cytotoxicity by 15% to 50% compared to doxorubicin alone. In vitro cell lines [2]
Diffuse Large B-Cell Lymphoma This compound + Ionizing Radiation Enhanced the cytotoxic effects of radiation. In vitro cell lines [2]
Colorectal Adenocarcinoma (SW480) This compound + Oxaliplatin Overcame HSP110-conferred resistance to the chemotherapeutic drug oxaliplatin. In vitro cell line [2]
Various Cancers (Broad) This compound single agent Induced tumor regression and increased lifespan in multiple mouse xenograft models. In vivo mouse models [2]

Understanding this compound's Mechanism of Action

This compound exerts its effects by specifically inhibiting DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway. This pathway is crucial for repairing DNA double-strand breaks (DSBs). The following diagram illustrates how this compound blocks this repair process, leading to the accumulation of DNA damage and cell death, particularly in cancer cells.

G DSB DNA Double-Strand Break (DSB) KU_Complex KU70/KU80 Complex Binds to DNA ends DSB->KU_Complex Recruitment Recruitment of DNA-PKcs, Artemis KU_Complex->Recruitment Ligation Ligation by Ligase IV/XRCC4/XLF Complex Recruitment->Ligation Repair DSB Repaired Ligation->Repair Apoptosis Accumulated DSBs Lead to Apoptosis (Cell Death) Ligation->Apoptosis Pathway Blocked This compound This compound Inhibitor This compound->Ligation Inhibits

The core mechanism involves this compound binding to the DNA-binding domain of Ligase IV, preventing it from sealing broken DNA ends [2]. This blockage leads to the accumulation of unrepaired DSBs, which then triggers apoptotic cell death pathways [2]. Cancer cells, which often have heightened DNA repair activity, can be particularly vulnerable to this disruption.

Key Experimental Protocols

The data in the table was generated using standardized methods. Here are the protocols commonly used in these studies:

  • In Vitro Cytotoxicity Assays: Cell lines are treated with this compound, alone or in combination with other agents (e.g., doxorubicin, oxaliplatin). Cell viability is typically measured 48-72 hours post-treatment using assays like MTT or Annexin V staining for apoptosis [2] [3].
  • In Vivo Tumor Regression Studies: Mouse models (e.g., xenografts) are established by implanting cancer cells. This compound is administered via intraperitoneal injection, either alone or with radiotherapy. Tumor volume is measured regularly, and animal lifespan is recorded. Analysis often includes TUNEL assays on excised tumors to confirm DNA fragmentation and apoptosis [1] [2].
  • Combination with Radiotherapy: In models like Dalton's Lymphoma, this compound is administered concurrently with fractionated doses of γ-radiation. The synergistic effect is assessed by comparing tumor regression in groups receiving the combination therapy versus those receiving either treatment alone [1].
  • Validation of Target Engagement: The specificity of this compound for Ligase IV is confirmed through knockdown studies. If reducing Ligase IV levels via siRNA mimics the effect of this compound, it validates the on-target action of the molecule [2].

Key Insights for Researchers

  • This compound as a Radiosensitizer and Chemosensitizer: A major application of this compound is in combination therapy. It can potentiate the effects of DNA-damaging agents like radiation and common chemotherapeutics, potentially allowing for lower, less toxic doses of these treatments while maintaining efficacy [1] [2].
  • Consider the Form of this compound: Researchers should note that "this compound" refers to several related compounds. The parental this compound can autocyclize, and a distinct molecule called This compound-pyrazine also exists. While both inhibit NHEJ, this compound-pyrazine is less specific and can have pan-ligase activity. A newer, more potent derivative, SCR130, has also been developed [2].
  • Utility Beyond Cancer Therapy: this compound is widely used as a biochemical tool to enhance the efficiency of precise genome editing (e.g., CRISPR-Cas9). By inhibiting the error-prone NHEJ pathway, it can shift the DNA repair balance toward the desired Homology-Directed Repair (HDR) pathway [3].

References

SCR7 Variants and Commercial Sources

Author: Smolecule Technical Support Team. Date: February 2026

The term "SCR7" can refer to several related compounds. The commercial landscape is complex, so confirming the specific chemical structure from your supplier is crucial.

The table below outlines the main forms of this compound mentioned in the scientific literature and their known commercial sources:

Variant Name Known Commercial Source Reported Characteristics & Notes
This compound (parent compound) Information missing Original compound described in early studies; can autocyclize to cyclized-SCR7 [1].
This compound pyrazine TargetMol (Cat. No. T1724) [2] Molecular Weight: 332.38; Formula: C18H12N4OS [2]. Marketed as enhancing CRISPR HDR efficiency [2].
Cyclized-SCR7 Information missing Has same molecular weight and formula as parental this compound [1].
Water-soluble this compound Information missing Developed for improved bioavailability; reported as Ligase IV specific [1].
Water-soluble this compound-pyrazine Information missing Reported to have pan-ligase activity (inhibits Ligase I, III, and IV) [1].
SCR130 Information missing A spiro derivative; reported to be 20x more potent than this compound in cytotoxicity assays [1].

> Important Note on Specificity: A 2016 study directly contested the selectivity of this compound, concluding that various this compound preparations are neither selective nor potent inhibitors of human DNA ligase IV and show greater activity against DNA ligases I and III [3]. This is a critical point to consider for your experimental design.

Performance in CRISPR Gene Editing

This compound is primarily investigated as a tool to enhance CRISPR-Cas9 gene editing by inhibiting the NHEJ DNA repair pathway, thereby favoring HDR. The results, however, are variable.

The table below summarizes its performance in recent studies:

Application Context Reported Effect on HDR Efficiency Comparison with Other Inhibitors
Porcine Fibroblasts (2024) [4] Increased HDR efficiency by 1.71-fold [4]. Less effective than L-189 (2.28-fold increase) and NU7441 (2.01-fold increase) [4].
Human Erythroid Cells (BEL-A) (2025) [5] Did not increase precision gene editing efficiency [5]. Outperformed by DNA-PKcs inhibitors Nedisertib and NU7441, which increased efficiency by 21% and 11%, respectively [5].
Human Cancer Cells (2018) [6] Increased targeted insertion efficiency 3-fold in transfected cells [6]. Study focused on this compound alone, not a direct comparison with other inhibitors.

Beyond CRISPR: Cancer Therapeutic Research

This compound has also been studied for its potential as an anticancer agent, based on the rationale that inhibiting DNA repair in cancer cells can lead to cell death.

  • Mechanism of Action: It is proposed to bind to the DNA-binding domain of Ligase IV, blocking the final step of the NHEJ repair pathway. This leads to the accumulation of unrepaired DNA double-strand breaks and the activation of cell death pathways (apoptosis) [1].
  • Experimental Outcomes: Studies have reported that this compound can inhibit cancer cell proliferation in various cell lines (e.g., MCF7, HeLa, A549) and reduce tumor growth in mouse xenograft models. It has also been shown to sensitize cancer cells to other chemotherapeutic agents like Doxorubicin and to radiation therapy [1].

The following diagram illustrates the proposed mechanism of this compound in the context of cancer therapy and CRISPR gene editing:

DSB DNA Double-Strand Break NHEJ NHEJ Repair Pathway DSB->NHEJ HDR HDR Repair Pathway DSB->HDR Indel Indel Mutations (Knockout) NHEJ->Indel Apoptosis Accumulated DSBs Trigger Apoptosis NHEJ->Apoptosis  When blocked PreciseEdit Precise Gene Editing (Knock-in) HDR->PreciseEdit This compound This compound This compound->NHEJ  Inhibits

How to Proceed with Your Guide

Since the search results lack a unified commercial and performance comparison, I suggest the following steps to create the comprehensive guide you require:

  • Contact Suppliers Directly: Use the information on TargetMol as a starting point. Then, identify other major life science suppliers (e.g., Sigma-Aldrich, Selleckchem, MedChemExpress) and search for their this compound products. You will need to compile data on price, purity, and availability yourself.
  • Consult Primary Literature: For detailed experimental protocols and head-to-head performance data, you will need to conduct a deep dive into scientific papers. Search databases like PubMed for terms such as "this compound comparison," "this compound protocol," "NHEJ inhibitor screen," and "enhance HDR CRISPR."
  • Standardize Experimental Data: When you find relevant studies, note that the experimental conditions (cell type, transfection method, concentration of this compound, timing of treatment) vary widely. Your guide would greatly benefit from creating standardized tables that compare these parameters across studies.

References

SCR7 historical development and derivatives

Author: Smolecule Technical Support Team. Date: February 2026

SCR7 and Derivatives Overview

This compound is a small molecule inhibitor that targets DNA Ligase IV, a key enzyme in the Non-Homologous End Joining (NHEJ) pathway of DNA double-strand break repair [1]. The development of this compound and its subsequent derivatives stems from the strategy to disrupt DNA repair in cancer cells or to improve the efficiency of precise gene editing [2] [1] [3].

The table below summarizes the core characteristics and primary applications of this compound and its key derivative, SCR130.

Inhibitor Primary Target Main Applications in Research Key Characteristics

| This compound | DNA Ligase IV [2] [1] | - Cancer Research: Sensitizing cancer cells to chemo/radiotherapy [2].

  • Gene Editing: Improving HDR efficiency in CRISPR-Cas9 workflows [1]. | - One of the first commercially available Ligase IV inhibitors [4].
  • Specificity and effectiveness debated in later studies [3]. | | SCR130 | DNA Ligase IV [3] | - Cancer Research: Investigated as a radiosensitizer, particularly in head and neck squamous cell carcinoma (HNSCC) [3]. | - A derivative developed to improve upon this compound's specificity and potency [3].
  • Shows limited but cell-line-specific effects [3]. |

Comparative Experimental Data

To objectively compare the performance of these inhibitors, the table below consolidates key experimental findings from the literature.

Inhibitor Experimental Context (Cell Line/Model) Key Performance Data & Findings Source
This compound Gene editing in human cancer cells (MCF-7, HCT-116, K562) with CRISPR-Cas9 and ssODN. Increased targeted insertion efficiency via HDR by approximately 3-fold compared to untreated cells. [1] Cell & Bioscience (2018)
This compound Cytotoxicity in acute lymphoblastic leukemia CEM cells. Demonstrated substantial cytotoxic effects, inducing apoptosis. [2] Research Paper (2025)
SCR130 Radiosensitization in HNSCC cell lines (e.g., Cal33, Detroit 562) and healthy fibroblasts. Combination with 2 Gy irradiation showed limited radiosensitizing effects. Effects were highly cell line-specific, with some lines showing increased cell death and others not. An anti-proliferative effect (G0/G1 arrest) was observed. [3] Scientific Reports (2025)

Detailed Experimental Protocols

For researchers looking to replicate or understand these studies, here are the summarized methodologies for the key experiments cited.

Protocol 1: Enhancing CRISPR-Cas9 Gene Editing with this compound

This protocol is adapted from the 2018 study that demonstrated this compound's ability to improve Homology-Directed Repair (HDR) [1].

  • Vector Construction: Use a co-expression vector (e.g., pCS2-Cas9-IRES-GFP-polyA-U6-sgRNA) that delivers Cas9, a specific guide RNA (sgRNA), and a GFP reporter.
  • Template Design: Prepare a single-stranded oligodeoxynucleotide (ssODN) with the desired precise edit, flanked by homologous arms.
  • Cell Culture & Transfection:
    • Culture human cancer cells (e.g., MCF-7, HCT-116).
    • Pre-treatment: Treat cells with this compound (e.g., from Xcess Biosciences) for 4 hours prior to transfection.
    • Nucleofection: Co-nucleofect the Cas9/sgRNA vector and the ssODN template into the cells.
  • Post-transfection Treatment: Maintain the cells in culture with this compound for an additional 48 hours.
  • Analysis:
    • Sorting: Sort transfected cells (e.g., via FACS for GFP-positive cells).
    • Efficiency Assessment: Isolate genomic DNA and use PCR amplification followed by restriction enzyme digestion or sequencing to quantify the rate of HDR.
Protocol 2: Evaluating Radiosensitization with SCR130

This protocol is based on the 2025 study investigating SCR130 as a radiosensitizer in HNSCC [3].

  • Cell Culture: Use a panel of HPV-positive and HPV-negative HNSCC cell lines (e.g., Cal33, UD-SCC-2) and healthy fibroblast lines as controls.
  • Inhibitor Preparation: Reconstitute SCR130 (e.g., from Selleck Chemicals) in DMSO to a stock concentration of 10 mM. Dilute in cell culture medium to a final working concentration of 30 µM.
  • Treatment Groups:
    • Control (DMSO vehicle)
    • SCR130 alone
    • Ionizing Radiation (IR) alone (e.g., 2 Gy)
    • SCR130 + IR combination
  • Treatment Schedule: Treat cells with SCR130 for a specified period before and after irradiation.
  • Outcome Measures:
    • Clonogenic Assay: To measure long-term cell survival and reproductive death.
    • Flow Cytometry: To analyze cell death (e.g., apoptosis) and cell cycle distribution.
    • Immunofluorescence/Western Blot: To assess DNA damage markers (e.g., γH2AX) and protein expression changes (e.g., p21, Ligase IV).

Signaling Pathways and Mechanisms

The following diagram illustrates the logical relationship of how this compound and its derivatives function within the DNA repair pathway and are applied in experimental settings.

G DSB DNA Double-Strand Break (DSB) NHEJ NHEJ Repair Pathway DSB->NHEJ LIG4 Ligase IV/XRCC4/XLF Complex NHEJ->LIG4 LIG4->DSB  Error-Prone Repair LIG4_Inhibited Ligase IV/XRCC4/XLF Complex LIG4->LIG4_Inhibited  Inhibition HDR Homologous Directed Repair (HDR) LIG4_Inhibited->HDR  Shunts repair to CancerDeath Cancer Cell Death LIG4_Inhibited->CancerDeath  Prefers repair in  healthy cells This compound This compound/SCR130 This compound->LIG4 Inhibits PreciseGE Precise Gene Editing HDR->PreciseGE

The diagram above shows the mechanism of this compound and SCR130. By inhibiting Ligase IV in the error-prone NHEJ pathway, these inhibitors can shunt DNA repair towards the more accurate Homology-Directed Repair (HDR) pathway, which is exploited in precise gene editing. In cancer research, inhibiting Ligase IV can prevent repair in cancer cells, leading to accumulated DNA damage and cell death, especially when combined with DNA-damaging agents like radiation [1] [3]. The concept of sparing healthy tissue is based on the hypothesis that some healthy cells may rely more on alternative DSB repair pathways like HDR [3].

Key Insights for Practitioners

Based on the current data, here are some critical points for your research considerations:

  • This compound's Primary Utility: The most robust and replicated data for this compound is in enhancing HDR efficiency in CRISPR-based gene editing protocols [1].
  • Evolving Specificity: SCR130 was developed to address potential specificity and potency concerns with the original this compound compound, highlighting that "this compound" may refer to a family of molecules with refined properties [3].
  • Context-Dependent Effects in Cancer: The radiosensitizing effects of these inhibitors are highly cell-line-specific [3]. Furthermore, cancer cells can potentially upregulate Ligase IV as a compensatory mechanism, which is a crucial factor to consider for long-term treatment strategies [3].

References

×

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

2.6

Exact Mass

334.08883

Appearance

Yellow solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Dates

Last modified: 08-15-2023
1: John F, George J, Srivastava M, Hassan PA, Aswal VK, Karki SS, Raghavan SC. Pluronic copolymer encapsulated SCR7 as a potential anticancer agent. Faraday Discuss. 2015 Jan 21. [Epub ahead of print] PubMed PMID: 25608025.
2: John F, George J, Vartak SV, Srivastava M, Hassan PA, Aswal VK, Karki SS, Raghavan SC. Enhanced Efficacy of Pluronic Copolymer Micelle Encapsulated SCR7 against Cancer Cell Proliferation. Macromol Biosci. 2014 Dec 16. doi: 10.1002/mabi.201400480. [Epub ahead of print] PubMed PMID: 25515310.
3: Wyatt MK, Tsai JY, Mishra S, Campos M, Jaworski C, Fariss RN, Bernstein SL, Wistow G. Interaction of complement factor h and fibulin3 in age-related macular degeneration. PLoS One. 2013 Jun 28;8(6):e68088. doi: 10.1371/journal.pone.0068088. Print 2013. PubMed PMID: 23840815; PubMed Central PMCID: PMC3696004.
4: Srivastava M, Nambiar M, Sharma S, Karki SS, Goldsmith G, Hegde M, Kumar S, Pandey M, Singh RK, Ray P, Natarajan R, Kelkar M, De A, Choudhary B, Raghavan SC. An inhibitor of nonhomologous end-joining abrogates double-strand break repair and impedes cancer progression. Cell. 2012 Dec 21;151(7):1474-87. doi: 10.1016/j.cell.2012.11.054. PubMed PMID: 23260137.
5: Reuter M, Caswell CC, Lukomski S, Zipfel PF. Binding of the human complement regulators CFHR1 and factor H by streptococcal collagen-like protein 1 (Scl1) via their conserved C termini allows control of the complement cascade at multiple levels. J Biol Chem. 2010 Dec 3;285(49):38473-85. doi: 10.1074/jbc.M110.143727. Epub 2010 Sep 20. PubMed PMID: 20855886; PubMed Central PMCID: PMC2992280.
6: Deban L, Jarva H, Lehtinen MJ, Bottazzi B, Bastone A, Doni A, Jokiranta TS, Mantovani A, Meri S. Binding of the long pentraxin PTX3 to factor H: interacting domains and function in the regulation of complement activation. J Immunol. 2008 Dec 15;181(12):8433-40. PubMed PMID: 19050261.
7: Montes T, Goicoechea de Jorge E, Ramos R, Gomà M, Pujol O, Sánchez-Corral P, Rodríguez de Córdoba S. Genetic deficiency of complement factor H in a patient with age-related macular degeneration and membranoproliferative glomerulonephritis. Mol Immunol. 2008 May;45(10):2897-904. doi: 10.1016/j.molimm.2008.01.027. Epub 2008 Mar 12. PubMed PMID: 18336910.
8: Meri S. Loss of self-control in the complement system and innate autoreactivity. Ann N Y Acad Sci. 2007 Aug;1109:93-105. PubMed PMID: 17785294.
9: Yu J, Wiita P, Kawaguchi R, Honda J, Jorgensen A, Zhang K, Fischetti VA, Sun H. Biochemical analysis of a common human polymorphism associated with age-related macular degeneration. Biochemistry. 2007 Jul 17;46(28):8451-61. Epub 2007 Jun 20. PubMed PMID: 17580967.
10: Pérez-Caballero D, Albertí S, Vivanco F, Sánchez-Corral P, Rodríguez de Córdoba S. Assessment of the interaction of human complement regulatory proteins with group A Streptococcus. Identification of a high-affinity group A Streptococcus binding site in FHL-1. Eur J Immunol. 2000 Apr;30(4):1243-53. PubMed PMID: 10760814.

Explore Compound Types